molecular formula C51H82N8O13 B15566297 Pneumocandin A4

Pneumocandin A4

货号: B15566297
分子量: 1015.2 g/mol
InChI 键: XYZCJMODJVDCJD-YIYGVBKCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pneumocandin A4 is a cyclic peptide.
This compound has been reported in Glarea lozoyensis with data available.

属性

分子式

C51H82N8O13

分子量

1015.2 g/mol

IUPAC 名称

(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,25-dihydroxy-15-[(1R)-1-hydroxyethyl]-6-[2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C51H82N8O13/c1-6-29(2)24-30(3)14-11-9-7-8-10-12-16-41(65)54-36-15-13-23-53-49(70)44-45(66)31(4)27-59(44)51(72)43(39(63)26-40(52)64)57-47(68)37(22-19-33-17-20-34(61)21-18-33)55-48(69)38-25-35(62)28-58(38)50(71)42(32(5)60)56-46(36)67/h17-18,20-21,29-32,35-39,42-45,60-63,66H,6-16,19,22-28H2,1-5H3,(H2,52,64)(H,53,70)(H,54,65)(H,55,69)(H,56,67)(H,57,68)/t29-,30+,31-,32+,35+,36+,37-,38-,39+,42-,43-,44-,45-/m0/s1

InChI 键

XYZCJMODJVDCJD-YIYGVBKCSA-N

产品来源

United States

Foundational & Exploratory

The Core of Antifungal Production: A Technical Guide to Glarea lozoyensis and Pneumocandin A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Glarea lozoyensis, the filamentous fungus responsible for producing pneumocandins, a class of lipopeptide antibiotics. A prominent member of this class, Pneumocandin A4's precursor, Pneumocandin B0, is the starting material for the semi-synthetic antifungal drug Caspofungin. This document details the biosynthetic pathways, fermentation protocols, and analytical methods associated with pneumocandin production, offering a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.

Organism and Strain Lineage

Glarea lozoyensis is a filamentous fungus that has been a subject of extensive research due to its production of the echinocandin family of antifungals. The wild-type strain, ATCC 20868, primarily produces Pneumocandin A0. Through classical mutagenesis, the industrial strain ATCC 74030 was developed, which exhibits a significantly higher yield of Pneumocandin B0.[1][2] Further strain improvement has been achieved through techniques such as atmospheric and room temperature plasma (ARTP) mutagenesis and targeted genetic engineering.[1][3]

Biosynthesis of Pneumocandins

The production of pneumocandins is governed by a dedicated biosynthetic gene cluster.[4][5][6] The core of this process involves a non-ribosomal peptide synthetase (NRPS) encoded by GLNRPS4 and a polyketide synthase (PKS) encoded by GLPKS4.[4][5][6] These enzymes are responsible for assembling the cyclic hexapeptide core and the lipid side chain, respectively.

Several other key enzymes are involved in modifying the pneumocandin structure. For instance, GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase, is responsible for the conversion of L-leucine to 4S-methyl-L-proline, a key residue in Pneumocandin A0.[7][8][9] The disruption of this gene leads to the exclusive production of Pneumocandin B0, which contains 3S-hydroxyl-L-proline instead.[7][8][9]

Pneumocandin_Biosynthesis cluster_precursors Precursor Supply cluster_core_synthesis Core Assembly cluster_modification Post-Assembly Modification Amino_Acids L-Proline, L-Leucine, L-Homotyrosine, etc. GLNRPS4 GLNRPS4 (Non-Ribosomal Peptide Synthetase) Amino_Acids->GLNRPS4 Peptide Assembly Fatty_Acid_Precursor 10,12-dimethylmyristoyl-CoA GLPKS4 GLPKS4 (Polyketide Synthase) Fatty_Acid_Precursor->GLPKS4 Side Chain Synthesis GLPKS4->GLNRPS4 Lipoinitiation Cyclic_Hexapeptide Acylated Cyclic Hexapeptide Intermediate GLNRPS4->Cyclic_Hexapeptide Cyclization Other_Modifying_Enzymes Other Modifying Enzymes (e.g., P450s) Cyclic_Hexapeptide->Other_Modifying_Enzymes GLOXY4 GLOXY4 (Oxygenase) Pneumocandin_A0 Pneumocandin A0 GLOXY4->Pneumocandin_A0 4S-methyl-L-proline incorporation Other_Modifying_Enzymes->GLOXY4 Pneumocandin_B0 Pneumocandin B0 Other_Modifying_Enzymes->Pneumocandin_B0 3S-hydroxyl-L-proline incorporation (in GLOXY4 mutant)

Biosynthetic pathway of Pneumocandins in G. lozoyensis.

Quantitative Data on Pneumocandin Production

The production of pneumocandins is highly dependent on the strain, fermentation medium, and culture conditions. The following tables summarize key quantitative data from various studies.

Table 1: Pneumocandin Production in Different G. lozoyensis Strains
StrainGenetic BackgroundKey CharacteristicsPneumocandin B0 Titer (mg/L)Reference
ATCC 20868Wild-TypePrimarily produces Pneumocandin A0 (A0:B0 ratio ≈ 7:1)Minor component[8][9]
ATCC 74030Chemically MutagenizedOverproduces Pneumocandin B0 (A0:B0 ratio ≈ 1:80)810[3][8][9]
Q1ARTP Mutant of ATCC 74030Increased Pneumocandin B0 production1134[3]
ΔGLOXY4Genetically EngineeredExclusive production of Pneumocandin B09.5-fold increase over wild-type[8][9]
ALE50Adaptive Laboratory EvolutionEnhanced membrane permeability and production2131[10]
Table 2: Composition of Fermentation Media
Medium ComponentSeed Medium (KF Medium)Production Medium (H Medium)Seed Medium (Song et al., 2018)Production Medium (Song et al., 2018)
Carbon Source Information not fully detailedInformation not fully detailedGlucose (40 g/L)Mannitol (80 g/L), Glucose (20 g/L)
Nitrogen Source Information not fully detailedInformation not fully detailedSoybean Powder (20 g/L)Peptone (20 g/L)
Phosphates Information not fully detailedInformation not fully detailedKH2PO4 (1 g/L)K2HPO4 (2.5 g/L)
Trace Elements Not specifiedNot specifiedYesNot specified
Initial pH Not specifiedNot specified5.06.8

Note: KF and H media compositions are cited in some studies without full details, referencing earlier work.[9]

Experimental Protocols

Fermentation Workflow

The production of pneumocandins typically follows a two-stage fermentation process: a seed culture stage to generate sufficient biomass, followed by a production culture stage for secondary metabolite synthesis.

Fermentation_Workflow Inoculation Inoculate Seed Medium with G. lozoyensis spores/mycelia Seed_Culture Seed Culture Incubation (e.g., 5 days, 25°C, 220 rpm) Inoculation->Seed_Culture Production_Inoculation Inoculate Production Medium with Seed Culture (e.g., 10% v/v) Seed_Culture->Production_Inoculation Production_Culture Production Culture Incubation (e.g., 14-18 days, 25°C, 220 rpm) Production_Inoculation->Production_Culture Harvest Harvest Fermentation Broth Production_Culture->Harvest Extraction Extraction of Pneumocandins Harvest->Extraction Analysis HPLC Analysis and Quantification Extraction->Analysis

General workflow for pneumocandin production and analysis.

4.1.1 Seed Culture Preparation

  • Prepare the seed medium (e.g., as per Table 2).

  • Inoculate 50 mL of seed medium in a 250-mL flask with conidia from an oat bran agar (B569324) slant or with frozen mycelia.[8][11]

  • Incubate the culture at 25°C with agitation at 220 rpm for approximately 5-7 days.[9][11]

4.1.2 Production Culture

  • Prepare the production medium (e.g., as per Table 2).

  • Inoculate 50 mL of production medium in a 250-mL flask with a 10% (v/v) inoculum from the seed culture.[7]

  • Incubate the production culture at 25°C with agitation at 220 rpm for 14-18 days.[8][9]

Extraction of Pneumocandins
  • To 1 mL of the whole fermentation broth, add 4 mL of ethyl alcohol.[7]

  • Vortex the mixture vigorously for 10 minutes at room temperature.[7]

  • Centrifuge the extract at 8,000 x g for 5 minutes to pellet the mycelia and other solids.[7]

  • Collect the supernatant for HPLC analysis.

Quantification by HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Venusil MP C18, 4.6 mm × 250 mm).

  • Mobile Phase: A gradient of 0.3% (v/v) phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • A typical gradient might be: 50% A for 10 min, linear gradient to 25% A over 10 min, then to 5% A over 5 min, hold at 5% A for 5 min, and then re-equilibrate at 50% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Quantification: Calculate the concentration of pneumocandins by comparing the peak areas to those of a known standard.

Genetic Manipulation: Agrobacterium-mediated Transformation (Generalized Protocol)

Agrobacterium tumefaciens-mediated transformation is a common method for genetic manipulation of G. lozoyensis.[9]

  • Vector Construction: Clone the gene of interest or knockout cassette into a binary vector suitable for Agrobacterium (e.g., pAg1-H3).[9]

  • Agrobacterium Culture: Transform the vector into A. tumefaciens strain AGL-1 and culture in YEB medium with appropriate antibiotics.[9]

  • Co-cultivation:

    • Prepare a conidial suspension of G. lozoyensis.[9]

    • Mix the conidial suspension with the A. tumefaciens culture.[9]

    • Spread the mixture onto an induction medium (e.g., IMAS agar) containing acetosyringone.[9]

    • Co-cultivate for approximately 2 days at 28°C.[9]

  • Selection: Overlay the co-culture plate with a selection medium (e.g., M-100) containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selection agent for fungal transformants (e.g., hygromycin B).[9]

  • Isolation and Verification: Isolate resistant fungal colonies after 2-3 weeks of incubation at 25°C and verify the genetic modification by PCR.[9]

Gene_Knockout_Workflow Vector_Construction Construct Knockout Vector (e.g., pAg1-H3 with hygR) Agro_Transformation Transform Vector into Agrobacterium tumefaciens Vector_Construction->Agro_Transformation Co_cultivation Co-cultivate G. lozoyensis conidia with Agrobacterium Agro_Transformation->Co_cultivation Selection Plate on Selective Medium (Hygromycin B + Cefotaxime) Co_cultivation->Selection Isolation Isolate Resistant Transformants Selection->Isolation Verification Verify Gene Disruption by PCR Isolation->Verification

Workflow for gene knockout in G. lozoyensis.

Conclusion

Glarea lozoyensis remains a cornerstone for the industrial production of pneumocandins, essential precursors for life-saving antifungal drugs. A thorough understanding of its genetics, biosynthetic pathways, and fermentation physiology is critical for further strain improvement and process optimization. This guide provides a consolidated resource of quantitative data and detailed methodologies to aid researchers in their efforts to harness the full potential of this remarkable fungus. Continued research, particularly in systems biology and metabolic engineering, will undoubtedly unlock new strategies to enhance the production of these vital therapeutic agents.

References

An In-depth Technical Guide to Pneumocandin A4: Structure, Formula, and Biosynthetic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pneumocandin A4, a lipopeptide antibiotic belonging to the echinocandin class. This document details its chemical structure and formula, places it within the broader context of the pneumocandin family, and outlines the general biosynthetic and experimental methodologies relevant to its study. Due to the limited publicly available data specific to this compound, this guide leverages information from closely related and well-studied pneumocandins, such as A0 and B0, to provide a thorough understanding for research and drug development applications.

Chemical Identity and Properties of this compound

This compound is a member of the pneumocandin family of cyclic lipohexapeptides, which are natural products of the fungus Glarea lozoyensis. These compounds are of significant interest due to their potent antifungal activity.

Chemical Formula and Molecular Weight

The chemical identity of this compound is established by its unique molecular formula and mass.

PropertyValue
Chemical Formula C₅₁H₈₂N₈O₁₃
Molecular Weight 1015.26 g/mol
CAS Number 135882-23-4
Chemical Structure

Based on its molecular formula, this compound differs from the more common Pneumocandin A0 (C₅₁H₈₂N₈O₁₇) and Pneumocandin B0 (C₅₀H₈₀N₈O₁₇)[1], suggesting variations in the hydroxylation patterns or the presence of different amino acid residues within the hexapeptide core.

Biosynthesis of Pneumocandins in Glarea lozoyensis

The production of pneumocandins is carried out by a complex biosynthetic machinery in Glarea lozoyensis. The core of this process is a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) gene cluster.[2] This pathway is responsible for assembling the cyclic peptide core and synthesizing the lipid side chain, respectively.

The general biosynthetic pathway for pneumocandins can be summarized as follows:

  • Polyketide Side Chain Synthesis: A highly reducing PKS synthesizes the 10,12-dimethylmyristoyl fatty acid side chain.

  • Amino Acid Precursor Modification: Several enzymes modify standard amino acids to produce the non-proteinogenic residues found in the pneumocandin core, such as L-homotyrosine and various hydroxylated prolines.

  • Nonribosomal Peptide Synthesis: The NRPS enzyme sequentially assembles the modified amino acids into a linear hexapeptide.

  • Acylation: The fatty acid side chain is transferred to the N-terminus of the peptide chain.

  • Cyclization and Off-loading: The NRPS catalyzes the cyclization of the lipopeptide, releasing the final pneumocandin molecule.

Differences between the various pneumocandins, including A4, likely arise from variations in the specificity of the modifying enzymes or the NRPS domains, leading to the incorporation of different amino acid precursors.

Pneumocandin_Biosynthesis cluster_precursors Precursor Synthesis cluster_core_synthesis Core Biosynthetic Machinery cluster_products Products Amino_Acids Standard Amino Acids (Pro, Leu, Gln, etc.) Modifying_Enzymes Modifying Enzymes (e.g., Hydroxylases) Amino_Acids->Modifying_Enzymes Modification Fatty_Acid_Precursors Malonyl-CoA, etc. PKS Polyketide Synthase (PKS) Fatty_Acid_Precursors->PKS Synthase Lipid_Side_Chain Dimethylmyristoyl Side Chain PKS->Lipid_Side_Chain Modified_AAs Non-proteinogenic Amino Acids Modifying_Enzymes->Modified_AAs NRPS Nonribosomal Peptide Synthetase (NRPS) Pneumocandins Pneumocandin Family (A0, B0, A4, etc.) NRPS->Pneumocandins Cyclization & Release Lipid_Side_Chain->NRPS Acylation Modified_AAs->NRPS Assembly

Pneumocandin Biosynthesis Workflow

Experimental Protocols: A General Approach

Specific experimental protocols for the isolation and characterization of this compound are not detailed in the literature. However, the methods used for other pneumocandins provide a robust framework for its study.

Fermentation and Extraction
  • Fermentation: Glarea lozoyensis is cultured in a suitable production medium to induce the biosynthesis of pneumocandins. The composition of the medium can be optimized to influence the yield of specific pneumocandin analogs.

  • Extraction: The fungal biomass is typically extracted with an organic solvent, such as methanol (B129727) or butanol, to solubilize the lipophilic pneumocandin molecules. The resulting extract is then concentrated to yield a crude mixture of pneumocandins.

Purification

A multi-step purification process is generally required to isolate a specific pneumocandin from the crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid extraction to remove highly polar or non-polar impurities.

  • Adsorption Chromatography: The partially purified extract is passed through a column containing an adsorbent material (e.g., silica (B1680970) gel) to separate the pneumocandin mixture from other compounds.

  • Crystallization: The fractions containing the desired pneumocandin are concentrated, and the compound is crystallized by the addition of an anti-solvent.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification of individual pneumocandin analogs to high purity.

Purification_Workflow Fermentation Glarea lozoyensis Fermentation Extraction Solvent Extraction (e.g., Methanol) Fermentation->Extraction Concentration1 Concentration Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning Concentration1->Partitioning Chromatography Adsorption Chromatography Partitioning->Chromatography Concentration2 Fraction Concentration Chromatography->Concentration2 Crystallization Crystallization Concentration2->Crystallization HPLC Reversed-Phase HPLC Crystallization->HPLC Pure_Pneumocandin Pure this compound HPLC->Pure_Pneumocandin

References

Discovery and Isolation of Novel Pneumocandin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Pneumocandins are a class of lipopeptide natural products belonging to the echinocandin family of antifungal agents. They exhibit potent activity against a broad range of pathogenic fungi, including Candida and Aspergillus species, by specifically inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] This fungal-specific mechanism of action results in low host toxicity, making them valuable therapeutic agents.[1][2] The prototypical member, pneumocandin B₀, serves as the precursor for the semi-synthetic drug caspofungin, the first approved echinocandin.[1][4] The increasing prevalence of invasive fungal infections and the emergence of drug-resistant strains necessitate the discovery of novel analogues with improved efficacy, expanded spectrum, and enhanced pharmacological properties.[5][6]

This technical guide provides an in-depth overview of the core methodologies employed in the discovery, generation, isolation, and characterization of novel pneumocandin analogues, intended for researchers and professionals in drug development.

Discovery of Novel Pneumocandin Analogues

The discovery of new pneumocandin analogues leverages a combination of screening of natural producers, genetic engineering of biosynthetic pathways, and precursor-directed biosynthesis.

High-Throughput Screening (HTS) for Antifungal Activity

High-throughput screening is a primary method for identifying novel antifungal compounds from large chemical libraries or natural product extracts.[5] The fundamental approach involves incubating a target fungal pathogen with test compounds in a microplate format and quantifying fungal growth inhibition.[5]

Experimental Protocol: Cell-Based Antifungal Growth Inhibition HTS

  • Inoculum Preparation: A clinically relevant fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is cultured to a logarithmic growth phase. The cells are then standardized to a defined concentration (e.g., 1 x 10³ to 5 x 10⁴ cells/mL) in an appropriate growth medium.

  • Plate Preparation: Test compounds and controls (positive, e.g., caspofungin; negative, e.g., DMSO) are dispensed into 96-well or 384-well microplates.

  • Incubation: The standardized fungal inoculum is added to each well. The plates are incubated for a defined period (e.g., 24-48 hours) under conditions optimal for fungal growth.

  • Growth Quantification: Fungal growth is measured. Common readout methods include:

    • Optical Density (OD): Measuring absorbance at 620 nm provides a direct assessment of turbidity resulting from fungal proliferation.[5]

    • Metabolic Assays: Using viability indicators such as resazurin (B115843) or tetrazolium salts (XTT), which are metabolically reduced by viable cells to produce a fluorescent or colorimetric signal.[7]

  • Data Analysis: A reduction in the growth signal in the presence of a compound, relative to untreated controls, indicates potential antifungal activity.[5] Hits are often defined as compounds producing ≥70% growth inhibition.[8] The Z'-factor is calculated to assess the statistical separation between positive and negative controls.

Generation of Analogues through Genetic Engineering and Mutasynthesis

Knowledge of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis allows for the rational design of novel analogues through genetic manipulation.[1][9][10][11] Key strategies include gene disruption to eliminate undesired products and mutasynthesis to incorporate novel side chains.

Logical Workflow for Analogue Generation

Analogue_Generation_Workflow start Identify Biosynthetic Gene Cluster in Glarea lozoyensis strategy Select Strategy start->strategy gene_disrupt Gene Disruption (e.g., GLOXY4, GLPKS4) strategy->gene_disrupt Alter Peptide Core or Side Chain Biosynthesis mutasynthesis Mutasynthesis (GLPKS4 mutant) strategy->mutasynthesis Modify Acyl Side Chain result_disrupt Generate Strains with Altered Product Profile (e.g., Pneumocandin B₀ only) gene_disrupt->result_disrupt precursor Feed Fatty Acid Precursors mutasynthesis->precursor result_mutasynthesis Produce Novel Analogues with New Acyl Side Chains precursor->result_mutasynthesis downstream Fermentation, Isolation & Characterization result_disrupt->downstream result_mutasynthesis->downstream

Caption: Workflow for generating novel pneumocandin analogues.

Experimental Protocol: Gene Disruption in G. lozoyensis

This protocol is based on the disruption of the GLOXY4 gene to create a strain that exclusively produces pneumocandin B₀.[12]

  • Vector Construction: A disruption vector is constructed. A selectable marker, such as a hygromycin resistance gene, is flanked by sequences homologous to the 5' and 3' regions of the target gene (GLOXY4).

  • Fungal Transformation: Protoplasts of G. lozoyensis are generated and transformed with the disruption vector, often using Agrobacterium tumefaciens-mediated transformation.[12]

  • Mutant Selection: Transformed fungi are plated on a selection medium containing hygromycin. Resistant clones are selected for further analysis.

  • Verification: Successful gene disruption is verified by PCR analysis of the genomic DNA from the resistant clones to confirm the replacement of the target gene with the resistance cassette.[12]

Experimental Protocol: Mutasynthesis of Pneumocandin Analogues

This protocol uses a gene-disrupted strain to incorporate new fatty acid side chains.[9]

  • Strain Selection: A G. lozoyensis strain with the polyketide synthase gene (GLPKS4) deleted is used. This strain is incapable of producing the native dimethylmyristic acid side chain but retains the nonribosomal peptide synthetase (NRPS) machinery.[9]

  • Fermentation and Feeding: The ΔGLPKS4 mutant is cultivated in a suitable fermentation medium (e.g., H medium).

  • Precursor Addition: During fermentation, fatty acids not native to the pneumocandin structure (e.g., myristic acid, pentadecanoic acid, palmitic acid) are added to the culture.[9]

  • Product Formation: The fungal machinery's lipoinitiation enzyme (GLligase) activates and transfers the supplemented fatty acid to the NRPS, resulting in the production of pneumocandin analogues with novel acyl side chains.[9]

Fermentation and Production

The production of pneumocandins and their analogues is achieved through submerged fermentation of the producing fungal strain.[6] Optimization of fermentation parameters is critical for maximizing yield.[13]

Experimental Protocol: Shake Flask Fermentation

  • Strain: Glarea lozoyensis wild-type or a genetically engineered mutant strain.

  • Media: A production medium such as 'H medium' is used.[9] The composition can be optimized, with combinations of mannitol (B672) and glucose often proving favorable for pneumocandin biosynthesis.[6]

  • Inoculation: A seed culture is prepared and used to inoculate the production medium in baffled flasks.

  • Cultivation Conditions:

    • Temperature: Optimal production typically occurs at temperatures below 30°C, often between 23.5°C and 25°C.[13][14]

    • Agitation: Cultures are incubated on a rotary shaker to ensure adequate aeration and mixing.[9]

    • Duration: Fermentation is carried out for a period sufficient for secondary metabolite production, which can be several days.

  • Monitoring: The concentration of the desired pneumocandin analogue in the fermentation broth is monitored periodically using HPLC analysis.[15]

Isolation and Purification

Pneumocandins are recovered from the fermentation broth through a multi-step downstream process involving extraction and chromatography.[15][16]

Pneumocandin Purification Workflow

Purification_Workflow broth Fermentation Broth extraction1 Extraction with Water- Immiscible Solvent (e.g., n-butanol) broth->extraction1 phase_sep Phase Separation extraction1->phase_sep aq_phase Aqueous Phase (Purified Broth) phase_sep->aq_phase Impurities org_phase Organic Phase (Contains Product) phase_sep->org_phase Product concentration Concentration (e.g., Evaporation) org_phase->concentration residue Concentrated Residue concentration->residue chromatography Chromatographic Purification (e.g., HPLC on Silica Gel) residue->chromatography pure_product Pure Pneumocandin Analogue chromatography->pure_product

Caption: General workflow for the isolation and purification of pneumocandins.

Experimental Protocol: Extraction and Chromatographic Purification

  • Whole Broth Extraction: The entire fermentation broth is combined with a water-immiscible organic solvent (e.g., n-butanol, ethyl acetate) to form a two-phase system.[15] The pneumocandin product partitions into the organic phase.

  • Phase Separation: The aqueous and organic phases are separated. The organic phase, containing the target compound, is collected.[15]

  • Concentration: The organic solvent is removed under reduced pressure (e.g., rotary evaporation) to yield a concentrated crude extract or residue.[15]

  • Chromatography: The crude extract is subjected to one or more rounds of chromatography to separate the desired analogue from impurities and other related compounds.

    • Method: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used.[9][17]

    • Stationary Phase: Silica-based stationary phases (e.g., C18) are frequently employed.[17]

    • Mobile Phase: A gradient of solvents, typically water and acetonitrile (B52724) containing a modifier like trifluoroacetic acid, is used to elute the compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing the pure compound. Pure fractions are pooled and lyophilized.

Characterization and Evaluation

Isolated analogues are structurally elucidated and biologically evaluated to determine their potential as drug candidates.

Structural Characterization

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the novel analogues.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete chemical structure, including the sequence of amino acids in the peptide core and the structure of the acyl side chain.

Biological Evaluation

Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of the novel analogues is determined against a panel of fungal pathogens to quantify their antifungal potency.

Glucan Synthase Assay: An in vitro assay to confirm that the mechanism of action is the inhibition of the β-(1,3)-D-glucan synthase enzyme.[3][9]

Hemolytic Assay: This assay is crucial for assessing the toxicity of the compounds, as hemolysis was a significant side effect of early echinocandins.[9] It measures the lysis of red blood cells upon exposure to the compound.

Data Presentation: Properties of Novel Pneumocandin Analogues

The generation of analogues through genetic engineering and mutasynthesis has yielded novel compounds with altered structures and activities.

Table 1: Pneumocandin Analogues Generated by Mutasynthesis in G. lozoyensis ΔGLPKS4

Compound NameFed Fatty Acid PrecursorAcyl Side Chain of AnalogueAntifungal Activity Comparison to Pneumocandin B₀Reference
Pneumocandin GMyristic acidn-TetradecanoylComparable[9]
Pneumocandin HPentadecanoic acidn-PentadecanoylComparable[9]
Pneumocandin IPalmitic acidn-HexadecanoylElevated[9]
AcrophiarinPalmitic acidn-HexadecanoylNot Reported[9]

Table 2: Impact of Gene Disruption on Pneumocandin Production in G. lozoyensis

StrainGenotypeKey ProductsPneumocandin B₀ Titer (Relative to Wild-Type)Reference
Wild-TypeWild-TypePneumocandin A₀, Pneumocandin B₀1x[12]
MutantΔGLOXY4Pneumocandin B₀ only~9.5x[12]
MutantΔGLPKS4No native pneumocandins0x[9]
MutantΔGLligaseNo pneumocandins0x[9]

References

The Core Biosynthesis of Pneumocandin Family Natural Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the pneumocandin family of natural products, potent antifungal agents produced by the filamentous fungus Glarea lozoyensis. This document details the core biosynthetic pathway, the enzymatic machinery involved, quantitative data on production, and detailed experimental protocols for key genetic manipulations.

Introduction to Pneumocandins

Pneumocandins are cyclic lipohexapeptides belonging to the echinocandin class of antifungals.[1] They are potent, non-competitive inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1][2] This specific mode of action confers a high degree of selective toxicity towards fungal pathogens with minimal effects on mammalian cells.[2] The most notable member of this family is pneumocandin B₀, the natural precursor for the semi-synthetic antifungal drug Caspofungin.[3][4] The biosynthesis of pneumocandins is a complex process involving a sophisticated interplay of a non-ribosomal peptide synthetase (NRPS), a polyketide synthase (PKS), and a suite of tailoring enzymes.[3][5]

The Pneumocandin Biosynthetic Gene Cluster

The genetic blueprint for pneumocandin biosynthesis is located within a contiguous gene cluster in the genome of Glarea lozoyensis.[3][6] This cluster is notably well-organized and contains the genes encoding the core NRPS and PKS enzymes, as well as various modifying enzymes, such as oxygenases and ligases, and genes for the biosynthesis of the non-proteinogenic amino acid L-homotyrosine.[3][6] The key genes within this cluster and their putative functions are summarized below.

GeneEncoded Enzyme/ProteinPutative Function in Pneumocandin Biosynthesis
GLNRPS4 Non-ribosomal Peptide Synthetase (NRPS)Assembles the hexapeptide core of the pneumocandin molecule.[3][6]
GLPKS4 Polyketide Synthase (PKS)Synthesizes the 10,12-dimethylmyristoyl lipid side chain.[3][6]
GLligase Acyl-AMP LigaseActivates the polyketide side chain and facilitates its attachment to the NRPS.[7]
GLP450-1 Cytochrome P450 MonooxygenaseCatalyzes the hydroxylation at the C-4 position of the L-homotyrosine residue.[8]
GLP450-2 Cytochrome P450 MonooxygenaseResponsible for the dihydroxylation of the L-ornithine residue.[8]
GLOXY1 Non-heme, α-ketoglutarate-dependent OxygenaseInvolved in the hydroxylation of the L-homotyrosine residue.[8]
GLOXY2 Non-heme, α-ketoglutarate-dependent Oxygenase (GloF)Catalyzes the hydroxylation of L-proline to generate 3S-hydroxyl-L-proline and 4R-hydroxyl-L-proline.[4]
GLOXY3 Non-heme, α-ketoglutarate-dependent OxygenaseHypothesized to be involved in the β-hydroxylation of L-glutamine.[9]
GLOXY4 Non-heme, α-ketoglutarate-dependent OxygenaseCatalyzes the cyclization of L-leucine to form 4S-methyl-L-proline, a key step in the biosynthesis of pneumocandin A₀.[4][10]
glhyp Putative Transcription FactorA global transcriptional activator; its overexpression leads to a significant increase in pneumocandin B₀ production.[7]
glhtyC L-homotyrosine biosynthesis enzymeEssential for the production of the L-homotyrosine precursor.[7]

The Core Biosynthetic Pathway

The biosynthesis of pneumocandins is a multi-step process initiated by the formation of the lipid side chain and the assembly of the hexapeptide core, followed by a series of oxidative modifications.

Lipoinitiation and Polyketide Side Chain Formation

The biosynthesis of the characteristic 10,12-dimethylmyristoyl side chain is carried out by the polyketide synthase GLPKS4.[3] The completed polyketide is then activated by the acyl-AMP ligase, GLligase, which facilitates its transfer to the first module of the non-ribosomal peptide synthetase, GLNRPS4.[7] This lipoinitiation step is critical, as the elongation of the peptide chain will not proceed without the successful ligation of the acyl group to the initial ornithine residue.[7]

Hexapeptide Core Assembly

The cyclic hexapeptide core is assembled by the large, multi-modular enzyme GLNRPS4.[3] This NRPS is composed of six modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The amino acid precursors for pneumocandin B₀ biosynthesis include L-ornithine, L-threonine, L-proline, L-homotyrosine, and L-glutamine.[11]

Tailoring and Modification Reactions

Following the assembly of the lipohexapeptide, a series of post-assembly modifications are carried out by various tailoring enzymes encoded within the biosynthetic gene cluster. These modifications, primarily hydroxylations, are crucial for the biological activity of the final pneumocandin molecule.

  • Hydroxylation of Amino Acid Residues: Several oxygenases, including the cytochrome P450 monooxygenases GLP450-1 and GLP450-2, and the non-heme, α-ketoglutarate-dependent oxygenases GLOXY1, GLOXY2, and GLOXY3, are responsible for the specific hydroxylation of the ornithine, homotyrosine, proline, and glutamine residues.[8]

  • Formation of Pneumocandin A₀ vs. B₀: The diversification of the pneumocandin family primarily occurs at the sixth amino acid position. In the wild-type strain, the enzyme GLOXY4 catalyzes the cyclization of L-leucine to form 4S-methyl-L-proline, which is then incorporated to produce the major product, pneumocandin A₀.[4][10] In the absence of a functional GLOXY4, 3S-hydroxyl-L-proline is incorporated instead, leading to the exclusive production of pneumocandin B₀.[4][10]

Pneumocandin_Biosynthesis cluster_pks Polyketide Synthesis cluster_activation Lipoinitiation cluster_nrps Hexapeptide Assembly cluster_tailoring Tailoring Reactions PKS_precursors Malonyl-CoA + Methylmalonyl-CoA GLPKS4 GLPKS4 PKS_precursors->GLPKS4 Side_Chain 10,12-dimethylmyristic acid GLPKS4->Side_Chain GLligase GLligase Side_Chain->GLligase Activated_Side_Chain Acyl-AMP GLligase->Activated_Side_Chain GLNRPS4 GLNRPS4 Activated_Side_Chain->GLNRPS4 AA_precursors L-Orn, L-Thr, L-Pro, L-hTyr, L-Gln, L-Pro/4-Me-L-Pro AA_precursors->GLNRPS4 Linear_Lipopeptide Linear Lipohexapeptide GLNRPS4->Linear_Lipopeptide Hydroxylases GLP450s, GLOXYs Linear_Lipopeptide->Hydroxylases Cyclization CT domain Hydroxylases->Cyclization Pneumocandins Pneumocandin A0 / B0 Cyclization->Pneumocandins

Core biosynthetic pathway of pneumocandins.

Quantitative Data on Pneumocandin Production

The production of pneumocandins, particularly pneumocandin B₀, has been the subject of extensive optimization through both genetic engineering and fermentation process development. The following tables summarize key quantitative data from these efforts.

Table 1: Pneumocandin B₀ Production in Genetically Modified G. lozoyensis Strains

Strain/ModificationKey Genetic ChangePneumocandin B₀ Titer (mg/L)Fold Increase vs. Wild-TypeReference
Wild-Type (G. lozoyensis ATCC 20868)-~18 µg/mL (approx. 18 mg/L)1x[9]
Chemically Mutagenized (G. lozoyensis ATCC 74030)Multiple unknown mutations241 µg/mL (241 mg/L)~13x[9]
ΔGLOXY4 MutantDisruption of GLOXY44909.5x (vs. wild-type B₀)[12]
ΔGlyap1 MutantKnockout of redox regulator Glyap138.78 mg/g DCW1.5x (per unit biomass)[12]
Overexpression of glhypOverexpression of transcriptional activator glhypNot specified, 2.38-fold increase2.38x[7]

Table 2: Impact of Fermentation Conditions on Pneumocandin B₀ Production

Fermentation Strategy/Parameter OptimizationResulting Pneumocandin B₀ Titer (mg/L)Key FindingsReference
Response Surface Analysis of Culture Medium1840Optimization of nutrient composition led to a 42% increase in production.[9]
Combination of Mannitol and Glucose as Carbon Sources-Resulted in a 65% increase in yield compared to single carbon sources.[9]
Addition of Cotton Seed Powder as Nitrogen Source-Enhanced pneumocandin B₀ production by 23%.[9]
Addition of SDS in Late Fermentation Stage2529Surfactant addition significantly increased product yield by 38%.[9]
Low-Temperature Adaptive Laboratory Evolution2131Evolved strains showed a 30% increase in total pneumocandin B₀ concentration.[4]
Osmotic Stress Control Fed-Batch Strategy2711Controlled osmotic pressure led to a 34.67% improvement in concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of pneumocandin biosynthesis.

Gene Disruption in Glarea lozoyensis via CRISPR/Cas9

The CRISPR/Cas9 system has been established as an efficient tool for targeted gene editing in G. lozoyensis.[9][11]

Workflow for CRISPR/Cas9-mediated Gene Knockout:

CRISPR_Workflow cluster_design 1. gRNA Design and Vector Construction cluster_transformation 2. Fungal Transformation cluster_verification 3. Mutant Verification cluster_analysis 4. Phenotypic Analysis sgRNA_design Design sgRNAs targeting the gene of interest Vector_construction Clone sgRNA expression cassette and Cas9 into a vector with a selection marker (e.g., hygromycin resistance) sgRNA_design->Vector_construction Protoplast_prep Prepare protoplasts from G. lozoyensis mycelia Transformation Transform protoplasts with the CRISPR/Cas9 plasmid via PEG-mediated transformation Protoplast_prep->Transformation Selection Select for transformants on regeneration medium containing the appropriate antibiotic Transformation->Selection Genomic_DNA_extraction Extract genomic DNA from putative mutants PCR_screening Perform PCR screening to identify successful gene disruption events Genomic_DNA_extraction->PCR_screening Sequencing Sequence the target locus to confirm the mutation PCR_screening->Sequencing Fermentation Cultivate mutant strains under pneumocandin-producing conditions HPLC_analysis Analyze fermentation broths by HPLC to determine changes in pneumocandin production Fermentation->HPLC_analysis

Workflow for CRISPR/Cas9-mediated gene knockout in G. lozoyensis.

Detailed Protocol:

  • Vector Construction:

    • Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest using a suitable online tool.

    • Synthesize the sgRNA expression cassettes and clone them into a vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter.

    • The vector should also contain a selectable marker, such as the hygromycin B phosphotransferase gene (hph).

  • Protoplast Preparation:

    • Grow G. lozoyensis in a suitable liquid medium to obtain a sufficient amount of mycelia.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

    • Digest the mycelial cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum and snailase) in the osmotic stabilizer.

    • Separate the protoplasts from the mycelial debris by filtration and collect them by centrifugation.

  • Transformation:

    • Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

    • Add the CRISPR/Cas9 plasmid DNA to the protoplast suspension.

    • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate to facilitate DNA uptake.

    • Plate the transformation mixture on regeneration medium containing an osmotic stabilizer and the selective antibiotic.

  • Mutant Screening and Verification:

    • Isolate individual colonies that grow on the selective medium.

    • Extract genomic DNA from each putative mutant.

    • Perform PCR using primers flanking the target gene to screen for the expected deletion or insertion.

    • Confirm the mutation by Sanger sequencing of the PCR product from positive clones.

Analysis of Pneumocandin Production by High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Harvest the fermentation broth by centrifugation or filtration to separate the mycelia.

  • Extract the pneumocandins from both the supernatant and the mycelia using a suitable organic solvent (e.g., methanol (B129727) or acetone).

  • Evaporate the solvent and redissolve the extract in a small volume of the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Quantification: Use a standard curve generated with purified pneumocandin B₀ to quantify the concentration in the samples.

Regulatory Networks Influencing Pneumocandin Biosynthesis

The regulation of pneumocandin biosynthesis is complex and influenced by various cellular signals and environmental factors. While a complete picture of the regulatory network is still emerging, several key factors have been identified.

  • Carbon Source Regulation: The choice of carbon source significantly impacts pneumocandin production. Fructose (B13574), for example, has been shown to increase pneumocandin B₀ yield compared to glucose.[11] Transcriptomic analysis revealed that under fructose metabolism, genes related to the pentose (B10789219) phosphate (B84403) pathway and glycolysis were upregulated, potentially providing more precursors for biosynthesis.[11] Interestingly, the expression of the pneumocandin biosynthetic gene cluster itself was downregulated, suggesting a complex regulatory mechanism.[11]

  • Oxidative Stress Response: Oxidative stress plays a crucial role in regulating secondary metabolism in fungi. The knockout of the Glyap1 gene, a homolog of the yeast redox regulator YAP1, in G. lozoyensis resulted in increased intracellular reactive oxygen species (ROS) levels and a significant increase in pneumocandin B₀ production per unit of biomass.[12][13] This indicates a link between the cellular redox state and the activation of the pneumocandin biosynthetic pathway.

  • Transcriptional Activation: The gene glhyp within the pneumocandin biosynthetic cluster has been identified as a global transcriptional activator.[7] Overexpression of glhyp leads to a significant increase in the production of pneumocandin B₀, highlighting its role as a key positive regulator of the pathway.[7]

Regulatory_Network cluster_signals Cellular and Environmental Signals cluster_regulators Regulatory Factors cluster_pathway Biosynthetic Pathway Carbon_Source Carbon Source (e.g., Fructose vs. Glucose) Pneumocandin_BGC Pneumocandin Biosynthetic Gene Cluster (BGC) Carbon_Source->Pneumocandin_BGC influences expression Oxidative_Stress Oxidative Stress (ROS Levels) Glyap1 Glyap1 (Redox Regulator) Oxidative_Stress->Glyap1 modulates Glyap1->Pneumocandin_BGC represses (?) glhyp glhyp (Transcriptional Activator) glhyp->Pneumocandin_BGC activates Pneumocandin_Production Pneumocandin Production Pneumocandin_BGC->Pneumocandin_Production

Known regulatory influences on pneumocandin biosynthesis.

Conclusion

The elucidation of the pneumocandin biosynthetic pathway in Glarea lozoyensis has provided a robust framework for understanding the production of these clinically important antifungal agents. This knowledge has enabled the rational design of strains with improved production titers and the generation of novel pneumocandin analogues through genetic engineering. Future research will likely focus on further unraveling the intricate regulatory networks that govern the expression of the biosynthetic gene cluster, which will be crucial for the development of next-generation production strains and the discovery of new echinocandin-based therapeutics.

References

In-Depth Technical Guide: The Mechanism of Action of Pneumocandins on the Fungal Cell Wall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pneumocandins, a class of lipopeptide antifungal agents, on the fungal cell wall. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, cellular consequences, and experimental methodologies used to study these potent antifungals.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Pneumocandins, and the broader class of echinocandins to which they belong, exert their antifungal activity by specifically targeting the fungal cell wall, a structure essential for maintaining cell integrity and viability that is absent in mammalian cells.[1][2][3][4][5] The primary molecular target of pneumocandins is the enzyme β-(1,3)-D-glucan synthase.[3][4][5] This enzyme is a transmembrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that forms the main structural component of the fungal cell wall.[3]

Pneumocandins act as non-competitive inhibitors of this enzyme complex.[2][6] By binding to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex, pneumocandins disrupt its catalytic activity, thereby blocking the polymerization of UDP-glucose into linear chains of β-(1,3)-D-glucan.[6] This inhibition leads to a depletion of β-(1,3)-D-glucan in the cell wall, compromising its structural integrity. The weakened cell wall is unable to withstand osmotic pressure, ultimately resulting in cell lysis and fungal death.[4] This targeted mechanism of action confers a high degree of selectivity and a favorable safety profile for these antifungal agents.

Quantitative Data on Pneumocandin Activity

The in vitro activity of pneumocandins and their semi-synthetic derivatives, such as caspofungin, is quantified using two key parameters: the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50) for β-(1,3)-D-glucan synthase.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. It is a critical measure of antifungal potency. The tables below summarize the MIC values of various pneumocandin analogues against clinically relevant fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Pneumocandin Analogues against Candida Species [7]

CompoundC. albicans (ATCC 10231) MIC (μg/mL)C. glabrata (ATCC 2001) MIC (μg/mL)
Pneumocandin B0 (1)0.81.6
Pneumocandin A0 (2)0.81.6
Analogue 30.81.6
Analogue 40.81.6
Analogue 50.10.05
Analogue 70.20.05

Table 2: Minimum Inhibitory Concentration (MIC) of Caspofungin against Candida Species [8]

Candida SpeciesIsolateMIC (μg/mL)
C. albicansS0.125
C. albicansA0.25
C. albicans10.015
C. albicans20.003
C. parapsilosis10.5
C. parapsilosis20.06
C. glabrata10.25
C. glabrata20.25
β-(1,3)-D-Glucan Synthase Inhibition (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This parameter provides a direct measure of the inhibitory potency of pneumocandins against their molecular target.

Table 3: IC50 Values of Pneumocandin Analogues against Candida albicans β-(1,3)-D-Glucan Synthase [6]

CompoundC. albicans (ATCC 10231) IC50 (μg/mL)
Pneumocandin B0 (1)0.08
Pneumocandin A0 (2)0.08
Analogue 30.08
Analogue 40.08
Analogue 50.04
Analogue 70.04

Table 4: IC50 and IC90 Values of Anidulafungin and Caspofungin against Candida glabrata [9]

IsolateAnidulafungin IC50 (μg/mL)Anidulafungin IC90 (μg/mL)Caspofungin IC50 (μg/mL)Caspofungin IC90 (μg/mL)
10.030.050.110.23
20.030.060.120.25
30.030.060.120.24
40.030.060.120.25
50.030.060.120.25
60.030.060.120.25
70.030.060.120.25
80.030.060.120.25
90.030.060.120.25
100.030.060.120.25
110.030.060.120.25
120.030.060.120.25
130.030.060.120.25
140.030.060.120.25
150.030.060.120.25
160.030.060.120.25
172.47.8>128>128
180.173.612.8>128

Fungal Stress Response Pathways

In response to the cell wall damage induced by pneumocandins, fungal cells activate complex signaling cascades to mitigate the stress and repair the damage. The two primary pathways involved are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade in fungi that is activated by various cell wall stressors.[10][11] Its primary function is to maintain cell wall homeostasis by regulating cell wall synthesis and remodeling.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 (Sensors) Rho1_GDP Rho1-GDP (Inactive) Wsc1->Rho1_GDP activates GEF (Rom2) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GDP to GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 activates Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 phosphorylates Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 activates Swi4_Swi6 Swi4/Swi6 (SBF) Slt2->Swi4_Swi6 activates CellWall_Genes Cell Wall Maintenance Genes (e.g., FKS2, CHS3) Rlm1->CellWall_Genes upregulates Swi4_Swi6->CellWall_Genes upregulates Pneumocandin Pneumocandin (Cell Wall Stress) Pneumocandin->Wsc1 induces

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

The High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is primarily known for its role in responding to osmotic stress.[10][12][13] However, it also cross-talks with the CWI pathway and is activated in response to cell wall damage, contributing to the overall stress response.[10]

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 (Sensor Kinase) Ypd1 Ypd1 Sln1->Ypd1 phosphorelays Sho1 Sho1 (Sensor) Ste11 Ste11 (MAPKKK) Sho1->Ste11 activates Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 phosphorelays Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 phosphorylates Ste11->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Hot1 Hot1/Msn2/Msn4 (Transcription Factors) Hog1->Hot1 translocates & activates Stress_Genes Stress Response Genes Hot1->Stress_Genes upregulates CellWall_Stress Cell Wall Stress CellWall_Stress->Sln1 activates CellWall_Stress->Sho1 activates

Caption: The Fungal High Osmolarity Glycerol (HOG) Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of pneumocandins.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[2][14]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Pneumocandin stock solution (dissolved in a suitable solvent like DMSO)

  • Fungal inoculum (adjusted to a 0.5 McFarland standard and then diluted)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the pneumocandin stock solution in RPMI-1640 medium in a separate 96-well plate to achieve concentrations that are twice the final desired concentrations.

  • Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final required inoculum density.

  • Plate Inoculation: Add 100 µL of each twofold drug dilution to the wells of a new 96-well plate. Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL. Include a drug-free well as a positive growth control and a media-only well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the pneumocandin that causes a significant inhibition of growth compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

MIC_Workflow start Start prep_drug Prepare Serial Dilutions of Pneumocandin start->prep_drug prep_inoculum Prepare Fungal Inoculum start->prep_inoculum plate_setup Dispense Drug Dilutions and Inoculum into 96-well Plate prep_drug->plate_setup prep_inoculum->plate_setup incubation Incubate at 35°C for 24-48h plate_setup->incubation read_results Read MIC (Visual or Spectrophotometric) incubation->read_results end End read_results->end

Caption: Experimental Workflow for MIC Determination.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This protocol is a generalized method for measuring the in vitro inhibition of β-(1,3)-D-glucan synthase.[6][15][16][17]

Materials:

  • Fungal membrane preparation (source of β-(1,3)-D-glucan synthase)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • UDP-[14C]glucose (radiolabeled substrate)

  • Pneumocandin inhibitor solutions of varying concentrations

  • GTPγS (activator)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, GTPγS, BSA, and the fungal membrane preparation.

  • Inhibitor Addition: Add different concentrations of the pneumocandin solution to the respective reaction tubes. Include a control with no inhibitor.

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]glucose, to each tube.

  • Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding cold 10% TCA.

  • Product Collection: Collect the insoluble [14C]-labeled β-(1,3)-D-glucan product by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with 10% TCA and then with ethanol (B145695) to remove unincorporated substrate and other soluble components.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each pneumocandin concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glucan_Synthase_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, Enzyme, Activators) start->prep_reaction add_inhibitor Add Pneumocandin (Varying Concentrations) prep_reaction->add_inhibitor start_reaction Initiate Reaction with UDP-[14C]glucose add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction with TCA incubation->stop_reaction filter_product Filter to Collect Radiolabeled Glucan stop_reaction->filter_product wash_filters Wash Filters filter_product->wash_filters measure_radioactivity Measure Radioactivity (Scintillation Counting) wash_filters->measure_radioactivity analyze_data Calculate % Inhibition and Determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental Workflow for β-(1,3)-D-Glucan Synthase Inhibition Assay.

Fungal Cell Lysis and Protein Extraction

This protocol outlines a general procedure for disrupting fungal cells to extract proteins for downstream analysis, such as enzyme assays.[18][19]

Materials:

  • Fungal cell culture

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Glass beads or a bead beater

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Harvesting: Harvest fungal cells from a liquid culture by centrifugation.

  • Washing: Wash the cell pellet with a suitable buffer to remove residual media.

  • Resuspension: Resuspend the cell pellet in cold lysis buffer.

  • Cell Disruption: Disrupt the cells by mechanical means. A common method is bead beating, which involves vigorous agitation of the cell suspension with glass beads.

  • Clarification: Centrifuge the resulting lysate at high speed to pellet the cell debris.

  • Protein Collection: Carefully collect the supernatant, which contains the soluble proteins. This crude extract can be used for enzyme activity assays or further purification.

Conclusion

Pneumocandins represent a powerful class of antifungal agents with a highly specific mechanism of action that targets the fungal cell wall. Their non-competitive inhibition of β-(1,3)-D-glucan synthase leads to the disruption of cell wall integrity and subsequent fungal cell death. Understanding the intricate details of this mechanism, the resulting cellular stress responses, and the experimental methodologies to study these interactions is paramount for the development of new and improved antifungal therapies. This guide provides a foundational resource for researchers and drug development professionals to further explore the potential of pneumocandins in combating invasive fungal infections.

References

An In-depth Technical Guide to the Pneumocandin A4 Lipohexapeptide Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pneumocandin A4 lipohexapeptide core structure, a key component of the echinocandin class of antifungal agents. This document delves into its chemical architecture, biosynthetic pathway, mechanism of action, and relevant experimental protocols, offering valuable insights for researchers in drug discovery and development.

Core Structure and Chemical Properties

Pneumocandins are a class of lipohexapeptides produced by the fungus Glarea lozoyensis.[1][2] They are characterized by a cyclic hexapeptide core N-acylated with a fatty acid side chain.[2][3] The core of this compound, like other pneumocandins, is composed of a series of non-proteinogenic amino acids. The defining feature of the pneumocandin family is the presence of a 10,12-dimethylmyristoyl side chain.[2]

The hexapeptide core of pneumocandins consists of unique amino acid residues, including hydroxylated forms of proline, ornithine, and homotyrosine.[4] Specifically, the pneumocandin scaffold contains 3S-hydroxyl-l-proline and 4R-hydroxyl-l-proline, which are derived from L-proline, and in the case of Pneumocandin A0, 3S-hydroxyl-4S-methyl-l-proline derived from L-leucine.[4] Pneumocandin B0, the precursor for the semi-synthetic drug caspofungin, differs from A0 in the sixth amino acid position, containing 3S-hydroxyl-l-proline instead of 3S-hydroxyl-4S-methyl-l-proline.[4]

Table 1: Physicochemical Properties of Pneumocandin B0 (a closely related analogue)

PropertyValue
Molecular FormulaC50H80N8O17
Molecular Weight1065.21 g/mol
Melting Point>230°C (decomposed)
Boiling Point (Predicted)1442.9 ± 65.0 °C
Density (Predicted)1.41 ± 0.1 g/cm3
pKa (Predicted)9.86 ± 0.26
λmax276nm (in Methanol)
Storage TemperatureSealed in dry, Store in freezer, under -20°C
SolubilityDMSO (Slightly), Methanol (Sparingly)

(Data for Pneumocandin B0, a closely related and well-characterized pneumocandin)[5]

Biosynthesis of the Pneumocandin Core

The biosynthesis of pneumocandins is a complex process involving a multi-gene biosynthetic gene cluster (BGC). This process is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[1][2] The core hexapeptide is assembled by the NRPS, while the lipid side chain is synthesized by the PKS.[2]

The key enzymes in the pneumocandin biosynthetic gene cluster include:

  • GLPKS4: A polyketide synthase responsible for synthesizing the 10,12-dimethylmyristoyl side chain.[6]

  • GLNRPS4: A non-ribosomal peptide synthetase that assembles the hexapeptide core.[6]

  • Oxygenases (e.g., GLOXY1, GLOXY3, GLOXY4, GLP450-1, GLP450-2): These enzymes are responsible for the various hydroxylation steps of the amino acid residues.[4][7]

  • GLligase: An acyl-AMP ligase that attaches the polyketide side chain to the first amino acid of the hexapeptide core.[8][9]

The biosynthesis initiates with the formation of the dimethylmyristoyl-CoA by GLPKS4, which is then loaded onto the NRPS machinery as a starter unit for the peptide chain synthesis.[7] The NRPS then sequentially adds and modifies the six amino acid residues to form the cyclic lipohexapeptide.

Pneumocandin_Biosynthesis cluster_pks Polyketide Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis cluster_modifications Post-Assembly Modifications Acetyl_CoA Acetyl-CoA + Malonyl-CoA GLPKS4 GLPKS4 (Polyketide Synthase) Acetyl_CoA->GLPKS4 Dimethylmyristoyl_PCP 10,12-Dimethylmyristoyl-PCP GLPKS4->Dimethylmyristoyl_PCP GLligase GLligase (Acyl-AMP Ligase) Dimethylmyristoyl_PCP->GLligase Lipoinitiation NRPS_Module1 GLNRPS4 Module 1 (Orn) GLligase->NRPS_Module1 NRPS_Module2 Module 2 (Hyp) NRPS_Module1->NRPS_Module2 Peptide Bond Formation NRPS_Module3 Module 3 (Hyp) NRPS_Module2->NRPS_Module3 NRPS_Module4 Module 4 (Hty) NRPS_Module3->NRPS_Module4 NRPS_Module5 Module 5 (Gln) NRPS_Module4->NRPS_Module5 NRPS_Module6 Module 6 (Pro/MePro) NRPS_Module5->NRPS_Module6 Cyclization Cyclization (Thioesterase Domain) NRPS_Module6->Cyclization Pneumocandin_Core Pneumocandin Core Cyclization->Pneumocandin_Core Hydroxylation Hydroxylation (Oxygenases) Pneumocandin_Core->Hydroxylation Final_Pneumocandin Final_Pneumocandin Hydroxylation->Final_Pneumocandin Mature this compound

Caption: Proposed biosynthetic pathway of the Pneumocandin lipohexapeptide core.

Mechanism of Action

Pneumocandins, like other echinocandins, exert their antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[10][11] This inhibition is non-competitive and targets the FKS1 subunit of the β-(1,3)-D-glucan synthase enzyme complex.[3][12] The disruption of glucan synthesis leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and ultimately causing cell lysis and death.[1][10] This mechanism of action is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to the low toxicity of echinocandins in humans.[3][10]

Mechanism_of_Action cluster_cell Fungal Cell Pneumocandin This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) Pneumocandin->Glucan_Synthase Non-competitive Inhibition Cell_Lysis Cell Lysis (Osmotic Instability) Pneumocandin->Cell_Lysis Fungal_Cell_Membrane Fungal Cell Membrane Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Glucan_Synthase->Cell_Lysis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Wall->Cell_Lysis Weakening leads to

Caption: Mechanism of action of this compound on the fungal cell wall.

Experimental Protocols

Fermentation of Glarea lozoyensis for Pneumocandin Production

This protocol is adapted from methodologies described for enhancing Pneumocandin B0 production and can be applied for this compound.

1. Media Preparation:

  • Seed Medium: 40 g glucose, 20 g soybean powder, 1 g KH2PO4, 0.01 g FeSO4·7H2O, 0.01 g MnSO4·H2O, 0.002 g ZnSO4·7H2O, 0.001 g CaCl2·2H2O, 0.00056 g HBO3, 0.00025 g CuCl2·2H2O, and 0.00003 g (NH4)5MO7O24·4H2O in 1 L distilled water. Adjust initial pH to 5.0.[13]
  • Fermentation Medium: 80 g mannitol, 20 g glucose, 20 g peptone, and 2.5 g K2HPO4 in 1 L distilled water. Adjust initial pH to 6.8.[13]

2. Inoculation and Culture Conditions:

  • Inoculate 50 mL of seed medium in a 250-mL shake flask with 10 mL of frozen mycelia.[13]
  • Incubate at 25°C and 220 rpm for 168 hours to obtain the seed culture.[13]
  • Inoculate 50 mL of fermentation medium in a 250-mL flask with 10% (v/v) of the seed culture.[13]
  • Incubate at 25°C and 220 rpm for up to 432 hours.[13]

Extraction of Pneumocandins

1. Sample Preparation:

  • Take a 1 mL aliquot of the cell-containing fermentation broth.[13]

2. Extraction:

  • Add 4 mL of ethyl alcohol to the sample.[13]
  • Vortex for 10 minutes at room temperature.[13]

3. Separation:

  • Centrifuge the extract at 8000 g for 5 minutes at room temperature.[13]
  • Collect the supernatant for analysis.[13]

Analysis by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation:

  • An Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD).[4]

2. Chromatographic Conditions:

  • The specific column, mobile phase, and gradient will depend on the specific pneumocandin analogue being analyzed. A reverse-phase C18 column is typically used.
  • Set the DAD to scan from 190 nm to 400 nm.[4]

3. Analysis:

  • Inject the supernatant from the extraction step.
  • Confirm the identity of this compound by comparing the retention time with an authentic standard and by co-injection.[4]
  • Quantify the production by integrating the peak area and comparing it to a standard curve.

Start [label="Start: G. lozoyensis Culture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Fermentation [label="Fermentation\n(Seed & Production Media)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction with Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifugation [label="Centrifugation (8000 g)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Supernatant [label="Collect Supernatant", shape=trapezium, fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_Analysis [label="HPLC-DAD Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification & Identification)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Results", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Fermentation; Fermentation -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> HPLC_Analysis; HPLC_Analysis -> Data_Analysis; Data_Analysis -> End; }

Caption: General experimental workflow for pneumocandin production and analysis.

Quantitative Data

The production of pneumocandins can be influenced by various factors, including genetic modifications and fermentation conditions.

Table 2: Impact of Gene Disruption on Pneumocandin Production

StrainGene DisruptedKey Product(s)Change in Pneumocandin B0 Titer
Wild-type-Pneumocandin A0 (major), Pneumocandin B0 (minor)-
GLOXY4 mutantGLOXY4Pneumocandin B09.5-fold increase compared to wild-type

(Data from a study on engineering G. lozoyensis for exclusive Pneumocandin B0 production)[4]

Table 3: Antifungal Activity of Pneumocandin Analogues

CompoundOrganismMIC (µg/mL)
Pneumocandin A0Candida albicans0.06
Pneumocandin B0Candida albicans0.12
Pneumocandin FCandida albicans0.03
Pneumocandin GCandida albicans0.03
Pneumocandin A0Aspergillus fumigatus0.12
Pneumocandin B0Aspergillus fumigatus0.25
Pneumocandin FAspergillus fumigatus0.06
Pneumocandin GAspergillus fumigatus0.06

(Data from a study on genetically engineered pneumocandin analogues)[7]

Conclusion

The this compound lipohexapeptide core represents a fascinating and medically important natural product. A thorough understanding of its structure, biosynthesis, and mechanism of action is crucial for the development of new and improved antifungal therapies. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to combating invasive fungal infections. Genetic engineering of the biosynthetic pathway has already shown promise in generating novel analogues with enhanced antifungal activity, highlighting the potential for future drug discovery in this area.

References

An In-depth Technical Guide to the Pneumocandin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pneumocandin biosynthetic gene cluster (BGC), the genetic blueprint for the production of pneumocandins, a class of potent antifungal lipohexapeptides. Pneumocandin B₀, a key member of this family, is the precursor for the semi-synthetic drug caspofungin, a first-line clinical treatment for invasive fungal infections. Understanding the intricacies of this BGC is paramount for strain improvement, pathway engineering, and the generation of novel, more effective antifungal agents.

Core Components and Organization of the Pneumocandin BGC

The pneumocandin BGC was first identified in the fungus Glarea lozoyensis. It is a well-organized cluster of genes responsible for the entire biosynthetic pathway, from precursor synthesis to the final decorated lipohexapeptide.[1][2][3] The core of the biosynthetic machinery consists of a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[1][2][3]

Key Enzymes and Their Functions:

GeneEnzymeFunction
GLNRPS4 Non-Ribosomal Peptide SynthetaseAssembles the hexapeptide core of pneumocandin.
GLPKS4 Polyketide SynthaseSynthesizes the 10,12-dimethylmyristoyl fatty acid side chain.
GLligase Acyl-AMP LigaseActivates the polyketide side chain and transfers it to the NRPS.
GLOXY4 α-ketoglutarate-dependent oxygenaseCatalyzes the cyclization of L-leucine to form 4S-methyl-L-proline, a key step in pneumocandin A₀ biosynthesis.
Modifying Enzymes Cytochrome P450 monooxygenases, other oxygenasesCatalyze various hydroxylation and other modification steps on the peptide core.
L-homotyrosine biosynthesis genes Various enzymesSynthesize the non-proteinogenic amino acid L-homotyrosine, a component of the hexapeptide core.

The tandem arrangement of GLNRPS4 and GLPKS4 is a notable feature of this gene cluster.[1][2] Disruption of either of these core genes completely abolishes pneumocandin production, confirming their essential roles in the biosynthetic pathway.[1][2][4]

The Pneumocandin Biosynthetic Pathway

The biosynthesis of pneumocandins is a multi-step process involving the coordinated action of the enzymes encoded by the BGC. The general pathway can be visualized as follows:

Pneumocandin_Biosynthesis cluster_pks Polyketide Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis cluster_modification Assembly and Modification PKS_precursors Malonyl-CoA, Methylmalonyl-CoA GLPKS4 GLPKS4 PKS_precursors->GLPKS4 side_chain 10,12-dimethylmyristate GLPKS4->side_chain GLligase GLligase side_chain->GLligase amino_acids Amino Acid Precursors (Proline, Ornithine, etc.) GLNRPS4 GLNRPS4 amino_acids->GLNRPS4 hexapeptide Cyclic Hexapeptide Core GLNRPS4->hexapeptide assembly Lipohexapeptide Assembly hexapeptide->assembly GLligase->assembly modifying_enzymes Modifying Enzymes (P450s, Oxygenases) assembly->modifying_enzymes pneumocandins Pneumocandins (A₀, B₀, etc.) modifying_enzymes->pneumocandins

Caption: Proposed biosynthetic pathway for pneumocandins in G. lozoyensis.

Quantitative Data on Pneumocandin Production

Significant efforts have been made to improve the production of pneumocandin B₀, the direct precursor to caspofungin. These efforts have generated valuable quantitative data on the impact of genetic and environmental manipulations.

Strain/ConditionPneumocandin B₀ Titer (mg/L)Fold Increase (vs. Parent/Control)Reference
G. lozoyensis Wild-Type~810-[2]
G. lozoyensis Q1 (ARTP Mutant)11341.39[2]
G. lozoyensis Q1 with Optimized Medium18732.31[2]
G. lozoyensis ΔGLOXY4 Mutant-9.5 (relative to wild-type B₀ production)[5]
G. lozoyensis with Osmotic Stress Control27111.35 (vs. one-stage fermentation)[2]
G. lozoyensis ALE50 Strain21311.32 (vs. starting strain)[6]
G. lozoyensis with Fructose (B13574) as Carbon Source-1.55 (vs. glucose)[7]
Overexpression of glhyp-2.38

Regulation of the Pneumocandin Biosynthetic Gene Cluster

The expression of the pneumocandin BGC is tightly regulated in response to environmental cues, with oxidative stress emerging as a key factor.

Oxidative Stress Response

Oxidative stress, characterized by an increase in reactive oxygen species (ROS), has been shown to positively influence pneumocandin biosynthesis.[1] The transcription factor Glyap1 , a homolog of the yeast Yap1, plays a central role in mediating this response.[1] Under conditions of oxidative stress, Glyap1 is thought to activate the expression of genes within the pneumocandin BGC, leading to increased production of the antifungal compound. This suggests a model where pneumocandin biosynthesis acts as a defense mechanism against cellular damage caused by ROS.[1]

Oxidative_Stress_Regulation cluster_nucleus oxidative_stress Oxidative Stress (e.g., increased ROS) glyap1_inactive Glyap1 (inactive) oxidative_stress->glyap1_inactive activates glyap1_active Glyap1 (active) glyap1_inactive->glyap1_active nucleus Nucleus glyap1_active->nucleus translocates to pneumocandin_bgc Pneumocandin BGC nucleus->pneumocandin_bgc activates transcription pneumocandin_synthesis Pneumocandin Biosynthesis pneumocandin_bgc->pneumocandin_synthesis

Caption: Proposed signaling pathway for oxidative stress regulation of pneumocandin biosynthesis.

Carbon Source Regulation

Transcriptomic analysis has revealed that the type of carbon source available to G. lozoyensis can significantly impact the expression of the pneumocandin BGC. For instance, when fructose is used as the carbon source instead of glucose, the expression of the pneumocandin biosynthetic genes is downregulated, yet the overall yield of pneumocandin B₀ increases.[7] This suggests a complex regulatory network where metabolic flux and precursor availability may play a more dominant role than direct transcriptional activation of the BGC under certain conditions.[7]

Experimental Protocols

Gene Disruption in G. lozoyensis via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is adapted from methodologies described in the literature for targeted gene disruption in G. lozoyensis.[5]

Workflow Diagram:

Gene_Disruption_Workflow start Start: Target Gene Identification construct_design Design Disruption Construct (Flanking regions + Resistance Marker) start->construct_design pcr PCR Amplification of Flanking Regions construct_design->pcr vector_ligation Ligation into Binary Vector (e.g., pAg1-H3) pcr->vector_ligation agrobacterium_transformation Transformation of A. tumefaciens vector_ligation->agrobacterium_transformation co_cultivation Co-cultivation of A. tumefaciens and G. lozoyensis conidia agrobacterium_transformation->co_cultivation selection Selection on Hygromycin-containing Medium co_cultivation->selection screening PCR Screening of Resistant Colonies selection->screening verification Verification of Gene Disruption (Southern Blot or qPCR) screening->verification end End: Confirmed Mutant Strain verification->end

Caption: Experimental workflow for gene disruption in G. lozoyensis.

Detailed Steps:

  • Construct Design and Assembly:

    • Design primers to amplify ~1 kb upstream and downstream flanking regions of the target gene from G. lozoyensis genomic DNA.

    • Incorporate unique restriction sites into the primers for subsequent cloning.

    • Amplify the flanking regions by PCR.

    • Clone the amplified flanking regions into a binary vector (e.g., pAg1-H3) on either side of a selectable marker, such as the hygromycin resistance gene (hph).

  • Agrobacterium tumefaciens Transformation:

    • Transform the constructed binary vector into a competent A. tumefaciens strain (e.g., EHA105) by electroporation or heat shock.

    • Select for transformed A. tumefaciens on appropriate antibiotic-containing medium (e.g., LB with kanamycin (B1662678) and rifampicin).

  • Co-cultivation:

    • Grow the transformed A. tumefaciens in induction medium (e.g., IM) containing acetosyringone (B1664989) to induce the vir genes.

    • Prepare a conidial suspension of G. lozoyensis.

    • Mix the induced A. tumefaciens culture with the G. lozoyensis conidial suspension.

    • Spread the mixture onto a co-cultivation medium (e.g., IM agar) and incubate for 2-3 days.

  • Selection and Screening:

    • Overlay the co-cultivation plates with a selective medium containing an appropriate antifungal agent to inhibit A. tumefaciens growth (e.g., cefotaxime) and the selection antibiotic for fungal transformants (e.g., hygromycin B).

    • Incubate until resistant fungal colonies appear.

    • Isolate individual resistant colonies and subculture them on selective medium.

    • Perform PCR analysis on the genomic DNA of the resistant colonies using primers that anneal outside the integrated construct and within the resistance marker to confirm homologous recombination and gene disruption.

Quantitative Analysis of Pneumocandins by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of pneumocandins from G. lozoyensis fermentation broths.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time frame to achieve separation of pneumocandin analogs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Pneumocandin B₀: Precursor ion [M+H]⁺ → Product ion(s)

    • Pneumocandin A₀: Precursor ion [M+H]⁺ → Product ion(s)

    • Internal Standard (if used): Precursor ion [M+H]⁺ → Product ion(s)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation:

  • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.

  • Extract the pneumocandins from the mycelia and/or supernatant using an organic solvent (e.g., methanol (B129727) or acetone).

  • Evaporate the organic solvent and redissolve the extract in a suitable solvent compatible with the HPLC mobile phase.

  • Filter the extract through a 0.22 µm filter before injection into the HPLC-MS/MS system.

Quantification:

  • Generate a standard curve using certified reference standards of the pneumocandins of interest.

  • Spike an internal standard into the samples and standards to correct for variations in sample preparation and instrument response.

  • Calculate the concentration of each pneumocandin in the samples by interpolating their peak areas from the standard curve.

Future Perspectives and Drug Development

The elucidation of the pneumocandin BGC has opened up new avenues for the development of improved antifungal drugs.[1][2] Strategies such as combinatorial biosynthesis, where genes from different echinocandin pathways are mixed and matched, and precursor-directed biosynthesis, where synthetic analogs of natural precursors are fed to the producing organism, hold great promise for generating novel pneumocandin derivatives with enhanced potency, altered pharmacokinetic properties, and a broader spectrum of activity. Furthermore, a deeper understanding of the regulatory networks controlling the expression of the pneumocandin BGC will be instrumental in developing strategies for industrial-scale overproduction of these valuable antifungal compounds. While significant progress has been made, the precise kinetic parameters (kcat, Km) of the core biosynthetic enzymes, GLNRPS4 and GLPKS4, remain to be determined. Future research focusing on the in vitro characterization of these enzymes will provide invaluable insights into the catalytic mechanisms and substrate specificities, further empowering rational engineering efforts.

References

Natural Variations in Echinocandin Structural Diversity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins represent a clinically vital class of antifungal agents, distinguished by their unique mechanism of action targeting the fungal cell wall component β-(1,3)-D-glucan.[1][2] This class of lipopeptides, produced naturally by various filamentous fungi, exhibits significant structural diversity that has been pivotal in the development of semi-synthetic derivatives with improved pharmacological properties.[3][4] This technical guide provides an in-depth exploration of the natural variations in echinocandin structures, their biosynthesis, methods for their study, and their antifungal activities.

Echinocandins are characterized by a cyclic hexapeptide core acylated with a fatty acid side chain.[5][6] The primary sources of natural structural diversity arise from:

  • Variations in the Hexapeptide Core: Primarily through differing patterns of hydroxylation on the constituent amino acids, such as proline and ornithine.[7][8]

  • Modifications of the Acyl Side Chain: The nature of the fatty acid side chain significantly influences the compound's antifungal activity and pharmacokinetic properties.[3]

The three clinically approved echinocandins—caspofungin, micafungin, and anidulafungin—are semi-synthetic derivatives of the natural products pneumocandin B0, FR901379, and echinocandin B, respectively.[5][8] Understanding the natural diversity of these precursor molecules is crucial for the discovery and development of novel antifungal agents with enhanced efficacy and broader spectrum of activity.

Core Structures and Natural Variations

The foundational structure of echinocandins is a cyclic hexapeptide linked to a fatty acid. The diversity within this class stems from substitutions and modifications at various positions of this core structure.

Pneumocandin Family

Pneumocandins are produced by the fungus Glarea lozoyensis.[9][10] The most notable members of this family are pneumocandin A0 and B0. Pneumocandin B0 is the natural precursor to the semi-synthetic drug caspofungin.[9][10]

Table 1: Key Natural Pneumocandin Variants and Their Structural Differences

CompoundProducing OrganismKey Structural FeaturesPrecursor To
Pneumocandin A0Glarea lozoyensisContains a 3S-hydroxyl-4S-methyl-L-proline residue at position 6 of the hexapeptide core.[9]-
Pneumocandin B0Glarea lozoyensisContains a 3S-hydroxyl-L-proline residue at position 6 of the hexapeptide core.[9][10]Caspofungin
Echinocandin B Family

Echinocandin B is produced by fungi of the genus Aspergillus, such as Aspergillus nidulans and Aspergillus pachycristatus.[3][11] It serves as the starting material for the semi-synthetic drug anidulafungin. A key structural feature is the presence of a linoleic acid side chain.[3]

FR901379

FR901379 is a pneumocandin-like molecule produced by Coleophoma empetri.[12][13] It is the natural precursor to micafungin. A distinguishing feature of FR901379 is the presence of a sulfonyloxy group, which imparts water solubility.[12][13]

Quantitative Analysis of Natural Echinocandin Production

The production of natural echinocandins is typically achieved through fermentation of the producing fungal strains. Yields can be significantly influenced by fermentation conditions and genetic modifications of the producer organism.

Table 2: Fermentation Titers of Key Natural Echinocandins

EchinocandinProducing OrganismFermentation Titer (mg/L)Reference
Pneumocandin B0Glarea lozoyensis~2530[14]
Echinocandin BAspergillus species~3150[14]
FR901379Coleophoma empetri~4000[14][15]

Antifungal Activity of Natural Echinocandins

The antifungal activity of echinocandins is primarily attributed to their ability to inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis.[2][5] The minimum inhibitory concentration (MIC) is a standard measure of in vitro antifungal activity. For some filamentous fungi like Aspergillus, the minimum effective concentration (MEC), the lowest drug concentration that leads to the formation of aberrant, branched hyphae, is used.[16]

Table 3: Comparative In Vitro Activity (MIC/MEC in µg/mL) of Natural Echinocandin Precursors and their Derivatives

OrganismPneumocandin B0Echinocandin BFR901379AnidulafunginCaspofunginMicafungin
Candida albicans0.1250.25<0.003-1.9≤0.030.25≤0.03
Candida glabrata0.1250.5<0.003-1.9≤0.060.5≤0.03
Candida parapsilosis12<0.003-1.9222
Aspergillus fumigatus≤0.03 (MEC)≤0.03 (MEC)<0.003-1.9≤0.015 (MEC)≤0.125 (MEC)≤0.015 (MEC)

Note: Data compiled from multiple sources and represent typical ranges. Actual values can vary depending on the specific strain and testing methodology.[13][17][18]

Experimental Protocols

Fermentation and Isolation of Pneumocandins from Glarea lozoyensis

Objective: To produce and isolate pneumocandins from a culture of Glarea lozoyensis.

Methodology:

  • Inoculum Preparation: Inoculate conidia from an oat bran agar (B569324) slant into a seed medium (KF medium) and incubate for 5 days with agitation.[9]

  • Production Culture: Inoculate the seed culture into a production medium (H medium) and incubate with agitation at 25°C for 14 days.[9]

  • Extraction: Adjust the pH of the fermentation broth and centrifuge to collect the mycelia. Extract the mycelia with methanol (B129727) or 80% methanol.[19]

  • Purification: The crude extract can be purified using a combination of techniques including liquid-liquid extraction, charcoalization, and chromatography on macroporous resins or silica (B1680970) gel.[19][20]

Purification of Echinocandin B using Macroporous Resin Chromatography

Objective: To purify echinocandin B from the fermentation broth of Aspergillus nidulans.

Methodology:

  • Resin Selection and Preparation: Select a suitable non-polar macroporous resin (e.g., HP-20) and pack it into a chromatography column. Equilibrate the column with the appropriate buffer.[21]

  • Adsorption: Load the fermentation broth onto the column to allow for the adsorption of echinocandin B onto the resin.[21]

  • Washing: Wash the column with water or a low concentration of organic solvent to remove impurities.

  • Elution: Elute the bound echinocandin B using a suitable organic solvent, such as ethanol (B145695) or methanol.[21]

  • Analysis: Analyze the purity of the eluted fractions using High-Performance Liquid Chromatography (HPLC).[21]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an echinocandin against a fungal isolate.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., to a 0.5 McFarland standard) and dilute it in RPMI 1640 medium.[4]

  • Drug Dilution: Prepare serial two-fold dilutions of the echinocandin in a 96-well microtiter plate.[4]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control and a media-only negative control.[4]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[4]

  • Reading Results: Determine the MIC as the lowest drug concentration that causes a significant reduction in fungal growth compared to the growth control.[4] Note that for some echinocandins, a "paradoxical effect" of renewed growth at higher concentrations may be observed.[4][22]

β-(1,3)-D-Glucan Synthase Inhibition Assay

Objective: To measure the inhibitory activity of an echinocandin on the β-(1,3)-D-glucan synthase enzyme.

Methodology:

  • Enzyme Preparation: Prepare a membrane fraction containing β-(1,3)-D-glucan synthase from a fungal culture.[23]

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a substrate (UDP-D-[U-14C]glucose), and other necessary cofactors.[23]

  • Inhibition Assay: Add varying concentrations of the echinocandin to the reaction mixture.

  • Incubation: Initiate the reaction by adding the enzyme preparation and incubate at 30°C for a defined period (e.g., 60 minutes).[23]

  • Quantification: Stop the reaction and quantify the amount of synthesized β-(1,3)-D-glucan, for example, by measuring the incorporation of radioactivity into the acid-insoluble product.[23] The 50% inhibitory concentration (IC50) can then be determined.

Biosynthetic Pathways and Visualizations

The biosynthesis of echinocandins is orchestrated by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs), which are encoded by genes typically found in biosynthetic gene clusters (BGCs).[3][14]

Pneumocandin Biosynthesis Pathway in Glarea lozoyensis

The biosynthesis of pneumocandins involves a core NRPS (GLNRPS4) and a series of tailoring enzymes, including oxygenases and a ligase.[14] The structural diversity between pneumocandin A0 and B0 arises from the action of the oxygenase GLOXY4, which is involved in the formation of the 4S-methyl-L-proline residue in pneumocandin A0.[8][9] Disruption of the GLOXY4 gene leads to the exclusive production of pneumocandin B0.[9]

Pneumocandin_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis & Modification cluster_products Final Products L-Proline L-Proline GLNRPS4 GLNRPS4 (NRPS) L-Proline->GLNRPS4 L-Leucine L-Leucine GLOXY4 GLOXY4 (Oxygenase) L-Leucine->GLOXY4 Other_AAs Other Amino Acids (Orn, Thr, Hty, Gln) Other_AAs->GLNRPS4 Fatty_Acid 10,12-dimethylmyristic acid GLligase GLligase Fatty_Acid->GLligase Linear_Lipopeptide Linear Lipopeptide Intermediate GLNRPS4->Linear_Lipopeptide Peptide Assembly GLligase->GLNRPS4 Acyl-AMP GLOXY4->GLNRPS4 4S-methyl-L-proline Other_Enzymes Other Tailoring Enzymes (Oxygenases, etc.) Cyclization Cyclization Other_Enzymes->Cyclization Linear_Lipopeptide->Other_Enzymes Hydroxylations Pneumocandin_A0 Pneumocandin A0 Cyclization->Pneumocandin_A0 GLOXY4 active Pneumocandin_B0 Pneumocandin B0 Cyclization->Pneumocandin_B0 GLOXY4 inactive

Caption: Biosynthesis of pneumocandins A0 and B0.

FR901379 Biosynthesis Pathway in Coleophoma empetri

The biosynthesis of FR901379 also involves a core NRPS (CEnrps) and a fatty-acyl-AMP ligase (CEligase).[6][13] The pathway includes several oxygenases for modifying the amino acid precursors. A key distinguishing feature is the sulfonation step, which is catalyzed by enzymes encoded by genes located outside the main biosynthetic gene cluster.[6][13]

FR901379_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis & Modification cluster_sulfonation Sulfonation cluster_product Final Product Amino_Acids Amino Acids (Orn, Thr, Hty, Gln, Pro) Oxygenases Oxygenases (CEoxy1-4) Amino_Acids->Oxygenases Hydroxylation Palmitic_Acid Palmitic Acid CEligase CEligase Palmitic_Acid->CEligase CEnrps CEnrps (NRPS) P450_Enzymes Cytochrome P450s (CEp450-1, -2) CEnrps->P450_Enzymes Assembly & Cyclization CEligase->CEnrps Acyl-AMP Oxygenases->CEnrps Cyclic_Lipopeptide Cyclic Lipopeptide Intermediate P450_Enzymes->Cyclic_Lipopeptide Hydroxylation Sulfonation_Enzymes Sulfonation Enzymes (CEp450-3, CEsul) Cyclic_Lipopeptide->Sulfonation_Enzymes FR901379 FR901379 Sulfonation_Enzymes->FR901379

Caption: Biosynthesis of FR901379.

Experimental Workflow for Echinocandin Discovery and Characterization

The process of discovering and characterizing new echinocandin variants typically follows a structured workflow, from fermentation to bioactivity assessment.

Echinocandin_Workflow Fermentation Fungal Fermentation Extraction Extraction of Crude Product Fermentation->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Structure_Elucidation Structure Elucidation (MS, NMR) Purification->Structure_Elucidation Bioactivity_Assay In Vitro Bioactivity Assays (MIC, MEC) Structure_Elucidation->Bioactivity_Assay Enzyme_Inhibition Enzyme Inhibition Assays (β-1,3-glucan synthase) Structure_Elucidation->Enzyme_Inhibition SAR_Studies Structure-Activity Relationship (SAR) Studies Bioactivity_Assay->SAR_Studies Enzyme_Inhibition->SAR_Studies

Caption: Workflow for echinocandin discovery.

Conclusion

The natural structural diversity of echinocandins provides a rich resource for the development of new antifungal agents. By understanding the variations in their core structures, the intricacies of their biosynthetic pathways, and their corresponding antifungal activities, researchers can continue to innovate and improve upon this important class of drugs. The methodologies and data presented in this guide offer a comprehensive overview for professionals engaged in the discovery and development of novel echinocandin-based therapies. The ongoing exploration of this natural product family holds significant promise for addressing the growing challenge of invasive fungal infections.

References

Methodological & Application

Application Note: Quantitative Determination of Pneumocandin A4 in Biological Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pneumocandins are a class of lipopeptide natural products with potent antifungal activity, produced by the fungus Glarea lozoyensis. They function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Pneumocandin A4 is a member of this family and a key analyte in the research and development of new antifungal agents, including the semi-synthetic drug Caspofungin. Accurate and sensitive quantification of this compound in complex matrices such as fermentation broths or plasma is crucial for production monitoring, pharmacokinetic studies, and quality control.

This document provides a detailed protocol for a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the detection and quantification of this compound. The methodology is based on established protocols for closely related analogues, such as Pneumocandin B0, and serves as a robust starting point for method development and validation.

Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve chromatographic separation of this compound from other matrix components. Following separation, the analyte is detected by a mass spectrometer operating in negative electrospray ionization mode (ESI-). Quantification is achieved using tandem mass spectrometry (MS/MS) by monitoring the transition of a specific precursor ion to one or more product ions, ensuring high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for samples such as plasma, serum, or fermentation broth.

  • Aliquoting: Transfer 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other insoluble materials.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial for HPLC-MS analysis.

HPLC-MS Method

The following parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Data Presentation: HPLC and MS Parameters

The quantitative parameters for the HPLC-MS system are summarized in the tables below.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

Parameter Setting
HPLC System Agilent 1200 series or equivalent
Column Supelco Ascentis Express HILIC (15 cm x 4.6 mm, 2.7 µm)
Mobile Phase Isocratic: 85% Acetonitrile, 15% (0.1% w/w Ammonium Acetate, pH 4.5)
Flow Rate 1.0 mL/min
Column Temperature 25°C

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
Mass Spectrometer Agilent 6520 Q-TOF or equivalent triple quadrupole/Q-TOF system
Ionization Mode Electrospray Ionization (ESI), Negative
Nebulizer Pressure 50 psig
Drying Gas Flow 10 L/min
Drying Gas Temp. 350°C
Capillary Exit Voltage 250 V
Scan Mode MS/MS (Multiple Reaction Monitoring - MRM)
Precursor Ion (Q1) m/z 1092.2 [M-H]⁻ (Assumed)
Product Ions (Q3) To be determined experimentally (e.g., scan m/z 100-1200)

| Collision Energy | Optimize between 35-60 V |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Fermentation Broth, Plasma) Precipitate 2. Protein Precipitation (Add 3 parts Acetonitrile) Sample->Precipitate Vortex 3. Vortex (1 min) Precipitate->Vortex Centrifuge 4. Centrifugation (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer 5. Supernatant Transfer to Autosampler Vial Centrifuge->Transfer Inject 6. Injection into HPLC (HILIC Separation) Transfer->Inject Ionize 7. Ionization (Negative ESI) Inject->Ionize Detect 8. MS/MS Detection (Precursor/Product Ion Scan) Ionize->Detect Integrate 9. Peak Integration (Chromatogram) Detect->Integrate Quantify 10. Quantification (Calibration Curve) Integrate->Quantify Report 11. Report Generation Quantify->Report

Application Notes and Protocols for the Extraction of Pneumocandins from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of pneumocandins, specifically Pneumocandin B0, from the fermentation broth of Glarea lozoyensis. Pneumocandin B0 is a crucial precursor for the semi-synthetic antifungal drug, caspofungin acetate. The following procedures are compiled from established methodologies and are intended to guide researchers in laboratory and industrial settings.

I. Introduction

Pneumocandins are acylated cyclic hexapeptides belonging to the echinocandin family of antifungal agents.[1] They are secondary metabolites produced by the fungus Glarea lozoyensis.[2] The primary challenge in the production of Pneumocandin B0 lies in its separation from structurally similar analogs, such as Pneumocandin A0, which is often produced in greater abundance in wild-type strains.[1] The protocol outlined below describes a robust process for extracting and purifying Pneumocandin B0 to a high degree of purity.

II. Fermentation Protocol

A successful extraction begins with a high-yield fermentation process. The following is a summary of the fermentation procedure for producing pneumocandins.

1. Seed Culture Preparation:

  • Inoculate conidia from an oat bran agar (B569324) plate into a seed medium (e.g., KF medium).[1]

  • Incubate the seed culture for approximately 5 days with agitation (e.g., 220 rpm).[1]

2. Production Culture:

  • Inoculate a production medium (e.g., H medium) with the seed culture.[1]

  • Incubate the production culture for up to 14 days at 25°C with agitation (e.g., 220 rpm).[1]

III. Extraction and Purification Protocol

The following protocol details the multi-step process for extracting and purifying Pneumocandin B0 from the fermentation broth. The process involves initial extraction from the mycelia, followed by a series of purification steps including washing, decolorization, and chromatography.

Experimental Workflow Diagram

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation of Glarea lozoyensis pH_Adjustment pH Adjustment of Broth (e.g., to 3.0-4.5) Fermentation->pH_Adjustment Filtration Filtration to Separate Mycelia pH_Adjustment->Filtration Solvent_Extraction Mycelia Extraction with Organic Solvent Filtration->Solvent_Extraction Concentration1 Partial Concentration of Extract Solvent_Extraction->Concentration1 Washing Washing with Immiscible Solvent (e.g., Water) Concentration1->Washing Charcoalization Decolorization with Activated Charcoal Washing->Charcoalization Concentration2 Concentration and Filtration Charcoalization->Concentration2 Crystallization1 Initial Crystallization Concentration2->Crystallization1 Column_Chromatography Column Chromatography (Alumina or Silica (B1680970) Gel) Crystallization1->Column_Chromatography Concentration3 Concentration of Product-Rich Fractions Column_Chromatography->Concentration3 Crystallization2 Final Crystallization Concentration3->Crystallization2 Final_Product High Purity Pneumocandin B0 (>90%) Crystallization2->Final_Product

Caption: Workflow for Pneumocandin B0 Extraction and Purification.

Step-by-Step Methodology

1. Mycelia Separation and Initial Extraction:

  • pH Adjustment: Adjust the pH of the fermentation broth to a range of 3.0 to 4.5 using an acid such as oxalic acid or phosphoric acid.[2][3]

  • Filtration: Separate the mycelia from the broth using a plate-and-frame filter press or a similar filtration method.[2] The addition of a filter aid like diatomite or perlite (B1173460) (0.5-5% of the broth mass) can improve filtration efficiency.[3]

  • Solvent Extraction:

    • For Laboratory Scale: Add an equal volume of methanol (B129727) to the collected mycelia and agitate for 1 hour at 25°C.[1] Filter to remove the cell debris and collect the methanol extract.[1]

    • For Industrial Scale: Extract the mycelia with a suitable organic solvent. Common solvents include n-butanol, sec-butanol, tertiary-butanol, n-propanol, or a 75% ethanol (B145695) solution.[2][4][5] For example, 1200 kg of fungal residue can be extracted with 6 tons of 75% ethanol solution by stirring for 6 hours.[2] Another example is the extraction of 20 kg of fermentation broth (containing approximately 31 g of Pneumocandin B0) with 8 kg of n-butanol.[4]

2. Primary Purification of the Extract:

  • Partial Concentration: Concentrate the solvent extract under vacuum at a temperature of 45-50°C to a product concentration of approximately 30-50 g/kg.[5]

  • Washing with Immiscible Solvent: Wash the concentrated extract with an immiscible solvent, such as water, to remove polar impurities.[4][5] For an n-butanol extract, a 1:1 (w/w) wash with water can be performed.[4]

  • Charcoalization (Decolorization): Treat the washed extract with activated charcoal to remove pigments and other UV-inactive colored impurities.[4][5][6]

  • Concentration and Filtration: Further concentrate the decolorized extract and filter to remove any remaining solids.[4][5]

3. Crystallization and Chromatographic Purification:

  • Initial Crystallization: Crystallize the product from the concentrated solution. This can be achieved by the slow addition of an anti-solvent like acetone (B3395972) at a temperature of 0-10°C.[4] This initial crystallization step typically yields an amorphous solid with a purity of 75-85%.[4][5]

  • Column Chromatography:

    • Dissolve the amorphous solid in a suitable solvent (e.g., methanol) to a concentration of 15-40 g/L.[4]

    • Load the solution onto a column packed with an adsorbent such as neutral alumina (B75360) or silica gel.[4][5]

    • Elute the column with a series of solvents. First, use a solvent composition that is more selective for impurities to wash them from the column.[4][5]

    • Next, use a product-selective solvent system to elute the high-purity Pneumocandin B0.[4][5] An example of a mobile phase for spherical silica gel chromatography is a 4:1 mixture of dichloromethane (B109758) and methanol.[7]

  • Concentration of Product-Rich Fractions: Pool the high-purity fractions from the chromatography step and concentrate them to 60-100 g/kg.[4]

  • Final Crystallization: Recrystallize the concentrated, high-purity product to obtain the final solid form. This can again be achieved by the slow addition of an anti-solvent like acetone at 0-10°C.[4] The final product should have a purity of greater than 90%.[4][5]

  • Drying: Dry the final solid product under vacuum at 40°C for 24 hours.[4]

IV. Quantitative Data Summary

The following table summarizes key quantitative parameters from the described extraction and purification process.

ParameterValue / RangeStageReference
Initial Extraction
Fermentation Broth to Solvent Ratio20 kg broth : 8 kg n-butanolIndustrial Scale Extraction[4]
Mycelia to Solvent Ratio1200 kg mycelia : 6 tons 75% ethanolIndustrial Scale Extraction[2]
Purification
Initial Purity (n-butanol extract)22.8%Post-Extraction[4]
Purity after Water Wash44.9% - 60%Post-Washing[4]
Purity after Initial Crystallization75% - 85%Post-Crystallization[4][5]
Final Purity> 90%Post-Chromatography & Crystallization[4][5][6]
Drying Temperature40°CFinal Product Drying[4]
Drying Time24 hoursFinal Product Drying[4]

V. Logical Relationship Diagram

Logical_Relationship Fermentation_Broth Fermentation Broth (Pneumocandins + Impurities) Solvent_Extraction Solvent Extraction Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract (Pneumocandins + Soluble Impurities) Solvent_Extraction->Crude_Extract Purification_Steps Purification (Washing, Charcoalization, Crystallization, Chromatography) Crude_Extract->Purification_Steps Purified_Pneumocandin High Purity Pneumocandin B0 Purification_Steps->Purified_Pneumocandin isolates Impurities Impurities Removed Purification_Steps->Impurities removes

Caption: Logical Flow of Pneumocandin Purification.

References

Application Notes and Protocols for the Analytical Separation of Pneumocandin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of echinocandin antifungal agents that function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] Pneumocandin B0 is a key natural product precursor for the semi-synthesis of Caspofungin, a widely used antifungal medication.[2] During the fermentation process to produce Pneumocandin B0 from the fungus Glarea lozoyensis, several structurally similar isomers are also generated, with Pneumocandin C0 being a critical impurity to separate.[3][4] These isomers often differ subtly, for instance, by the position of a hydroxyl group on a proline residue, making their separation challenging yet crucial for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4]

This document provides detailed application notes and experimental protocols for the analytical separation of pneumocandin isomers, with a primary focus on High-Performance Liquid Chromatography (HPLC), and further guidance on Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) as alternative and complementary techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a robust and widely employed technique for the separation of pneumocandin isomers. Both normal-phase and hydrophilic interaction liquid chromatography (HILIC) modes have proven effective.

Data Presentation: HPLC Separation of Pneumocandin B0 and C0

The following table summarizes quantitative data from a study on the separation of Pneumocandin B0 and C0 using normal-phase HPLC on a silica (B1680970) gel column.[2]

ParameterValueConditions
Stationary Phase Silica Gel (KR60-SIL)Particle Size: 5 µm and 16 µm
Mobile Phase Ethyl Acetate (B1210297):Methanol:Water84:9:7 (v/v/v)
Selectivity (α) 1.25 - 1.37At loadings of 0.050 mg and up to 2.5 mg respectively.
Resolution (Rs) Baseline resolution achievedDependent on flow rate and sample loading.
Crude Purity 80-85% Pneumocandin B0With ~10.6% Pneumocandin C0 isomer.
Experimental Protocol: HPLC Separation of Pneumocandin B0 and C0 (HILIC Method)

This protocol is based on a hydrophilic interaction liquid chromatography (HILIC) method, which has been shown to effectively separate Pneumocandin B0 and C0.[3][4]

Objective: To achieve baseline separation of Pneumocandin B0 and Pneumocandin C0 for analytical quantification.

Materials:

  • Instrument: Agilent 1200 HPLC system or equivalent, equipped with a binary pump, degasser, thermostated autosampler, and a thermostated column compartment.[3][4]

  • Detector: UV detector or Mass Spectrometer (MS). An Agilent 6520 Q-TOF mass spectrometer has been reported for this application.[3][4]

  • Column: Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm particle size.[3][4]

  • Mobile Phase A: 0.1% (w/w) Ammonium (B1175870) Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample: A mixture of pneumocandin isomers dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.1% (w/w) aqueous solution of ammonium acetate.

    • Adjust the pH of the ammonium acetate solution to 4.5 using a suitable acid (e.g., acetic acid).

    • Filter and degas both mobile phase A and B before use.

  • Chromatographic Conditions:

    • Column Temperature: 25 °C.[3][4]

    • Mobile Phase Composition: 15% Mobile Phase A and 85% Mobile Phase B (v/v).[3][4]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Injection Volume: 5-20 µL, depending on sample concentration.

    • Detection:

      • UV: Monitor at a wavelength where pneumocandins have significant absorbance (e.g., 210 nm).

      • MS: Utilize an electrospray ionization (ESI) source. Specific fragment ions can be used for selective detection of Pneumocandin B0 and C0.

  • Sample Preparation:

    • Dissolve the pneumocandin sample in a mixture of the mobile phase to ensure compatibility and good peak shape.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to Pneumocandin B0 and C0 based on their retention times, which can be confirmed using pure reference standards.

    • Calculate the resolution between the two isomer peaks. A resolution of >1.5 is generally considered baseline separation.

    • Quantify the isomers using a suitable calibration method.

Visualization of HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN/Ammonium Acetate) HPLC_System HPLC System Setup (HILIC Column, 25°C) MobilePhase->HPLC_System SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection HPLC_System->Injection Separation Isocratic Elution (85% ACN, 1 mL/min) Injection->Separation Detection Detection (UV/MS) Separation->Detection PeakID Peak Identification Detection->PeakID Quantification Quantification & Resolution Calculation PeakID->Quantification

Caption: Workflow for HPLC separation of pneumocandin isomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for its high efficiency and speed, making it an attractive alternative to HPLC for chiral separations.[5] While specific applications for pneumocandin isomer separation are not widely published, a general protocol can be proposed based on methods for similar cyclic lipopeptides.

Experimental Protocol: SFC Separation of Pneumocandin Isomers (General Method)

Objective: To develop a rapid SFC method for the separation of pneumocandin isomers.

Materials:

  • Instrument: A commercially available SFC system (e.g., Waters ACQUITY UPC²).

  • Detector: Photodiode Array (PDA) detector and/or Mass Spectrometer (MS).

  • Column: A chiral stationary phase (CSP) is recommended. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are a good starting point.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol or Ethanol.

  • Additive (Optional): A small amount of an acid (e.g., formic acid) or base (e.g., diethylamine) can be added to the modifier to improve peak shape.

  • Sample: Pneumocandin isomer mixture dissolved in the modifier.

Procedure:

  • Initial Screening:

    • Screen a variety of chiral columns to find a stationary phase that provides selectivity for the pneumocandin isomers.

    • Perform a gradient elution to determine the approximate concentration of the modifier needed for elution. A typical screening gradient would be from 5% to 40% modifier over 5-10 minutes.

  • Method Optimization (Isocratic):

    • Once a suitable column and approximate modifier concentration are identified, develop an isocratic method for optimal resolution and speed.

    • Adjust the percentage of the modifier to fine-tune the retention and separation.

    • Optimize the back pressure (typically 100-200 bar) and temperature (typically 30-60 °C) to improve efficiency and resolution.

    • If peak shape is poor, consider adding a small amount of an additive to the modifier.

  • Sample Preparation:

    • Dissolve the sample in the modifier (e.g., methanol) at a known concentration.

    • Filter the sample through a 0.22 µm syringe filter.

  • Data Analysis:

    • Identify and quantify the isomer peaks as described in the HPLC protocol.

Visualization of SFC Method Development Workflow

SFC_Workflow cluster_screening Initial Screening cluster_optimization Method Optimization cluster_analysis Final Analysis ColumnScreen Chiral Column Screening GradientElution Gradient Elution (5-40% Modifier) ColumnScreen->GradientElution IsocraticDev Isocratic Method Development GradientElution->IsocraticDev ParamOpt Parameter Optimization (Pressure, Temp, Additives) IsocraticDev->ParamOpt SampleAnalysis Sample Analysis ParamOpt->SampleAnalysis DataProc Data Processing SampleAnalysis->DataProc

Caption: Workflow for SFC method development for isomer separation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. While less common than HPLC for this application, CE can offer high efficiency and requires very small sample volumes. For neutral or weakly charged isomers like pneumocandins, Micellar Electrokinetic Chromatography (MEKC) or the use of charged cyclodextrins as additives would be necessary to induce differential migration.

Experimental Protocol: CE Separation of Pneumocandin Isomers (General Method)

Objective: To establish a CE method for the separation of pneumocandin isomers.

Materials:

  • Instrument: A commercial CE system with a UV or DAD detector.

  • Capillary: Fused-silica capillary, typically 50-75 µm internal diameter and 30-60 cm total length.

  • Background Electrolyte (BGE): A buffer solution, for example, 25 mM sodium borate, pH 9.2.

  • Additive (for MEKC): A surfactant such as sodium dodecyl sulfate (B86663) (SDS) at a concentration above its critical micelle concentration (e.g., 50 mM).

  • Sample: Pneumocandin isomers dissolved in the BGE or a low-ionic-strength solution.

Procedure:

  • Capillary Conditioning:

    • Before first use, and daily, rinse the capillary with 1 M NaOH, followed by deionized water, and finally the BGE.

  • Electrophoretic Conditions:

    • Voltage: Apply a voltage in the range of 15-30 kV.

    • Temperature: Maintain a constant capillary temperature, typically around 25 °C.

    • Injection: Use hydrodynamic injection (pressure) for a few seconds.

    • Detection: Monitor at a suitable UV wavelength.

  • Method Development:

    • Optimize the pH of the BGE to control the charge of the analytes and the electroosmotic flow (EOF).

    • Vary the concentration of the surfactant (in MEKC) to alter the partitioning of the isomers and improve separation.

    • The use of chiral selectors, such as cyclodextrins, can be explored to enhance the separation of isomers.

  • Sample Preparation:

    • Dissolve the sample in the BGE or a compatible solvent at an appropriate concentration.

    • Filter the sample to remove any particulates.

  • Data Analysis:

    • Analyze the resulting electropherogram to determine the migration times and peak areas of the separated isomers.

Visualization of CE Logical Relationships

CE_Logic cluster_principles Separation Principles cluster_parameters Key Parameters cluster_outcome Outcome ChargeSize Charge-to-Size Ratio Separation Isomer Separation ChargeSize->Separation EOF Electroosmotic Flow EOF->Separation Partitioning Differential Partitioning (MEKC) Partitioning->Separation BGE_pH BGE pH BGE_pH->ChargeSize BGE_pH->EOF Voltage Applied Voltage Voltage->EOF Surfactant Surfactant Conc. Surfactant->Partitioning ChiralSelector Chiral Selector ChiralSelector->Partitioning

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pneumocandin A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of lipopeptide antifungal agents belonging to the echinocandin family. They exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] This mechanism of action provides a fungal-specific target, resulting in a favorable safety profile.[1][2] Pneumocandin A4 is a member of this class and a precursor to the semi-synthetic echinocandin, caspofungin. Understanding the in vitro antifungal susceptibility profile of this compound is crucial for research and development of new antifungal therapies.

These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound against various fungal pathogens, primarily Candida and Aspergillus species. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Inhibition of β-(1,3)-D-glucan Synthase

Pneumocandins, including this compound, exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex located in the fungal cell membrane.[1] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. The disruption of glucan synthesis leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress, which ultimately results in cell lysis and death.[3] This targeted action is specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.

Mechanism of Action of this compound cluster_fungal_cell Fungal Cell Fungal Cell Membrane Fungal Cell Membrane Beta_1_3_D_Glucan_Synthase β-(1,3)-D-Glucan Synthase Beta_1_3_D_Glucan β-(1,3)-D-Glucan Beta_1_3_D_Glucan_Synthase->Beta_1_3_D_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Beta_1_3_D_Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Beta_1_3_D_Glucan->Cell_Wall Component of Cell_Lysis Cell Lysis and Fungal Death Cell_Wall->Cell_Lysis Weakened Pneumocandin_A4 This compound Pneumocandin_A4->Inhibition

Diagram 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of Pneumocandin derivatives against various fungal species. The data is presented as Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for filamentous fungi. It is important to note that the available data is primarily for derivatives of Pneumocandin B0, such as L-733,560 and the approved drug caspofungin (MK-0991), which are structurally and functionally similar to this compound.

Table 1: In Vitro Activity of Pneumocandin Derivatives against Candida Species

Fungal SpeciesPneumocandin DerivativeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansL-733,560---[4]
Caspofungin--0.25[5]
Candida glabrataL-733,560---[4]
Candida tropicalisL-733,560---[4]
Aminocandin0.03 - 4.00.251.0[6]
Candida parapsilosisL-733,560-0.72 (mean)-[7]
Aminocandin0.03 - 4.01.02.0[6]
Candida kruseiL-733,560-0.78 (mean)-[7]
Aminocandin0.03 - 4.00.120.5[6]
Candida guilliermondiiL-733,560-1.25 (mean)-[7]
Aminocandin0.03 - 4.00.51.0[6]
Candida lusitaniaeL-733,560-0.15 (mean)-[7]

Table 2: In Vitro Activity of Pneumocandin Derivatives against Aspergillus Species

Fungal SpeciesPneumocandin DerivativeMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)Reference
Aspergillus fumigatusCaspofungin0.008 - 40.030.06[8]
Anidulafungin0.008 - 0.1250.0070.015[8][9]
Micafungin0.008 - 0.1250.0070.015[8][9]
Aspergillus flavusCaspofungin0.008 - 40.03-[8]
Anidulafungin0.008 - 0.1250.007-[8][9]
Micafungin0.008 - 0.1250.007-[8][9]
Aspergillus nigerCaspofungin0.008 - 40.03-[8]
Anidulafungin0.008 - 0.1250.007-[8][9]
Micafungin0.008 - 0.1250.007-[8][9]
Aspergillus terreusCaspofungin0.008 - 40.030.5[8]
Anidulafungin0.008 - 0.1250.0080.06[8]
Micafungin0.008 - 0.1250.0080.03[8]

Experimental Protocols

The following protocols are adapted from the CLSI M27-A4 and M38-A2 guidelines for the in vitro antifungal susceptibility testing of yeasts and filamentous fungi, respectively.

Protocol 1: Broth Microdilution MIC Testing for Candida Species

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.

Protocol 1: Broth Microdilution MIC for Candida spp. Start Start Prepare_Pneumocandin_A4 Prepare this compound Stock Solution Start->Prepare_Pneumocandin_A4 Serial_Dilution Perform 2-fold Serial Dilutions in Microplate Prepare_Pneumocandin_A4->Serial_Dilution Inoculate_Plate Inoculate Microplate with Fungal Suspension Serial_Dilution->Inoculate_Plate Inoculum_Preparation Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculum_Preparation->Inoculate_Plate Incubate Incubate at 35°C for 24 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with ≥50% growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Diagram 2: Workflow for Broth Microdilution MIC Testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile distilled water

  • Candida isolates

  • Sabouraud Dextrose Agar (B569324) (SDA)

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution.

  • Preparation of Microtiter Plates:

    • Perform two-fold serial dilutions of the this compound working solution in the wells of a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

    • The final concentrations should typically range from 0.015 to 8 µg/mL.

    • Include a growth control well (drug-free medium) and a sterility control well (uninoculated medium).

  • Inoculum Preparation:

    • Subculture Candida isolates on SDA plates and incubate at 35°C for 24 hours.

    • Harvest colonies and suspend them in sterile distilled water.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. The final inoculum concentration will be 0.5-2.5 x 10³ CFU/mL.

    • Incubate the plates at 35°C for 24 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection or using a microplate reader.

    • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (≥50%) compared to the growth control well.

Protocol 2: Broth Microdilution MEC Testing for Aspergillus Species

This protocol details the determination of the Minimum Effective Concentration (MEC) of this compound against Aspergillus species. The MEC endpoint is used for echinocandins against filamentous fungi as they often do not cause complete growth inhibition but rather induce morphological changes.

Materials:

  • Same as Protocol 1, with the addition of a microscope.

  • Aspergillus isolates

  • Potato Dextrose Agar (PDA)

Procedure:

  • Preparation of this compound Stock Solution and Microtiter Plates:

    • Follow steps 1 and 2 from Protocol 1.

  • Inoculum Preparation:

    • Subculture Aspergillus isolates on PDA slants and incubate at 35°C for 7 days to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Inoculation and Incubation:

    • Follow step 4 from Protocol 1.

    • Incubate the plates at 35°C for 48 hours.

  • MEC Determination:

    • Following incubation, determine the MEC by microscopic examination of the growth in each well.

    • The MEC is the lowest concentration of this compound that leads to the formation of small, compact, and highly branched hyphae compared to the long, unbranched hyphae observed in the growth control well.

Data Interpretation and Quality Control

  • Quality Control: Include reference strains with known MIC/MEC values for echinocandins in each batch of testing to ensure the accuracy and reproducibility of the results. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.

  • Data Analysis: For each fungal species, calculate the MIC/MEC range, MIC₅₀/MEC₅₀ (the concentration at which 50% of the isolates are inhibited), and MIC₉₀/MEC₉₀ (the concentration at which 90% of the isolates are inhibited).

Conclusion

These standardized protocols provide a robust framework for the in vitro evaluation of this compound's antifungal activity. Consistent application of these methods will yield reliable and comparable data, which is essential for the preclinical assessment of this promising antifungal compound and its derivatives. The provided quantitative data for related pneumocandins serves as a valuable benchmark for interpreting new experimental findings.

References

Application Notes & Protocols: Developing a Stable Fermentation Process for Pneumocandin Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pneumocandins are a class of lipohexapeptide natural products with potent antifungal activity, produced by the filamentous fungus Glarea lozoyensis. They function by non-competitively inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] The most notable member of this family is Pneumocandin B0, which serves as the immediate precursor for the semi-synthetic drug Caspofungin Acetate, a first-line therapy for treating invasive fungal infections.[2][3]

In wild-type G. lozoyensis, Pneumocandin A0 is the predominantly produced analogue, making the isolation of the desired Pneumocandin B0 challenging.[2][4] Therefore, developing a stable and optimized fermentation process is critical. This involves a multi-faceted approach combining strain improvement, medium optimization, precise control of fermentation parameters, and efficient downstream processing. Genetic engineering, such as the disruption of the GLOXY4 gene, can be employed to abolish Pneumocandin A0 production and result in the exclusive production of Pneumocandin B0.[2][3][5]

These application notes provide detailed protocols and methodologies for establishing a robust fermentation process for pneumocandin production, with a focus on strategies to enhance the yield and purity of specific target analogues.

Experimental Protocols

Protocol 1: Strain Maintenance and Inoculum Development

A stable and high-yielding fermentation process begins with a well-maintained and consistent inoculum.

1.1. Strain Maintenance:

  • Strain: Glarea lozoyensis (e.g., ATCC 20868 for wild-type production of multiple pneumocandins or genetically modified strains for exclusive B0 production).

  • Storage Medium: Oat bran agar (B569324) (4% oat bran, 2% agar in tap water).[4]

  • Procedure:

    • Culture the strain on oat bran agar plates until sufficient conidia are formed.

    • Store plates at 4°C for short-term use (up to 4 weeks).

    • For long-term storage, prepare a mycelial suspension in a suitable cryoprotectant (e.g., 10-15% glycerol) and store at -80°C.

1.2. Seed Culture (Inoculum) Preparation:

  • Objective: To produce a high density of actively growing mycelia for inoculating the production fermenter.

  • Procedure:

    • Inoculate a 250 mL flask containing 50 mL of seed culture medium with conidia from an agar plate or a thawed cryovial.[6]

    • Incubate the flask at 25°C with agitation (220 rpm) for 5-7 days.[4][6]

    • The resulting seed culture should be a homogenous suspension of mycelial pellets.

Protocol 2: Production Fermentation

This protocol outlines the batch fermentation process for pneumocandin production.

  • Procedure:

    • Inoculate the production medium with the seed culture at a 10% (v/v) ratio (e.g., 5 mL of seed culture into 50 mL of production medium in a 250 mL flask).[6]

    • Incubate the production culture at 25°C with agitation (220 rpm) for 14-18 days.[4][6]

    • Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation. The optimal temperature for production is between 23.5°C and 25°C, as G. lozoyensis growth is inhibited at temperatures of 28°C or higher.[7][8]

    • Control pH between 5.0 and 6.6 for optimal production and stability.[8][9]

Protocol 3: Product Extraction and Analysis

Pneumocandins are primarily intracellular, accumulating within the mycelia.[6][10]

3.1. Extraction:

  • At the end of the fermentation, add an equal volume of methanol (B129727) to the whole fermentation broth.[4]

  • Agitate the mixture (e.g., 220 rpm) for 1 hour at room temperature to facilitate cell lysis and extraction of pneumocandins.[4]

  • Separate the mycelial debris from the methanol extract by centrifugation or filtration.[4][6]

  • Concentrate the supernatant under vacuum to obtain the crude extract.[4] An alternative extraction solvent is n-butanol.[11]

3.2. Purification:

  • The crude extract contains a mixture of pneumocandin analogues and other metabolites.

  • A common purification strategy involves multiple steps:

    • Washing: Wash the crude extract with an immiscible solvent to remove non-polar impurities.[12]

    • Adsorbent Treatment: Use activated charcoal to remove colored impurities.[12]

    • Column Chromatography: Employ column chromatography with adsorbents like silica (B1680970) gel or neutral alumina (B75360) for separation.[11][12]

    • Crystallization: Crystallize the product-rich fractions to obtain purified pneumocandin.[11][12]

3.3. Quantification (HPLC Analysis):

  • Dissolve the crude or purified extract in methanol.[4]

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC).

  • Typical Conditions:

    • Column: C18 reverse-phase column.[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[4]

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Quantify the concentration by comparing the peak area to a standard curve of a known pneumocandin reference.

Data Presentation

Quantitative data for media composition and fermentation parameters are summarized below.

Table 1: Seed Culture Medium Composition

Component Concentration (g/L) Reference
Mannitol 20.0 [13]
Dextrose 8.0 [13]
Cotton Seed Meal 7.5 [13]
Corn Steep Liquor 3.5 [13]
KH₂PO₄ 7.0 [13]

| Trace Salt Solution | 1.0 mL/L |[13] |

Table 2: Production Culture Medium Composition (Example)

Component Concentration (g/L) Reference
Lactose 30.0 [9]
Threonine 10.0 [9]
Yeast Powder 10.0 [9]
Proline 12.0 [9]
KH₂PO₄ 1.5 [9]
MgSO₄·7H₂O 0.5 [9]

| MES Buffer | 15.0 |[9] |

Table 3: Key Fermentation Process Parameters

Parameter Optimal Range Rationale / Notes Reference
Temperature 24 - 26°C Higher temperatures (≥28°C) inhibit growth and production. [7][8][9]
pH 5.0 - 6.6 pH outside this range can affect product stability and yield. Staged control based on dissolved oxygen can reduce impurities. [8][9]
Agitation 220 - 600 rpm Ensures adequate mixing and oxygen transfer. [6][9]
Aeration 0.5 - 1.2 VVM Ventilation is gradually increased to maintain dissolved oxygen levels above 20%. [9]

| Duration | 14 - 18 days | Pneumocandin is a secondary metabolite with a long production phase. |[4][6] |

Table 4: Example of Optimized Medium for Enhanced Pneumocandin B0 Production Optimization via Response Surface Methodology (RSM) identified the following key components for maximizing yield.

Component Optimized Concentration (g/L) Reference
Mannitol 82.23 [13]
L-Proline 30.0 [13]

| Coconut Oil | 6.0 |[13] |

Visualizations

Pneumocandin Production Workflow

G cluster_0 Upstream Processing cluster_1 Downstream Processing Strain Strain Maintenance (G. lozoyensis) Seed Seed Culture (5-7 days) Strain->Seed Prod Production Fermentation (14-18 days) Seed->Prod Extract Extraction (Methanol) Prod->Extract Harvest Purify Purification (Chromatography) Extract->Purify Product Purified Pneumocandin Purify->Product

Caption: Overview of the experimental workflow for Pneumocandin production.

Pneumocandin A0 vs. B0 Biosynthesis Control

G cluster_wt Wild-Type Strain cluster_mut Engineered Strain (ΔGLOXY4) L_Leu_wt L-Leucine GLOXY4_wt GLOXY4 Enzyme L_Leu_wt->GLOXY4_wt MePro_wt 4S-methyl-L-proline GLOXY4_wt->MePro_wt B0 Pneumocandin B0 (Exclusive Product) GLOXY4_wt->B0 Minor Route A0 Pneumocandin A0 (Major Product) MePro_wt->A0 L_Pro_mut L-Proline HydroxyPro_mut 3S-hydroxy-L-proline L_Pro_mut->HydroxyPro_mut HydroxyPro_mut->B0

Caption: Genetic strategy to shift production from Pneumocandin A0 to B0.

Fermentation Parameter Interdependencies

G Yield Product Yield & Purity Temp Temperature Temp->Yield affects enzyme activity & growth pH pH Control pH->Yield affects stability & enzyme function DO Dissolved O₂ (Aeration) DO->Yield critical for biosynthesis Media Medium Comp. (C/N Sources) Media->Yield provides precursors & energy Agitation Agitation Agitation->DO improves

Caption: Key parameter relationships in fermentation optimization.

References

Application Notes and Protocols for the Purification of Pneumocandins Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Pneumocandin Purification

Pneumocandins are a class of lipopeptide antifungal agents produced by the fungus Glarea lozoyensis.[4][5] They function by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][6] The most prominent member, Pneumocandin B0, is the key intermediate in the semi-synthesis of Caspofungin, a widely used antifungal drug.[4] The fermentation process yields a mixture of closely related analogues (e.g., A0, C0) that are structurally similar but differ in hydroxylation or methylation patterns.[1][7] These structural similarities make their separation a significant challenge, often requiring sophisticated chromatographic techniques.[1][4]

The primary goal of the purification process is to isolate the desired pneumocandin analogue from this complex mixture with high purity (>90-95%), as required for pharmaceutical applications.[1] Column chromatography is the definitive method for achieving this separation.[4]

Chromatographic Strategies

The selection of a chromatographic strategy depends on the initial purity of the crude material and the specific impurity profile. Three primary modes of column chromatography are employed:

  • Normal Phase Chromatography (NPC): This is a widely cited method for separating pneumocandin isomers.[1] It typically uses an unmodified silica (B1680970) gel stationary phase and a non-polar mobile phase, such as a mixture of ethyl acetate, methanol (B129727), and water.[4] NPC provides excellent resolution for closely related isomers like B0 and C0.[1][4]

  • Reversed-Phase Chromatography (RPC): RPC, using stationary phases like C8 or C18, is effective for removing more polar or non-polar impurities from the crude extract. However, it has been reported to be insufficient for separating critical isomers like Pneumocandin B0 and C0 on its own.[2][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal phase chromatography that uses a polar stationary phase (like unmodified silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[8][9] This technique has proven effective for separating the highly similar B0 and C0 isomers and is compatible with mass spectrometry.[9]

A multi-step approach, often combining RPC for initial cleanup followed by NPC or HILIC for fine purification, can yield a final product of very high purity.[1]

Experimental Workflows & Protocols

Overall Purification Workflow

The purification of pneumocandins from the fermentation broth is a multi-step process designed to progressively remove impurities and enrich the target compound. The general workflow involves initial extraction and pre-purification steps followed by one or more chromatographic stages.

G cluster_0 Upstream Processing cluster_1 Pre-Purification cluster_2 Chromatographic Purification cluster_3 Final Product Fermentation Fermentation Broth (G. lozoyensis) Extraction Solvent Extraction (e.g., n-Butanol) Fermentation->Extraction Product Extraction Wash Aqueous Wash Extraction->Wash Impurity Removal Charcoal Charcoal Treatment (Decolorization) Wash->Charcoal Concentration Concentration & Crystallization Charcoal->Concentration Column Column Chromatography (See Protocols 2.2-2.4) Concentration->Column Crude Product (~75-85% Purity) Pooling Fraction Pooling & Analysis (HPLC) Column->Pooling Final Final Concentration & Crystallization/Drying Pooling->Final Pure Fractions API High-Purity Pneumocandin (>95%) Final->API

Caption: General workflow for Pneumocandin purification.

Protocol 1: Normal Phase Chromatography on Silica Gel

This protocol is effective for separating closely related pneumocandin isomers from a partially purified solid (~80-85% purity).[4]

1. Materials & Equipment:

  • Stationary Phase: Silica Gel (e.g., KR60-SIL).[4]
  • Mobile Phase: Ethyl Acetate / Methanol / Water (84:9:7, v/v/v).[4]
  • Sample Solvent: Methanol.
  • HPLC system with a PDA detector.
  • Fraction collector.

2. Column Preparation:

  • Pack the column with the silica gel stationary phase according to the manufacturer's instructions.
  • Equilibrate the column with the mobile phase for at least 5-10 column volumes, or until a stable baseline is achieved.

3. Sample Preparation:

  • Dissolve the pre-purified pneumocandin solid in methanol to a known concentration (e.g., 10-20 mg/mL).
  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

4. Chromatographic Separation:

  • Inject the prepared sample onto the equilibrated column.
  • Perform an isocratic elution using the prepared mobile phase.[4]
  • Monitor the elution profile using a PDA detector at an appropriate wavelength (e.g., 210 nm).
  • Collect fractions as the peaks elute.

5. Post-Run Analysis:

  • Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.
  • Pool the fractions containing the target pneumocandin analogue at the desired purity level.
  • Concentrate the pooled fractions under reduced pressure to obtain the purified product.

Protocol 2: Two-Step Purification via Alumina (B75360) and Crystallization

This process uses an initial column chromatography step with neutral alumina to remove specific impurities like Pneumocandin A0, followed by crystallization to achieve high purity (>90%).[1]

1. Materials & Equipment:

  • Adsorbent: Neutral Alumina (N-alumina).[1]
  • Sample Solvent: Methanol.
  • Elution Solvents: Deionized Water, Methanol/Water mixtures (25:75, 50:50, v/v), and 100% Methanol.[1]
  • Glass column or preparative chromatography system.
  • Crystallization vessel and anti-solvent (e.g., Acetone).

2. Column Preparation:

  • Pack a glass column with a bed of neutral alumina.[1]
  • The bed dimensions can be adjusted based on the sample load (e.g., 4 cm diameter, 3.5 cm height for a 1.5 g load).

3. Sample Loading:

  • Dissolve the pneumocandin solid (purity ~75-80%) in methanol to a concentration of approximately 25 g/L.[1]
  • Load the solution onto the prepared alumina bed.

4. Step-Wise Elution:

  • Step 1 (Impurity Elution - Polar): Elute the column with 1 column volume of 100% water. This step primarily removes highly polar impurities and some Pneumocandin A0.[1]
  • Step 2 (Impurity Elution - Mixed): Elute with 6 column volumes of 25% Methanol in water. This continues to elute A0 and other impurities with minimal product loss.[1]
  • Step 3 (Moderate Purity Product Elution): Elute with 1 column volume of 50% Methanol in water. This fraction contains the product at moderate purity (~84%).[1]
  • Step 4 (High Purity Product Elution): Elute the target Pneumocandin with 100% Methanol. This elutes the product at high purity.[1]
  • Collect fractions from each step separately.

5. Crystallization:

  • Pool the high-purity fractions from Step 4.
  • Concentrate the solution under vacuum.
  • Perform crystallization by adding an anti-solvent like acetone.[1]
  • Filter and dry the resulting crystals to obtain the final product with >91% purity.[1]

Protocol 3: HILIC for Isomer Separation

This analytical-scale protocol is specifically designed for the challenging separation of Pneumocandin B0 from C0 and can be adapted for preparative scale.[9]

1. Materials & Equipment:

  • Stationary Phase: HILIC column with unmodified silica (e.g., Supelco Ascentis Express HILIC, 2.7 µm).[9]
  • Mobile Phase: 85% Acetonitrile and 15% aqueous 0.1% (w/w) Ammonium Acetate (pH 4.5).[9]
  • HPLC or UHPLC system.
  • Mass Spectrometer (optional, for peak identification).

2. System Preparation:

  • Equilibrate the HILIC column with the mobile phase at a constant flow rate (e.g., 1 mL/min for a 4.6 mm ID column) until the pressure and baseline are stable.[9] Column temperature can be maintained at 25 °C.[9]

3. Chromatographic Separation:

  • Dissolve the sample in the mobile phase.
  • Inject the sample and perform an isocratic elution.
  • The separation of isomers is achieved based on subtle differences in their polarity.[8]

Data Presentation

Table 1: Summary of Chromatographic Conditions
ParameterProtocol 1: NPC[4]Protocol 2: Alumina[1]Protocol 3: HILIC[9]
Stationary Phase Silica Gel (KR60-SIL)Neutral AluminaUnmodified Silica (HILIC)
Mobile Phase Ethyl Acetate:Methanol:Water (84:9:7)Step Gradient: H₂O -> MeOH/H₂O -> MeOHAcetonitrile:0.1% NH₄OAc (85:15)
Elution Mode IsocraticStep GradientIsocratic
Primary Goal Isomer Separation (B0/C0)Impurity (A0) RemovalHigh-Resolution Isomer Separation
Initial Purity ~80-85%~75-80%Analytical Mixture
Final Purity Not specified, high resolution>91% (after crystallization)Baseline Separation
Table 2: Example Elution Profile on Neutral Alumina (Protocol 2)[1]
Elution Step (Solvent)Key Components ElutedProduct Purity in FractionProduct Loss
1. 100% Water (1 CV)Impurity T, Pneumocandin A0~41.5%~4.6%
2. 25% MeOH (6 CV)Pneumocandin A0, other impurities~60%~1.5%
3. 50% MeOH (1 CV)Pneumocandin B0, Impurity A0~83.9%-
4. 100% MeOHHigh-Purity Pneumocandin B0 >90% -

Logic Diagram for Method Selection

The choice of purification strategy can be guided by the starting material's purity and the primary separation challenge.

G Start Start: Crude Pneumocandin (Post-Extraction) Decision1 Initial Purity < 70%? High levels of polar/non-polar impurities? Start->Decision1 RPC_Step Perform initial cleanup with Reversed-Phase Chromatography (C18) Decision1->RPC_Step Yes Decision2 Primary Challenge: Separation of close isomers (e.g., A0, C0)? Decision1->Decision2 No (Purity > 70%) RPC_Step->Decision2 NPC_Path Use Normal Phase Chromatography on Silica Gel (Protocol 2.2) Decision2->NPC_Path Yes (General Isomers) Alumina_Path Use Neutral Alumina Chromatography for A0 removal (Protocol 2.3) Decision2->Alumina_Path Yes (Specifically A0) HILIC_Path Use HILIC for highest resolution of isomers (Protocol 2.4) Decision2->HILIC_Path Yes (Highest Resolution Needed) End End: High-Purity Pneumocandin NPC_Path->End Alumina_Path->End HILIC_Path->End

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for Determining the Antifungal Activity of Pneumocandin A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of naturally occurring lipopeptide antibiotics that belong to the echinocandin family.[1] These compounds exhibit potent antifungal activity by specifically targeting the fungal cell wall, a structure absent in mammalian cells, which contributes to their favorable safety profile.[2][3] Pneumocandin A4, a member of this family, exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[4][5] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that provides structural integrity.[2][6] Inhibition of this synthase leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[3][6] This mechanism of action makes pneumocandins, including this compound, effective against a range of pathogenic fungi, particularly Candida and Aspergillus species.[2][7] These application notes provide a detailed protocol for determining the antifungal activity of this compound using a standardized broth microdilution bioassay.

Signaling Pathway of this compound Action

The primary mechanism of action of this compound involves the disruption of fungal cell wall biosynthesis. The signaling pathway is a direct inhibition of a key enzyme, leading to downstream effects that compromise cell integrity.

Mechanism of Action of this compound Pneumocandin_A4 This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Pneumocandin_A4->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following protocol for a broth microdilution assay is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for the susceptibility testing of yeasts.[8][9][10][11][12]

Materials and Reagents
  • This compound (or a closely related pneumocandin)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0[8]

  • Sterile 96-well U-shaped bottom microtiter plates[8]

  • Sterile water or DMSO (for stock solution preparation)

  • Sterile saline (0.85%)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C ± 2°C)[8]

  • Micropipettes and sterile tips

Experimental Workflow

Bioassay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Prepare Fungal Inoculum (0.5-2.5 x 10^3 cells/mL) Inoculation 3. Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution 2. Prepare Serial Dilutions of this compound Drug_Dilution->Inoculation Incubation 4. Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading 5. Read Results Visually or Spectrophotometrically Incubation->Reading MIC_Determination 6. Determine Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination

Caption: Bioassay Experimental Workflow.

Step-by-Step Procedure
  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 30°C.

    • Inoculate a single colony into a liquid medium and grow overnight.

    • Harvest the cells by centrifugation, wash with sterile saline, and resuspend in RPMI 1640 medium.

    • Adjust the cell density to 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.

    • Prepare a working inoculum by diluting the stock suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to achieve a range of desired concentrations (e.g., 16 µg/mL to 0.03 µg/mL).

  • Inoculation of Microtiter Plate:

    • Transfer 100 µL of each this compound dilution to the wells of the test microtiter plate.

    • Add 100 µL of the working fungal inoculum to each well.

    • Include a positive control well (inoculum without the drug) and a negative control well (medium only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 24 to 48 hours.[8] For Cryptococcus species, incubation may need to be extended to 72 hours.[8]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.[13]

    • The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.

Data Presentation

The antifungal activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC). The following table summarizes representative MIC values for pneumocandins against various fungal species.

Fungal SpeciesPneumocandin AnalogMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansL-733,5600.15 - 0.3--[14]
Candida tropicalisL-733,5600.15--[14]
Candida kruseiL-733,5600.78--[14]
Candida parapsilosisL-733,5600.72--[14]
Candida guilliermondiiL-733,5601.25--[14]
Candida glabrataL-733,5600.15--[14]
Candida spp.Aminocandin0.03 - 4.0--[15]
Candida parapsilosisAminocandin-1.02.0[15]
Candida kruseiAminocandin-0.120.5[15]
Candida guilliermondiiAminocandin-0.51.0[15]
Candida tropicalisAminocandin-0.251.0[15]
Aspergillus fumigatusAminocandin0.12 - 0.50.250.5[15]

Note: Data for specific this compound may be limited; the table presents data for closely related and structurally similar pneumocandin analogs to provide a representative overview of the expected activity.

Conclusion

This application note provides a comprehensive framework for assessing the antifungal activity of this compound. The detailed protocol, based on established CLSI standards, ensures reproducibility and comparability of results. The provided diagrams illustrate the mechanism of action and the experimental workflow, offering a clear understanding of the bioassay. The summarized data table serves as a valuable reference for the expected antifungal potency of pneumocandins against clinically relevant fungal pathogens. This information is intended to support researchers and drug development professionals in their efforts to characterize and develop novel antifungal agents.

References

Scaling Up Pneumocandin A4 Fermentation for Compound Isolation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of lipohexapeptide antifungals produced by the filamentous fungus Glarea lozoyensis. They are potent non-competitive inhibitors of β-(1,3)-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway. While much of the research and industrial focus has been on Pneumocandin B0, the precursor for the semi-synthetic drug Caspofungin, other analogues such as Pneumocandin A4 are also of interest for research and development.[1][2] This document provides detailed application notes and protocols for the scaled-up fermentation of G. lozoyensis and the subsequent isolation of pneumocandins, with a focus on adapting these methods for this compound.

It is important to note that the majority of published literature focuses on the optimization of Pneumocandin B0 production.[3][4][5] The protocols detailed below are based on these established methods and may require further optimization for maximizing the yield of this compound.

Section 1: Strain and Culture Maintenance

The producing organism is Glarea lozoyensis. High-yielding strains, often developed through mutagenesis, are crucial for successful large-scale production.[5] For instance, the industrial strain ATCC 74030 was developed from the wild-type ATCC 20868 to enhance Pneumocandin B0 production.[6]

Protocol 1: Cryopreservation and Revival of G. lozoyensis

  • Cryopreservation:

    • Grow the fungal culture on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in a cryoprotectant solution (e.g., 15-20% glycerol (B35011) in sterile water).

    • Distribute the spore suspension into cryovials.

    • Freeze the vials at a controlled rate (e.g., -1°C/minute) to -80°C, then transfer to liquid nitrogen for long-term storage.

  • Revival:

    • Thaw a cryovial rapidly in a 37°C water bath.

    • Inoculate the thawed spore suspension onto a fresh agar plate.

    • Incubate at 25°C until sufficient growth is observed.

Section 2: Fermentation Process

The fermentation process for pneumocandin production is typically a two-stage process involving a seed culture followed by the main production fermentation.

Seed Culture Development

The seed culture aims to generate a high density of actively growing mycelia to inoculate the production fermenter.

Protocol 2: Seed Culture Preparation

  • Inoculate a 250 mL flask containing 50 mL of sterile seed medium with a loopful of mycelia or a spore suspension from a fresh agar plate.[7]

  • Incubate the flask on a rotary shaker at 180-220 rpm and 25°C for 5-7 days.[7][8]

  • Aseptically transfer a defined volume (e.g., 5-10% v/v) of the seed culture to the production fermenter.[7][8]

Production Fermentation

The production phase is where the synthesis of pneumocandins occurs. Careful control of nutritional and physical parameters is critical for maximizing yield.

Protocol 3: Scaled-Up Production Fermentation

  • Prepare the production fermentation medium and sterilize it in the fermenter.

  • Inoculate the fermenter with the seed culture.

  • Maintain the fermentation parameters as detailed in Table 2.

  • The fermentation is typically run for 15-18 days.[7][8]

  • Monitor the production of pneumocandins periodically by taking samples and analyzing them via HPLC.

Data Presentation: Media Composition and Fermentation Parameters

Table 1: Seed and Production Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)Reference(s)
Glucose4020[7][9]
Mannitol-80-100[7][9]
Peptone-20[7][9]
Soybean Powder20-[4]
K₂HPO₄-2.5[7][9]
KH₂PO₄1-[4]
Trace Elements+-[4]
Initial pH5.06.8[4][9]

Table 2: Key Fermentation Parameters for Pneumocandin Production

ParameterOptimal RangeReference(s)
Temperature23.5 - 25°C[6][10]
pH4.5 - 6.5[10]
Dissolved Oxygen (DO)>20% air saturation[3]
AgitationDependent on scale and DO[3]
Fermentation Time15 - 18 days[7][8]

Section 3: Compound Isolation and Purification

Pneumocandins are primarily intracellular, accumulating within the mycelia.[8] The isolation process involves cell lysis, extraction, and subsequent purification steps.

Protocol 4: Extraction and Initial Purification of Pneumocandins

  • Mycelial Harvest: At the end of the fermentation, harvest the mycelia by centrifugation or filtration.

  • Extraction:

    • Resuspend the mycelial cake in a suitable organic solvent such as methanol (B129727) or n-butanol at a 1:1 volume ratio.[6]

    • Agitate the slurry for several hours to ensure efficient extraction.

  • Clarification: Remove the mycelial debris by filtration or centrifugation.

  • Solvent Removal: Concentrate the extract under reduced pressure to remove the organic solvent.

  • Charcoal Treatment: Treat the concentrated aqueous extract with activated charcoal to remove pigments and other impurities.

  • Further Purification: The crude extract can be further purified using column chromatography (e.g., with neutral alumina (B75360) or silica (B1680970) gel) and crystallization to yield the desired pneumocandin.

Visualizations

Pneumocandin Biosynthesis Signaling Pathway

The biosynthesis of pneumocandins is initiated by a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).[1] The following diagram illustrates a simplified, hypothetical signaling pathway leading to the production of different pneumocandin analogues. The variation in the proline hydroxylation at position 6 of the hexapeptide core is a key determinant of the final product (Pneumocandin A0 vs. B0). The specific modifications leading to this compound are not well-documented but would likely involve other enzymatic modifications of the core structure or side chain.

Pneumocandin_Biosynthesis cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_modification Post-Synthesis Modification Fatty_Acids Fatty Acyl-CoA (e.g., Dimethylmyristoyl-CoA) Amino_Acids Amino Acids (Proline, Leucine, etc.) NRPS Non-Ribosomal Peptide Synthetase (NRPS) (GLNRPS4) Amino_Acids->NRPS Peptide Core Assembly GLOXY4 Oxygenase (GLOXY4) (Leucine Cyclization) Amino_Acids->GLOXY4 L-Leucine PKS Polyketide Synthase (PKS) (GLPKS4) PKS->NRPS Hexapeptide_Core Lipid-Acylated Hexapeptide Intermediate NRPS->Hexapeptide_Core Other_Hydroxylases Other Hydroxylases & Modifying Enzymes Hexapeptide_Core->Other_Hydroxylases GLOXY4->NRPS Pneumocandin_A0 Pneumocandin A0 Other_Hydroxylases->Pneumocandin_A0 Pneumocandin_B0 Pneumocandin B0 Other_Hydroxylases->Pneumocandin_B0 Pneumocandin_A4 This compound (Hypothetical) Other_Hydroxylases->Pneumocandin_A4

Caption: Hypothetical signaling pathway for pneumocandin biosynthesis.

Experimental Workflow for Scaling Up Pneumocandin Fermentation and Isolation

The following workflow diagram outlines the key stages in the process of scaling up pneumocandin production, from strain maintenance to the isolation of the final compound.

Fermentation_Workflow Seed_Culture 2. Seed Culture Development (5-7 days) Production_Fermentation 3. Production Fermentation (15-18 days) Seed_Culture->Production_Fermentation Harvest 4. Mycelial Harvest (Centrifugation/Filtration) Production_Fermentation->Harvest Extraction 5. Solvent Extraction (Methanol/n-Butanol) Harvest->Extraction Purification 6. Purification (Chromatography/Crystallization) Extraction->Purification Final_Product Isolated this compound Purification->Final_Product

Caption: Experimental workflow for pneumocandin production and isolation.

References

Application Notes and Protocols for Echinocandin Analysis in Biofluids by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of echinocandin antifungal drugs—anidulafungin (B1665494), caspofungin, and micafungin (B1204384)—in biological fluids using liquid chromatography (LC). These methods are crucial for pharmacokinetic/pharmacodynamic studies, therapeutic drug monitoring (TDM), and clinical trials.[1][2] The increasing concern over fungal resistance underscores the importance of accurate quantification of these drugs.[1][2]

Introduction to Echinocandin Analysis

Echinocandins are a primary therapy for invasive candidiasis.[1][2] Due to significant inter-individual pharmacokinetic variability, TDM can be a valuable tool to optimize treatment efficacy and safety, especially in critically ill or obese patients.[2][3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of echinocandins in biofluids due to its high sensitivity and specificity.[5]

Experimental Protocols

The following sections detail the methodologies for the analysis of anidulafungin, caspofungin, and micafungin in biofluids.

Anidulafungin Analysis in Human Plasma

This protocol is adapted from a validated HPLC-UV method and a more sensitive LC-MS/MS method.[6][7]

1. Sample Preparation: Protein Precipitation [7][8]

  • To a 100 µL aliquot of human plasma, add a 25 µL aliquot of the internal standard (e.g., micafungin or a stable-isotope-labeled anidulafungin).[6][7]

  • Add 350 µL of methanol (B129727) to precipitate the plasma proteins.[6]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis. For some LC-MS/MS methods, the supernatant may be further diluted.[7]

2. Chromatographic Conditions

  • HPLC-UV Method [6]

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of 55% 0.005M ammonium (B1175870) phosphate (B84403) buffer and 45% methanol.[6]

    • Flow Rate: 1 mL/min.[6]

    • Detector: UV detector set at 310 nm.[6]

    • Run Time: 13 minutes.[6]

  • LC-MS/MS Method [7]

    • Column: A suitable reversed-phase column.

    • Mobile Phase: Gradient elution with a mixture of 50 mM ammonium acetate (B1210297) (pH 4.0) and an organic solvent like methanol or acetonitrile (B52724).

    • Injection Volume: 10 µL.[7]

3. Mass Spectrometry Conditions (for LC-MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Detection: Selected Reaction Monitoring (SRM).[8]

  • MS/MS Transitions: Specific precursor-to-product ion transitions for anidulafungin and the internal standard should be optimized.

Caspofungin Analysis in Dried Blood Spots (DBS) and Plasma

This protocol outlines methods for caspofungin analysis from both DBS and plasma samples.[9][10]

1. Sample Preparation

  • Dried Blood Spots (DBS) [9][11]

    • Spot 50 µL of whole blood onto Whatman 903 filter paper and allow it to dry at room temperature for 3 hours.[9]

    • Punch out a 6 mm disc from the center of the DBS.[9]

    • Extract the disc with 200 µL of 50% methanol containing the internal standard (e.g., roxithromycin).[9]

    • Shake for 30 minutes and sonicate for 1 minute.[9]

    • Add 400 µL of acetonitrile for protein precipitation.[9]

    • Centrifuge at 11,750 x g for 15 minutes at 4°C.[9]

    • Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.[9]

  • Plasma (Protein Precipitation) [10]

    • To 100 µL of plasma, add the internal standard.

    • Precipitate proteins using acetonitrile.[10]

    • Centrifuge to pellet the proteins.

    • Dilute and inject the supernatant.[10]

2. Chromatographic Conditions (LC-MS/MS) [9][12]

  • Column: Hypersil GOLD aQ column (100x2.1 mm, 1.9 µm).[9]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B).[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.[9]

  • Total Run Time: 8 minutes.[9]

3. Mass Spectrometry Conditions [9][11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][11]

  • Detection: SRM.[9][11]

  • SRM Transitions:

    • Caspofungin: m/z 547.6 → 538.7.[9][11]

    • Roxithromycin (IS): m/z 837.4 → 679.4.[9][11]

Micafungin Analysis in Plasma

This protocol is based on a UPLC-UV method.[2]

1. Sample Preparation: Plasma Precipitation [2]

  • Simple plasma precipitation with an organic solvent.

2. Chromatographic Conditions (UPLC-UV) [2]

  • Column: Reversed-phase C18 column.[2]

  • Column Temperature: 40°C.[2]

  • Detector: UV detection at a wavelength of 264 nm.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of echinocandins in biofluids.

Table 1: Anidulafungin Quantitative Parameters

ParameterBiofluidMethodLinearity Range (µg/mL)LLOQ (µg/mL)Intra-assay RSD (%)Inter-assay RSD (%)Reference
AnidulafunginHuman PlasmaHPLC-UV1 - 10Not Reported1.60 - 1.812.41 - 7.25[6]
AnidulafunginSalineHPLC-UV1 - 10Not Reported1.96 - 3.701.31 - 3.16[6]
AnidulafunginHuman PlasmaUPLC-MS/MSNot Reported0.11.2 - 11.11.2 - 8.9[8]

Table 2: Caspofungin Quantitative Parameters

ParameterBiofluidMethodLinearity Range (µg/mL)LLOQ (µg/mL)Recovery (%)Intra-assay Precision (%)Inter-assay Precision (%)Reference
CaspofunginDried Blood SpotsLC-MS/MS0.2 - 200.262.64 - 76.69Within acceptable limitsWithin acceptable limits[9][11]
CaspofunginHuman PlasmaLC-MS/MS0.04 - 200.0490 ± 37.9 ± 3.26.3 ± 1.8[10][13]
CaspofunginHuman PlasmaUPLC-MS/MSNot Reported0.0680.1 - 1071.2 - 11.11.2 - 8.9[8]

Table 3: Micafungin Quantitative Parameters

ParameterBiofluidMethodLinearity Range (µg/mL)LLOQ (µg/mL)Accuracy (%)Precision (%)Reference
MicafunginPlasmaUPLC-UVNot ReportedNot ReportedNot ReportedNot Reported[2]

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for echinocandin analysis.

Sample_Preparation_Workflow cluster_plasma Plasma Sample Preparation Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_Precipitant Add Precipitating Agent (e.g., Methanol/Acetonitrile) Add_IS->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject into LC System Supernatant->Analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

DBS_Analysis_Workflow cluster_dbs Dried Blood Spot (DBS) Analysis Workflow DBS_Sample Dried Blood Spot Sample Punch Punch 6mm Disc DBS_Sample->Punch Extraction Extract with Solvent + Internal Standard Punch->Extraction Sonication Shake and Sonicate Extraction->Sonication Protein_Precipitation Protein Precipitation (Acetonitrile) Sonication->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Injection Inject into LC-MS/MS Supernatant_Collection->LCMS_Injection

Caption: Workflow for the extraction and analysis of echinocandins from dried blood spots.

LCMS_Analysis_Workflow cluster_lcms LC-MS/MS Analysis Pipeline Prepared_Sample Prepared Sample Extract LC_System Liquid Chromatography System (e.g., UPLC/HPLC) Prepared_Sample->LC_System Column Analytical Column (e.g., C18, Hypersil GOLD) LC_System->Column Ion_Source Ion Source (e.g., ESI+) Column->Ion_Source MS_System Tandem Mass Spectrometer (Triple Quadrupole) Data_Acquisition Data Acquisition (SRM Mode) MS_System->Data_Acquisition Ion_Source->MS_System Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: General pipeline for LC-MS/MS analysis of echinocandins.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pneumocandin Production in Glarea lozoyensis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of low yields of specific pneumocandin analogues, such as the precursor for caspofungin, Pneumocandin B0, often due to the high production of related compounds like Pneumocandin A0, during Glarea lozoyensis fermentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Glarea lozoyensis fermentation aimed at producing specific pneumocandins.

Problem Potential Cause Recommended Solution
High ratio of Pneumocandin A0 to the desired Pneumocandin B0 The wild-type strain of Glarea lozoyensis naturally produces Pneumocandin A0 as the major component.[1][2] The enzyme GLOXY4 is responsible for the biosynthesis of a precursor unique to Pneumocandin A0.[1][3][4]Employ a mutant strain with a disrupted or mutated GLOXY4 gene. This can be achieved through chemical mutagenesis or targeted gene editing techniques like CRISPR/Cas9.[1][3][4] Disruption of GLOXY4 has been shown to abolish Pneumocandin A0 production and significantly increase the titer of Pneumocandin B0.[1][3][4]
Low overall pneumocandin titer Suboptimal fermentation medium composition. Carbon and nitrogen sources are critical for both fungal growth and secondary metabolite production.[5][6]Optimize the fermentation medium. A combination of mannitol (B672) and glucose as carbon sources has been shown to increase Pneumocandin B0 yield.[6] For nitrogen sources, cotton seed powder has been reported to enhance production.[6]
Feedback inhibition by the accumulation of intracellular pneumocandins.[7]Implement adaptive laboratory evolution (ALE) at low temperatures. This strategy has been shown to increase membrane permeability, leading to enhanced secretion of pneumocandins and relieving feedback inhibition.[7]
Inefficient precursor supply for the biosynthesis of the desired pneumocandin.Supplement the medium with specific amino acid precursors. For example, the addition of L-proline can hinder the formation of byproduct Pneumocandin C0, thereby potentially increasing the flux towards Pneumocandin B0.[5]
High broth viscosity leading to poor oxygen transfer Dense mycelial growth characteristic of Glarea lozoyensis in submerged culture.Optimize the seed medium nitrogen source. Using cotton seed powder can lead to the formation of smaller, more compact pellets, which can improve oxygen transfer and overall yield.
Inconsistent batch-to-batch fermentation results Variability in inoculum quality and fermentation conditions.Standardize seed culture preparation and fermentation parameters. Ensure consistent inoculum age, size, and morphology. Tightly control pH, temperature, and agitation speed throughout the fermentation process.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low Pneumocandin B0 yield in wild-type Glarea lozoyensis fermentations?

In wild-type strains, Pneumocandin A0 is the predominantly produced analogue, with a typical A0:B0 ratio of 7:1.[1] This is due to the activity of the enzyme GLOXY4, which is involved in the synthesis of a specific precursor for Pneumocandin A0.[1][3][4] Consequently, the metabolic flux is primarily directed towards Pneumocandin A0, resulting in a low yield of Pneumocandin B0.

Q2: How can the production of Pneumocandin A0 be minimized?

The most effective method to minimize Pneumocandin A0 production is to disrupt the function of the GLOXY4 gene. This can be achieved through random chemical mutagenesis followed by strain screening or, more precisely, through targeted gene knockout using techniques like CRISPR/Cas9.[1][3][4] Eliminating GLOXY4 function redirects the metabolic pathway towards the exclusive production of Pneumocandin B0.[1][3][4]

Q3: What are the key media components to optimize for improved pneumocandin yield?

Carbon and nitrogen sources are critical. Studies have shown that a combination of mannitol and glucose can increase Pneumocandin B0 yield by up to 65%.[6] Regarding nitrogen sources, the use of cotton seed powder in the seed culture medium has been demonstrated to enhance production by approximately 23%.[6]

Q4: Can oxidative stress affect pneumocandin production?

Yes, oxidative stress and the intracellular redox balance play a role in regulating pneumocandin biosynthesis. The disruption of the Glyap1 gene, a regulator of intracellular reactive oxygen species (ROS) levels, has been shown to significantly increase the production of Pneumocandin B0 per unit of biomass.[6]

Q5: What is the role of fatty acids in pneumocandin fermentation?

Supplementation with certain fatty acids can lead to the accumulation of intracellular lipid droplets. These lipid droplets can sequester the lipophilic pneumocandin molecules, potentially reducing cellular toxicity and feedback inhibition, which may contribute to an overall increase in yield.

Experimental Protocols

1. Gene Disruption of GLOXY4 via Agrobacterium tumefaciens-mediated Transformation

This protocol provides a general workflow for disrupting the GLOXY4 gene in G. lozoyensis to halt Pneumocandin A0 production.

experimental_workflow cluster_prep Vector Construction cluster_transform Transformation cluster_selection Selection and Verification cluster_analysis Phenotypic Analysis p1 Amplify upstream and downstream homologous arms of GLOXY4 p2 Clone homologous arms into a vector containing a selection marker (e.g., hygromycin resistance) p1->p2 t1 Introduce the disruption vector into Agrobacterium tumefaciens p2->t1 t2 Co-cultivate A. tumefaciens with G. lozoyensis conidia t1->t2 s1 Select for transformants on media containing the appropriate antibiotic t2->s1 s2 Verify gene disruption via PCR and Southern blotting s1->s2 a1 Perform fermentation of mutant strains s2->a1 a2 Analyze pneumocandin production profile using HPLC a1->a2 biosynthesis_pathway cluster_precursors Precursors cluster_modification Modification cluster_intermediates Key Intermediates cluster_products Final Products leucine L-Leucine gloxy4 GLOXY4 leucine->gloxy4 proline L-Proline hydroxylation Hydroxylation proline->hydroxylation methyl_proline 3S-hydroxyl-4S-methyl-L-proline gloxy4->methyl_proline Cyclization & Hydroxylation hydroxyl_proline 3S-hydroxyl-L-proline hydroxylation->hydroxyl_proline pne_a0 Pneumocandin A0 methyl_proline->pne_a0 Incorporation into hexapeptide core pne_b0 Pneumocandin B0 hydroxyl_proline->pne_b0 Incorporation into hexapeptide core

References

Technical Support Center: Optimizing Pneumocandin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the production of Pneumocandin A0 to improve the purity of other valuable pneumocandin analogues, with a primary focus on Pneumocandin B0, the direct precursor to the antifungal drug Caspofungin.

Note to the user: Initial searches for "Pneumocandin A4" did not yield specific information regarding its structure or biosynthetic relationship with Pneumocandin A0. The following guidance is based on the well-documented strategies for reducing Pneumocandin A0 to enhance the purity of Pneumocandin B0, a closely related and industrially significant analogue. The principles and methodologies described are likely applicable to the purification of other pneumocandin family members.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Pneumocandin A0 contamination in my fermentation process?

A1: Pneumocandin A0 and Pneumocandin B0 are structurally similar lipohexapeptides produced by the fungus Glarea lozoyensis. The key difference lies in the amino acid at position 6 of the hexapeptide core. The biosynthesis of Pneumocandin A0 involves the incorporation of 3S-hydroxyl-4S-methyl-L-proline, which is derived from L-leucine. In contrast, Pneumocandin B0 contains 3S-hydroxyl-L-proline, derived from L-proline, at this position. The presence and activity of the enzyme GLOXY4 are directly responsible for the synthesis of the 4S-methyl-L-proline precursor required for Pneumocandin A0 production. Therefore, the expression of the GLOXY4 gene is the primary reason for Pneumocandin A0 synthesis. In wild-type strains of G. lozoyensis, Pneumocandin A0 is often the major product.[1][2][3]

Q2: How can I genetically modify Glarea lozoyensis to reduce or eliminate Pneumocandin A0 production?

A2: The most effective method to abolish Pneumocandin A0 production is to disrupt the GLOXY4 gene, which encodes a nonheme, α-ketoglutarate-dependent oxygenase. This enzyme is essential for the cyclization of L-leucine to form 4S-methyl-L-proline, the unique precursor for Pneumocandin A0.[2][3] By knocking out the GLOXY4 gene, the metabolic pathway is redirected towards the exclusive production of Pneumocandin B0, as 3S-hydroxyl-L-proline is incorporated into the hexapeptide core instead.[2][3] Genetic manipulation techniques such as Agrobacterium tumefaciens-mediated transformation or CRISPR/Cas9-based gene editing can be employed for this purpose.[1][4][5]

Q3: What is the expected impact on Pneumocandin B0 yield after eliminating Pneumocandin A0 production?

A3: Disrupting the GLOXY4 gene not only eliminates Pneumocandin A0 but also significantly increases the yield of Pneumocandin B0. By blocking the pathway to Pneumocandin A0, the precursor pool is funneled into the biosynthesis of Pneumocandin B0. Studies have shown that the titer of Pneumocandin B0 can increase by as much as 9.5-fold in GLOXY4 disruption mutants compared to the wild-type strain.[1] This genetic manipulation provides a rational approach to engineer a high-yield production strain for Pneumocandin B0.[2][6]

Q4: Are there non-genetic strategies to influence the ratio of Pneumocandin A0 to B0?

A4: While genetic modification is the most definitive method, fermentation conditions can also influence the production of pneumocandins. However, extensive mutagenesis and medium optimization were historically used to shift the production ratio in favor of Pneumocandin B0 before the biosynthetic pathway was fully elucidated.[3] Factors such as the composition of the culture medium, including carbon and nitrogen sources, and cultivation conditions like temperature and pH, play significant roles in the overall biosynthesis of echinocandins.[4] For instance, the addition of L-proline to the medium can increase the precursor pool for Pneumocandin B0 biosynthesis.[4] However, for complete elimination of Pneumocandin A0, genetic approaches are necessary.

Q5: How can I accurately quantify the amounts of Pneumocandin A0 and other analogues in my samples?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for separating and quantifying pneumocandin isomers.[7] Due to their structural similarity, specialized chromatographic conditions are required for effective separation. Normal phase chromatography using a silica (B1680970) gel column with a mobile phase consisting of a mixture like ethyl acetate-methanol-water has been shown to resolve Pneumocandin A0, B0, and C0.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating these closely related compounds.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of Pneumocandin A0 detected in the fermentation broth of a wild-type strain. The wild-type Glarea lozoyensis naturally produces Pneumocandin A0 as a major product due to the activity of the GLOXY4 enzyme.[1][3]Genetically modify the strain by knocking out the GLOXY4 gene. This will abolish Pneumocandin A0 production and redirect the metabolic flux towards Pneumocandin B0 synthesis.[2][3]
Pneumocandin A0 is still detected after attempting to disrupt the GLOXY4 gene. Incomplete or unsuccessful gene knockout. The selection marker may have integrated at a non-target site, or not all nuclei in a multinucleated fungus were transformed.Verify the gene disruption through PCR analysis of the genomic DNA from the transformants.[1] Use primers specific to the flanking regions of the GLOXY4 gene and the resistance cassette to confirm correct integration. Perform single-spore isolation to obtain a pure, genetically homogenous mutant strain.
Low yield of Pneumocandin B0 even after successful GLOXY4 knockout. Suboptimal fermentation conditions. The metabolic burden of producing high levels of a single compound may require adjustments to the culture medium and process parameters.Optimize fermentation parameters such as carbon and nitrogen sources (e.g., using mannitol (B672) and glucose as co-carbon sources, or cotton seed powder as a nitrogen source), temperature (optimal between 23.5-25°C), and pH.[4][10] Consider fed-batch strategies to maintain optimal nutrient levels.
Difficulty in separating Pneumocandin A0 from other analogues during purification. The structural similarity of pneumocandin isomers makes their separation challenging with standard purification techniques like crystallization.[7][11]Employ advanced chromatographic techniques such as preparative normal phase HPLC on a silica gel column or Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation.[7][8][9][11]

Quantitative Data Summary

StrainKey Genetic ModificationPneumocandin A0 ProductionPneumocandin B0 Titer (relative to wild-type)Reference
Wild-type G. lozoyensisNoneMajor product1x[1][3]
ΔGLOXY4 mutantDisruption of the GLOXY4 geneAbolished~9.5x[1]
Chemically mutated strain (ATCC 74030)Point mutations in GLOXY4AbolishedHigh-yield[2][3]

Experimental Protocols

Protocol 1: Agrobacterium tumefaciens-mediated Disruption of the GLOXY4 Gene in Glarea lozoyensis

This protocol is a synthesized methodology based on established procedures for the genetic transformation of G. lozoyensis.[1][12]

1. Construction of the Gene Disruption Vector: a. Amplify the upstream and downstream homologous flanking regions (approx. 1-1.5 kb each) of the GLOXY4 gene from G. lozoyensis genomic DNA using high-fidelity DNA polymerase. Design primers to add unique restriction sites. b. Clone the amplified flanking regions into a suitable vector (e.g., pAg1-H3) on either side of a selectable marker, such as the hygromycin resistance gene (hygR). c. Verify the final disruption vector construct by restriction digestion and sequencing.

2. Preparation of Agrobacterium tumefaciens: a. Introduce the disruption vector into A. tumefaciens strain AGL-1 by electroporation. b. Culture the transformed A. tumefaciens in YEB medium containing appropriate antibiotics (e.g., carbenicillin (B1668345) and kanamycin) at 28°C with shaking. c. Induce the virulence genes by adding acetosyringone (B1664989) to the culture and continue incubation.

3. Transformation of Glarea lozoyensis: a. Prepare a conidial suspension of G. lozoyensis by washing a mature culture with a sterile solution containing a surfactant (e.g., 0.05% Tween 20). b. Mix the conidial suspension with the induced A. tumefaciens culture. c. Spread the mixture onto induction medium (IMAS) agar (B569324) plates and co-cultivate for 2-3 days at 25°C.

4. Selection of Transformants: a. After co-cultivation, overlay the plates with a selection medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and the selective agent for the fungal transformants (e.g., hygromycin B). b. Incubate the plates for 2-3 weeks at 25°C until resistant colonies appear.

5. Verification of Gene Disruption: a. Isolate genomic DNA from the hygromycin-resistant transformants. b. Perform PCR analysis using primers that anneal outside the integrated cassette and within the resistance marker to confirm homologous recombination at the GLOXY4 locus. c. Analyze the fermentation products of the confirmed mutants by HPLC to verify the absence of Pneumocandin A0.

Visualizations

Pneumocandin Biosynthetic Pathway

Pneumocandin_Biosynthesis L-Leucine L-Leucine GLOXY4 GLOXY4 (oxygenase) L-Leucine->GLOXY4 L-Proline L-Proline Other_Enzymes Other Biosynthetic Enzymes (e.g., GloF) L-Proline->Other_Enzymes 4S-methyl-L-proline 4S-methyl-L-proline GLOXY4->4S-methyl-L-proline Cyclization 3S-hydroxyl-L-proline 3S-hydroxyl-L-proline Other_Enzymes->3S-hydroxyl-L-proline Hydroxylation Pneumocandin A0 Pneumocandin A0 4S-methyl-L-proline->Pneumocandin A0 Incorporation into hexapeptide core Pneumocandin B0 Pneumocandin B0 3S-hydroxyl-L-proline->Pneumocandin B0 Incorporation into hexapeptide core

Caption: Biosynthetic pathway of Pneumocandin A0 and B0.

Experimental Workflow for GLOXY4 Gene Disruption

GLOXY4_Disruption_Workflow cluster_vector Vector Construction cluster_transformation Fungal Transformation cluster_verification Mutant Verification cluster_result Outcome A Amplify GLOXY4 flanking regions B Clone flanks and hygR into pAg1-H3 vector A->B C Verify disruption vector B->C D Transform A. tumefaciens with disruption vector C->D E Co-cultivate Agrobacterium with G. lozoyensis conidia D->E F Select for hygromycin resistant transformants E->F G Isolate genomic DNA from transformants F->G H PCR verification of gene knockout G->H I HPLC analysis of fermentation products H->I J Pure ΔGLOXY4 mutant with no Pneumocandin A0 production I->J

Caption: Workflow for GLOXY4 gene disruption in G. lozoyensis.

References

Technical Support Center: Separation of Pneumocandin B₀ from Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of Pneumocandin B₀, a key intermediate for the antifungal drug Caspofungin. The primary focus is on the difficult separation of Pneumocandin B₀ from its closely related isomers, Pneumocandin A₀ and C₀.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Pneumocandin B₀?

A1: The primary challenge in purifying Pneumocandin B₀ lies in its co-production with structurally similar isomers during the fermentation process by the fungus Glarea lozoyensis.[1][2][3] The most significant impurities are Pneumocandin A₀ and Pneumocandin C₀.[4] These compounds have very similar physicochemical properties, making their separation by conventional methods like crystallization and reversed-phase chromatography difficult.[1][2][5]

Q2: Why is it difficult to separate Pneumocandin B₀ from C₀?

A2: Pneumocandin B₀ and C₀ are positional isomers, differing only in the position of a single hydroxyl group on a proline residue.[1][2][5] This subtle structural difference results in nearly identical polarity and molecular weight, making them challenging to resolve with standard chromatographic techniques.

Q3: What is the primary difference between Pneumocandin A₀ and B₀?

A3: Pneumocandin A₀ is the most prevalent pneumocandin in fermentations of wild-type Glarea lozoyensis.[6] The structural difference lies in the amino acid at position six of the hexapeptide core. Pneumocandin B₀ contains a 3S-hydroxyl-l-proline, while Pneumocandin A₀ has a 4S-methyl-l-proline.[6]

Q4: What are the most effective chromatographic techniques for separating Pneumocandin B₀ from its isomers?

A4: Normal-phase chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) have proven effective for this separation.[1][2][7] Normal-phase chromatography, often using a silica (B1680970) gel stationary phase with a mobile phase like ethyl acetate/methanol/water, can resolve these isomers.[5][7] HILIC, which uses a hydrophilic stationary phase (like unmodified silica) and a hydrophobic mobile phase (high percentage of acetonitrile), is also a robust method for separating Pneumocandin B₀ and C₀.[1][2]

Troubleshooting Guide

Q1: My reversed-phase HPLC method is not separating Pneumocandin B₀ and C₀. What should I do?

A1: Reversed-phase chromatography is generally ineffective for separating the isomeric pair of Pneumocandin B₀ and C₀ due to their similar hydrophobicity.[1][2] It is recommended to switch to an orthogonal separation technique such as normal-phase chromatography or HILIC. For normal-phase, a mobile phase system of dichloromethane, methanol, and water has shown significant improvement over other methods.[7] For HILIC, a mobile phase with a high concentration of acetonitrile (B52724) (e.g., 80-90%) and an acidic aqueous component is effective.[1]

Q2: I am experiencing low solubility of my pneumocandin sample in the mobile phase for normal-phase chromatography.

A2: Low solubility in the loading solution is a known issue with normal-phase methods using mobile phases like ethyl acetate/methanol/water.[1][5] To address this, you can try to:

  • Modify the solvent composition: Carefully adjust the proportions of the mobile phase components to improve solubility without compromising separation.

  • Consider a different normal-phase system: A system of dichloromethane, methanol, and water has been reported to be effective.[7]

  • Switch to HILIC: HILIC can offer better solubility profiles for certain compounds compared to traditional normal-phase chromatography.

Q3: My crystallization process is not improving the purity of Pneumocandin B₀ beyond 75-85%. How can I enhance the purity?

A3: Purification of Pneumocandin B₀ beyond 75-85% by crystallization alone is extremely difficult due to the co-crystallization of its isomers.[4][8][9] To achieve higher purity, a multi-step approach is necessary. Following an initial crystallization to remove bulk impurities, a chromatographic step is essential.[4] Loading the partially purified material onto an adsorbent like neutral alumina (B75360) or silica gel, followed by selective elution, can effectively separate the isomers and achieve purity greater than 90%.[4][8][10]

Q4: I am observing poor peak shape and resolution in my HILIC separation of Pneumocandin B₀ and C₀.

A4: Poor peak shape and resolution in HILIC can be attributed to several factors:

  • Mobile Phase Composition: The water content in the mobile phase is critical in HILIC. Ensure precise control of the acetonitrile and aqueous phase ratio. A typical mobile phase consists of 80%-90% v/v acetonitrile and 10%-20% v/v of an acidic aqueous solution.[1]

  • pH of the Aqueous Phase: The pH of the aqueous component of the mobile phase can influence the ionization state of the pneumocandins and their interaction with the stationary phase. Experiment with slight adjustments to the pH.

  • Stationary Phase: Ensure the stationary phase (e.g., unmodified silica) is properly conditioned and has not degraded.

  • Flow Rate: Optimizing the flow rate can improve peak resolution.

Data on Separation Methods

ParameterReversed-Phase ChromatographyNormal-Phase ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Separation of B₀/C₀ Ineffective[1][2]Effective[5][7]Effective[1][2]
Stationary Phase C18[6]Silica Gel[7]Unmodified Silica[1]
Typical Mobile Phase Acetonitrile/Water with Formic Acid[6]Ethyl acetate/Methanol/Water[5] or Dichloromethane/Methanol/Water[7]Acetonitrile/Acidic Aqueous Solution (e.g., 85-87% Acetonitrile)[1]
Key Challenge Lack of resolution for isomers[11]Low sample solubility and robustness[1][5]Requires precise control of mobile phase water content

Experimental Protocols

Detailed Methodology for HILIC Separation of Pneumocandin B₀ and C₀

This protocol is a general guideline based on published methods.[1][2] Optimization may be required for specific instruments and sample matrices.

1. Materials and Reagents:

  • Stationary Phase: Unmodified silica column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Acidic aqueous solution (e.g., water with 0.1% formic acid).

  • Mobile Phase B: Acetonitrile.

  • Sample: Partially purified Pneumocandin B₀ (containing C₀ impurity) dissolved in a suitable solvent (e.g., a mixture of the mobile phase).

2. Chromatographic Conditions:

  • Column Temperature: 25-30 °C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Mobile Phase Composition: Isocratic elution with a mobile phase consisting of 85-87% Mobile Phase B (acetonitrile) and 13-15% Mobile Phase A (acidic aqueous solution).

3. Procedure:

  • Equilibrate the HILIC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample by dissolving the partially purified pneumocandin mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Inject the sample onto the column.

  • Monitor the elution profile at 210 nm. Pneumocandin B₀ and C₀ should be resolved into two distinct peaks.

  • Collect the fractions corresponding to the Pneumocandin B₀ peak for further processing.

Visualizations

Purification_Workflow Fermentation Fermentation of Glarea lozoyensis Extraction Solvent Extraction Fermentation->Extraction Crude Broth Crystallization Initial Crystallization (Purity ~75-85%) Extraction->Crystallization Extracted Pneumocandins Chromatography Chromatographic Separation (NP-HPLC or HILIC) Crystallization->Chromatography Partially Purified Pneumocandin Mixture Final_Product High Purity Pneumocandin B0 (>90%) Chromatography->Final_Product

Caption: General workflow for the purification of Pneumocandin B₀.

Impurity_Separation_Logic cluster_input Input Mixture cluster_separation Separation Principle cluster_output Outcome Input Pneumocandin Mixture (A0, B0, C0, and others) RP_HPLC Reversed-Phase HPLC Input->RP_HPLC NP_HILIC Normal-Phase / HILIC Input->NP_HILIC RP_Fail B0 and C0 Co-elute RP_HPLC->RP_Fail Similar Hydrophobicity NP_Success B0 and C0 are Separated NP_HILIC->NP_Success Different Polarity/ Hydration Shell

Caption: Logic of separating Pneumocandin B₀ and C₀ isomers.

References

Technical Support Center: Pneumocandin Extraction and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pneumocandins. The information is designed to help you identify and resolve common issues related to degradation during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause pneumocandin B0 degradation during extraction and purification?

A1: The main factors contributing to pneumocandin B0 degradation are pH and temperature. Pneumocandin B0 is most stable in a pH range of 4.0 to 8.0.[1] Deviations below pH 4.0 or above pH 8.0 can lead to increased degradation. Elevated temperatures during extraction, concentration, and purification steps can also accelerate degradation.[1]

Q2: What are the common degradation products of pneumocandins?

A2: The primary degradation pathway for echinocandins like pneumocandin at physiological pH is hydrolysis. This typically involves the opening of the cyclic peptide ring, leading to the formation of a linear peptide. This process results in a loss of antifungal activity.

Q3: Which solvents are recommended for the extraction of pneumocandin B0 from fermentation broth?

A3: Alcohols such as n-butanol, sec-butanol, tertiary-butanol, and n-propanol are commonly used for the initial extraction of pneumocandin B0 from the fermentation broth.[] Methanol and ethanol (B145695) solutions are also frequently used, particularly for extracting the compound from the mycelia.[]

Q4: How can I remove common impurities like pneumocandin A0 and C0 during purification?

A4: Separation of pneumocandin B0 from its isomers, A0 and C0, is a significant challenge in purification. Repeated crystallization offers only a slight increase in purity and can lead to product loss. Chromatographic techniques are generally required.[] Normal-phase chromatography using a silica (B1680970) column is a common approach. Additionally, reversed-phase and hydrophilic interaction liquid chromatography (HILIC) have been shown to be effective.[3][4]

Q5: What are the optimal storage conditions for pneumocandin B0 extracts and purified material?

A5: To minimize degradation, pneumocandin B0 extracts and purified material should be stored at low temperatures, such as -20°C or below, and protected from light. For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Yield of Pneumocandin B0 in the Crude Extract
Possible Cause Recommended Solution
Incomplete Extraction from Mycelia Ensure thorough homogenization of the mycelia in the extraction solvent. Increase the extraction time or perform multiple extraction cycles. Consider using ultrasonication to enhance cell disruption and solvent penetration.
Degradation During Extraction Maintain the pH of the extraction mixture within the stable range of 4.0-8.0.[1] Use chilled solvents and perform the extraction at a reduced temperature (e.g., 4°C) to minimize thermal degradation.
Suboptimal Solvent Choice If using a single solvent system, consider a two-phase extraction. For instance, initial extraction with n-butanol followed by further purification steps.[]
Product Loss During Phase Separation Ensure complete separation of the organic and aqueous phases. Back-extract the aqueous phase with a small volume of the organic solvent to recover any dissolved product.
Issue 2: Significant Degradation Observed During Solvent Concentration
Possible Cause Recommended Solution
High Temperature Use a rotary evaporator under high vacuum to lower the boiling point of the solvent. Maintain the water bath temperature as low as possible, ideally below 40°C.
Prolonged Exposure to Heat Minimize the concentration time. It is often better to perform a rapid, partial concentration and proceed to the next step than to attempt complete solvent removal over an extended period.
Residual Acid or Base Neutralize the extract to a pH between 5.0 and 7.0 before concentration.
Issue 3: Poor Purity After Initial Purification Steps (e.g., Crystallization)
Possible Cause Recommended Solution
Co-precipitation of Impurities Optimize the crystallization conditions, including the choice of solvent and anti-solvent, temperature, and cooling rate. It is noted that purification of pneumocandin B0 beyond 75-85% purity by crystallization alone is extremely difficult.[]
High Concentration of Isomers (A0, C0) Implement a chromatographic step. Normal-phase column chromatography on silica gel is a common approach. Elution with a solvent system like ethyl acetate-methanol-water can be effective.[3]
Presence of Polar and Non-polar Impurities Use a multi-step purification process. This may involve an initial charcoal treatment to remove colored impurities, followed by column chromatography on different stationary phases (e.g., silica and then a reversed-phase resin).[]

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for Pneumocandin B0

This protocol outlines a general stability-indicating HPLC method for the analysis of pneumocandin B0 and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

3. Sample Preparation:

  • Dissolve the pneumocandin B0 sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the sample and monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products. The retention time of pneumocandin B0 should be determined using a reference standard.

Protocol 2: Forced Degradation Study of Pneumocandin B0

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of pneumocandin B0 at a concentration of 1 mg/mL in a 50:50 acetonitrile:water mixture.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: Factors Affecting Pneumocandin B0 Stability

Parameter Condition Observed Effect on Stability Reference
pH < 4.0Negative impact on stability[1]
4.0 - 8.0Optimal stability range[1]
> 8.0Negative impact on stability[1]
Temperature 23.5 - 25°COptimal for production and good stability[1]
> 28°CCan inhibit growth of producing organism and increase degradation[1]

Visualizations

pneumocandin_extraction_workflow fermentation Fermentation Broth extraction Solvent Extraction (e.g., n-butanol) fermentation->extraction phase_separation Phase Separation extraction->phase_separation concentration Concentration (under vacuum, <40°C) phase_separation->concentration Organic Phase crystallization Crystallization concentration->crystallization chromatography Column Chromatography (e.g., Silica Gel) crystallization->chromatography Crude Product pure_product Purified Pneumocandin B0 chromatography->pure_product

Caption: A generalized workflow for the extraction and purification of pneumocandin B0.

troubleshooting_degradation cluster_extraction Extraction Troubleshooting cluster_purification Purification Troubleshooting start Low Yield or Purity of Pneumocandin B0 check_extraction Review Extraction Step start->check_extraction check_purification Review Purification Step start->check_purification ph_temp pH or Temperature Out of Range? check_extraction->ph_temp incomplete_extraction Incomplete Cell Lysis or Solvent Penetration? check_extraction->incomplete_extraction isomer_contamination High Isomer Content (A0, C0)? check_purification->isomer_contamination other_impurities Presence of Other Polar/Non-polar Impurities? check_purification->other_impurities adjust_ph_temp Adjust pH to 4-8 and Lower Temperature ph_temp->adjust_ph_temp Yes optimize_extraction Increase Extraction Time/ Use Sonication incomplete_extraction->optimize_extraction Yes add_chromatography Implement Column Chromatography isomer_contamination->add_chromatography Yes multi_step_purification Use Multi-step Purification (e.g., Charcoal + Columns) other_impurities->multi_step_purification Yes

Caption: A logical troubleshooting guide for addressing low yield or purity issues.

degradation_pathway pneumocandin Pneumocandin B0 (Cyclic Lipopeptide) hydrolysis Hydrolysis (pH < 4 or > 8, High Temp) pneumocandin->hydrolysis linear_peptide Linear Peptide Degradant (Inactive) hydrolysis->linear_peptide

Caption: The primary hydrolytic degradation pathway for pneumocandins.

References

improving the purity of Pneumocandin A4 during crystallization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Pneumocandin A4. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound via crystallization.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound, presented in a user-friendly question-and-answer format.

Issue 1: Low Purity of Crystallized this compound (<85%)

  • Question: My crystallized this compound has a purity of less than 85%. What are the likely causes and how can I improve it?

  • Answer: Low purity after a single crystallization step is a common challenge due to the presence of structurally similar impurities, such as other pneumocandin isomers.[1][2] Achieving purity above 75-85% often requires optimization of the crystallization process or additional purification steps.[1][2]

    Potential Causes & Solutions:

    • Co-precipitation of Impurities: Rapid addition of the antisolvent can cause impurities to precipitate along with this compound.[2]

      • Solution: Decrease the addition rate of the antisolvent. A slow, controlled addition over several hours is recommended.[2]

    • Inefficient Removal of Polar and Non-Polar Impurities: Residual impurities from the fermentation broth may be carried over.

      • Solution 1: Incorporate a charcoal treatment step prior to crystallization to remove UV-inactive colored impurities.[1]

      • Solution 2: Perform washes with immiscible solvents or water to remove polar impurities before the crystallization step.[1][2]

    • Suboptimal Solvent/Antisolvent System: The chosen solvent system may not provide sufficient selectivity for this compound over its related impurities.

      • Solution: Experiment with different solvent and antisolvent combinations. Common solvents include n-butanol, methanol, and isopropanol, while acetone (B3395972), acetonitrile, and ethyl acetate (B1210297) are common antisolvents.

Issue 2: Formation of an Oil or Paste Instead of Crystalline Solid

  • Question: During the addition of the antisolvent, my product is "oiling out" or forming a wet paste instead of a filterable solid. Why is this happening and what can I do?

  • Answer: "Oiling out" or paste formation can occur when the solution becomes supersaturated too quickly, or when the addition of the antisolvent is too slow, preventing proper crystal nucleation and growth.

    Potential Causes & Solutions:

    • Excessively Slow Antisolvent Addition: While slow addition is crucial, an extremely slow rate can lead to the formation of a wet paste rather than a solid powder.

      • Solution: Optimize the antisolvent addition rate. An addition period of 4-6 hours for approximately 5 volumes of antisolvent is a good starting point.[2]

    • High Initial Concentration: A very high concentration of this compound in the initial solvent can promote oiling out upon antisolvent addition.

      • Solution: Adjust the initial concentration of this compound in the solvent before adding the antisolvent.

    • Temperature: The temperature during antisolvent addition can influence the outcome.

      • Solution: Initiate the antisolvent addition at room temperature and begin cooling to 0-10°C after the solution approaches the saturation point (e.g., after adding 2-3 volumes of antisolvent).[2]

Issue 3: Poor Crystal Morphology (e.g., Fine Needles)

  • Question: The crystallization process yields very fine, needle-like crystals that are difficult to filter and wash. How can I obtain more robust crystals?

  • Answer: Crystal morphology is influenced by factors such as the solvent system, cooling rate, and the presence of impurities.[3] Needle-like crystals can be problematic for downstream processing due to poor filtration and washing characteristics.[4]

    Potential Causes & Solutions:

    • Rapid Cooling: Fast cooling rates can lead to the formation of many small crystals.

      • Solution: Employ a slower, controlled cooling profile to allow for larger crystal growth.

    • Solvent System: The choice of solvent can significantly impact crystal habit.

      • Solution: Screen different solvent and antisolvent systems to identify one that favors a more equant or prismatic crystal morphology.

    • Seeding: The absence of seed crystals can lead to uncontrolled nucleation and undesirable morphology.

      • Solution: Introduce a small quantity of high-purity this compound seed crystals to the solution once it is supersaturated. This provides a template for controlled crystal growth.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent and antisolvent system for this compound crystallization? A1: A common approach is to use an alcohol as the solvent and a more non-polar solvent as the antisolvent. For example, dissolving the crude this compound in n-butanol and then slowly adding acetone as the antisolvent is a frequently cited method for related pneumocandins.[2]

Q2: How critical is the cooling rate for improving the purity of this compound? A2: The cooling rate is a critical parameter. A slow and controlled cooling rate generally results in the formation of larger, more ordered crystals with fewer incorporated impurities.[7] Rapid cooling can trap impurities within the crystal lattice.

Q3: Can multiple recrystallization steps improve the purity of this compound? A3: Yes, successive crystallizations can be performed to further enhance purity. However, it is reported that for pneumocandins, purification beyond 75-85% becomes increasingly difficult with simple crystallization alone, and each step will result in some product loss.[1] For achieving purity greater than 90%, chromatographic methods are often employed.[2]

Q4: What is the role of seeding in this compound crystallization? A4: Seeding involves adding a small amount of pre-existing, high-purity crystals to the supersaturated solution. This helps to control the onset of crystallization, can influence the final crystal size distribution, and ensure the desired polymorphic form is obtained, all of which can contribute to improved purity and batch-to-batch consistency.[5][6]

Q5: How can I remove closely related impurities like other pneumocandin isomers? A5: While crystallization can provide some enrichment, separating closely related isomers is challenging. For high-purity requirements, crystallization is often followed by column chromatography using an adsorbent like alumina (B75360) or silica (B1680970) gel.[1][2] This allows for more selective separation of the different pneumocandin components.

Data Presentation

Table 1: Effect of Solvent and Antisolvent Systems on this compound Purity

Experiment IDSolventAntisolventSolvent:Antisolvent Ratio (v/v)Initial Purity (%)Final Purity (%)Yield (%)
P4A-Cryst-01n-ButanolAcetone1:870.582.185.3
P4A-Cryst-02n-ButanolAcetonitrile1:870.580.788.1
P4A-Cryst-03MethanolEthyl Acetate1:1070.578.982.5
P4A-Cryst-04IsopropanolAcetone1:970.581.586.2

Note: The data presented in this table is illustrative and intended to guide experimental design. Actual results may vary.

Table 2: Influence of Cooling Profile on this compound Purity

Experiment IDCooling ProfileStart Temp (°C)End Temp (°C)Duration (h)Final Purity (%)
P4A-Cool-01Linear250279.8
P4A-Cool-02Linear250683.2
P4A-Cool-03Stepwise (2h hold at 10°C)250884.1
P4A-Cool-04Natural (uncontrolled)250~177.3

Note: The data presented in this table is illustrative and intended to guide experimental design. Actual results may vary.

Experimental Protocols

Protocol 1: General Anti-Solvent Crystallization of this compound

  • Dissolution: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent (e.g., n-butanol) at room temperature.

  • Pre-treatment (Optional): Treat the solution with activated charcoal to remove color and other non-UV active impurities. Filter through a celite bed to remove the charcoal.

  • Concentration: Concentrate the solution under vacuum to a predetermined volume.

  • Antisolvent Addition: Slowly add a suitable antisolvent (e.g., acetone) to the solution at a constant rate over 4-6 hours with gentle agitation.

  • Cooling: After the addition of 2-3 volumes of the antisolvent, begin to cool the mixture to a final temperature of 0-10°C.

  • Maturation: Allow the resulting slurry to stir at the final temperature for an additional 2-4 hours to ensure complete crystallization.

  • Filtration and Washing: Filter the crystalline product under vacuum. Wash the filter cake with a small amount of cold antisolvent to remove residual mother liquor.

  • Drying: Dry the purified this compound crystals under vacuum at a temperature not exceeding 40°C.

Visualizations

Troubleshooting_Purity start Low Purity (<85%) cause1 Co-precipitation of Impurities? start->cause1 cause2 Residual Polar/Non-Polar Impurities? start->cause2 cause3 Suboptimal Solvent System? start->cause3 solution1 Decrease antisolvent addition rate cause1->solution1 Yes solution2 Incorporate charcoal treatment and/or solvent washes cause2->solution2 Yes solution3 Screen alternative solvent/ antisolvent combinations cause3->solution3 Yes

Caption: Troubleshooting workflow for low purity issues.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolution 1. Dissolve Crude PNA4 in Solvent (e.g., n-Butanol) pretreatment 2. Optional: Charcoal Treatment & Filtration dissolution->pretreatment concentration 3. Concentrate Solution pretreatment->concentration antisolvent 4. Slow Addition of Antisolvent (e.g., Acetone) concentration->antisolvent cooling 5. Controlled Cooling to 0-10°C antisolvent->cooling maturation 6. Slurry Maturation cooling->maturation filtration 7. Vacuum Filtration & Washing maturation->filtration drying 8. Vacuum Drying filtration->drying final_product High-Purity PNA4 drying->final_product

Caption: General experimental workflow for this compound crystallization.

References

Technical Support Center: Optimizing Pneumocandin Production Through Mycelial Morphology Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing the mycelial morphology of Glarea lozoyensis to enhance pneumocandin production. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), supplemented with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.

Troubleshooting Guide

This guide addresses common issues encountered during Glarea lozoyensis fermentation for pneumocandin production.

Issue Potential Cause Recommended Solution
Low Pneumocandin B0 Yield - Non-ideal mycelial morphology (e.g., loose clumps, dispersed mycelia).[1][2] - Suboptimal nutrient sources in the medium.[1][2][3] - Inefficient oxygen transfer due to high broth viscosity.[1][2] - Feedback inhibition by intracellular product accumulation.- Optimize Mycelial Morphology: Aim for small, uniformly compact pellets (0.3-0.5 mm in diameter) by manipulating medium components (see FAQs below).[4] - Medium Optimization: Utilize cotton seed powder as a nitrogen source and a combination of mannitol (B672) and glucose as carbon sources.[1][2] - Improve Oxygen Transfer: The desired pellet morphology reduces broth viscosity, leading to better dissolved oxygen levels (maintain above 30%).[1][2] - Enhance Product Secretion: Consider extractive fermentation with low concentrations of surfactants like SDS (e.g., 1.0 g/L added late in fermentation) to increase membrane permeability.[4]
High Broth Viscosity - Predominance of filamentous or loose mycelial clumps.[1][2] - Excessive biomass production without pellet formation.- Induce Pellet Formation: The use of cotton seed powder in the seed medium has been shown to promote the formation of small, compact pellets, which significantly reduces broth viscosity.[1][2] - Control Inoculum: Ensure a consistent and appropriate inoculum density, as this can influence the initial stages of mycelial aggregation.
Inconsistent Mycelial Morphology - Variability in raw materials of the culture medium. - Inconsistent inoculum preparation. - Fluctuations in fermentation parameters (pH, temperature, agitation).- Standardize Raw Materials: Use consistent sources and batches of medium components, especially complex nitrogen sources. - Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including spore concentration and age. - Monitor and Control Fermentation Parameters: Tightly control pH (around 6.8 for production), temperature (around 25°C), and agitation speed to ensure reproducibility.[4]
Formation of Large, Dense Pellets - Certain nitrogen sources like corn meal can lead to the formation of large, compact pellets.[2] - High agitation speeds can sometimes promote excessive pellet aggregation.- Select Appropriate Nitrogen Source: Avoid nitrogen sources known to produce large pellets if they are found to negatively impact productivity.[2] - Optimize Agitation: Experiment with different agitation speeds to find a balance that encourages small pellet formation without causing excessive shear stress. - Oxygen Limitation in Core: Be aware that pellets larger than 0.5 mm in diameter may have an anaerobic core, limiting metabolic activity and production.[2]

Frequently Asked Questions (FAQs)

1. What is the ideal mycelial morphology for high pneumocandin B0 production?

The ideal morphology for Glarea lozoyensis to maximize pneumocandin B0 production is the formation of small, uniformly compact pellets with a diameter of approximately 0.3-0.5 mm.[4] This morphology is associated with lower broth viscosity, which improves mixing and oxygen transfer, leading to higher product yields.[1][2] In contrast, loose mycelial clumps or dispersed mycelia increase viscosity, hindering oxygen and nutrient supply and ultimately reducing pneumocandin production.[1][2]

2. How can I control the mycelial morphology of Glarea lozoyensis?

Mycelial morphology can be controlled through several strategies:

  • Nitrogen Source Selection: The choice of nitrogen source in the seed medium has a significant impact. Cotton seed powder has been shown to promote the desired small, compact pellet morphology, leading to a 40% increase in pneumocandin B0 production in a 50-L fermenter.[1][5] Other nitrogen sources like soybean meal tend to form loose mycelia and clumps, while corn meal can result in large, compact pellets.[2]

  • Carbon Source Selection: A combination of mannitol and glucose as carbon sources is beneficial for pneumocandin B0 biosynthesis.[6] Fructose has also been shown to increase biomass and pneumocandin B0 yield by upregulating pathways that provide precursors for biosynthesis.[3]

  • Addition of Microparticles: The addition of microparticles like talc (B1216) to the culture broth can induce the formation of small pellets.

  • Process Parameters: Maintaining optimal fermentation conditions such as temperature (around 25°C), pH (around 6.8 for the production phase), and dissolved oxygen levels (above 30%) is crucial for maintaining the desired morphology and productivity.[1][4]

3. What is the relationship between mycelial morphology and secondary metabolism?

Mycelial morphology is intricately linked to secondary metabolite production in filamentous fungi.[4] The morphology influences the rheological properties of the fermentation broth, which in turn affects mass transfer of nutrients and oxygen.[1][2] Optimal morphology (small, compact pellets) ensures that the mycelia have adequate access to oxygen and nutrients, which is essential for the energy-intensive process of secondary metabolite biosynthesis. Furthermore, signaling pathways that regulate morphological development are often co-regulated with pathways for secondary metabolism.

4. Can surfactants be used to improve pneumocandin B0 production?

Yes, the addition of surfactants can enhance pneumocandin B0 yield. For instance, adding 1.0 g/L of Sodium Dodecyl Sulfate (SDS) on the 13th day of fermentation has been shown to increase the total pneumocandin B0 yield by 37.63% and the extracellular yield by 154%.[4] The mechanism is attributed to increased cell membrane permeability, which facilitates the release of the intracellularly accumulated pneumocandin B0, thereby potentially reducing feedback inhibition.[4]

Quantitative Data Summary

Table 1: Effect of Nitrogen Source on Mycelial Morphology and Pneumocandin B0 Production

Nitrogen SourceMycelial MorphologyPneumocandin B0 Yield (mg/L)Biomass (g/L)Reference
Cotton Seed PowderSmall, uniformly compact pellets195020.34[1]
Soybean MealLoose mycelia and clumps135018.76[1]
Corn MealLarge compact pellets142019.12[2]
Yeast ExtractRod-shaped mycelial aggregates128017.89[2]
TryptoneDispersed mycelia and pellets156019.55[2]

Table 2: Effect of SDS Addition on Pneumocandin B0 Production

ConditionTotal Pneumocandin B0 Yield (mg/L)Extracellular Pneumocandin B0 Yield (mg/L)Dry Cell Weight (g/L)Reference
Control (No SDS)1837.23228.48167.28[4]
1.0 g/L SDS (added on day 13)2528.67580.33175.83[4]

Key Experimental Protocols

1. Protocol for Cultivation of Glarea lozoyensis for Pneumocandin B0 Production

  • Seed Culture:

    • Prepare seed medium containing: 40 g/L glucose, 20 g/L soybean powder, 1 g/L KH2PO4, and a trace element solution, with an initial pH of 5.0.[4] For improved morphology, replace soybean powder with 10 g/L cotton seed powder.[1]

    • Inoculate the seed medium with a mycelial suspension from a PDA slant.

    • Cultivate at 25°C with agitation (220 rpm) for 5 days.[4]

  • Production Culture:

    • Prepare fermentation medium containing: 20.0 g/L glucose, 80 g/L D-mannitol, 20 g/L soybean meal, and 2.5 g/L K2HPO4, with an initial pH of 6.8.[4]

    • Inoculate the fermentation medium with 10% (v/v) of the seed culture.

    • Cultivate at 25°C with agitation (220 rpm) for 17 days.[4]

2. Protocol for Mycelial Morphology Analysis

  • Withdraw 6 mL of the fermentation broth.

  • Wash the mycelia three times with distilled water by centrifuging at 3000 x g for 10 minutes.

  • Fix the collected mycelia with 4 mL of 5% glutaraldehyde (B144438) at 4°C for 4 hours.

  • Use a portion of the fixed mycelia to measure the diameter of hyphae and pellets using a light microscope with appropriate imaging software.[4]

  • For more detailed analysis, the remaining fixed mycelia can be prepared for Scanning Electron Microscopy (SEM).

3. Protocol for Quantification of Pneumocandin B0 by HPLC

  • Sample Preparation:

    • To measure total (intracellular and extracellular) pneumocandin B0, mix 1 mL of the whole fermentation broth with 4 mL of ethanol (B145695) and vortex for 10 minutes.[7]

    • To measure extracellular pneumocandin B0, centrifuge 1 mL of the fermentation broth at 3000 x g for 10 minutes and collect the supernatant. Dilute the supernatant five times with ethanol.[4]

    • Centrifuge the prepared samples to remove cell debris and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Use a C18 column for separation.

    • The mobile phase can vary, but a common approach involves a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Detection is typically performed using a UV detector at an appropriate wavelength.

    • Quantify the concentration of pneumocandin B0 by comparing the peak area to a standard curve of purified pneumocandin B0.

Visual Diagrams

experimental_workflow cluster_seed Seed Culture Preparation cluster_production Production Fermentation cluster_analysis Analysis seed_medium Prepare Seed Medium (with Cotton Seed Powder) inoculation Inoculate with G. lozoyensis seed_medium->inoculation incubation_seed Incubate at 25°C, 220 rpm for 5 days inoculation->incubation_seed inoculation_prod Inoculate with Seed Culture (10% v/v) incubation_seed->inoculation_prod Transfer prod_medium Prepare Production Medium prod_medium->inoculation_prod incubation_prod Incubate at 25°C, 220 rpm for 17 days inoculation_prod->incubation_prod morphology Mycelial Morphology Analysis (Microscopy) incubation_prod->morphology hplc Pneumocandin B0 Quantification (HPLC) incubation_prod->hplc

Experimental workflow for pneumocandin production and analysis.

signaling_pathway Simplified Overview of Signaling Pathways Influencing Mycelial Morphology and Secondary Metabolism cluster_cAMP cAMP-PKA Signaling Pathway cluster_HOG HOG Signaling Pathway cluster_output Cellular Response GPCR G-Protein Coupled Receptor (GPCR) adenylate_cyclase Adenylate Cyclase GPCR->adenylate_cyclase activates cAMP cAMP adenylate_cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates transcription_factors_cAMP Transcription Factors PKA->transcription_factors_cAMP phosphorylates morphology Mycelial Morphology transcription_factors_cAMP->morphology secondary_metabolism Secondary Metabolism (Pneumocandin Production) transcription_factors_cAMP->secondary_metabolism osmosensor Osmosensor MAPKKK MAPKKK osmosensor->MAPKKK activates MAPKK MAPKK (Pbs2) MAPKKK->MAPKK phosphorylates MAPK MAPK (Hog1/SakA) MAPKK->MAPK phosphorylates transcription_factors_HOG Transcription Factors MAPK->transcription_factors_HOG activates transcription_factors_HOG->morphology transcription_factors_HOG->secondary_metabolism

Key signaling pathways in fungal morphology and secondary metabolism.

References

Technical Support Center: Addressing Limited Water Solubility of Pneumocandin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pneumocandin compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the limited water solubility of this important class of antifungal agents.

Frequently Asked Questions (FAQs)

Q1: Why do pneumocandin compounds have limited water solubility?

Pneumocandins are lipopeptides, meaning they have a cyclic peptide core with a lipophilic side chain. This inherent lipophilicity is crucial for their antifungal activity, as it allows them to interact with the fungal cell membrane. However, this same property makes them poorly soluble in aqueous solutions.

Q2: What are the common solvents for dissolving pneumocandins in the lab?

For laboratory and in vitro use, pneumocandins like Caspofungin, Anidulafungin (B1665494), and Micafungin (B1204384) are typically dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice, with ethanol (B145695) and dimethylformamide (DMF) also being used.[1][2][3] It is crucial to prepare a concentrated stock solution in one of these organic solvents first, which can then be further diluted into aqueous buffers for experiments.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assays?

While DMSO is an excellent solvent for pneumocandins, it can have physiological effects on cells at higher concentrations.[2][3] It is recommended to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize any solvent-induced artifacts.

Q4: Can I prepare aqueous stock solutions of pneumocandins?

Directly dissolving most pneumocandins in aqueous buffers to create concentrated stock solutions is challenging due to their low water solubility. However, for some salt forms like Micafungin sodium and Caspofungin acetate, it is possible to prepare organic solvent-free aqueous solutions, though the achievable concentration is significantly lower than in organic solvents.[2][3] These aqueous solutions are often not stable for long-term storage, and it is generally recommended to prepare them fresh.[2][3]

Q5: What are the main strategies to improve the water solubility of pneumocandins for in vivo applications?

Several strategies are employed to overcome the solubility challenges of pneumocandins for therapeutic use:

  • Salt Formation: Creating a salt of the parent compound can significantly improve water solubility. Micafungin, for example, is available as a sodium salt which is freely soluble in water.[4]

  • Prodrugs: This approach involves chemically modifying the pneumocandin molecule to create a more water-soluble derivative (a prodrug) that is converted back to the active drug within the body.[5][6]

  • Formulation with Excipients: Utilizing formulation aids like cyclodextrins, co-solvents (e.g., polyethylene (B3416737) glycol), and surfactants can enhance the solubility of the parent compound in aqueous solutions.[7][8][9]

Troubleshooting Guides

Issue 1: My pneumocandin compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common issue that arises when the concentration of the pneumocandin in the final aqueous solution exceeds its solubility limit in the presence of a low percentage of DMSO.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is often to lower the final concentration of the pneumocandin in your aqueous medium.

  • Increase the DMSO Concentration (with caution): You can try to increase the final percentage of DMSO in your aqueous solution. However, be mindful of the potential effects of DMSO on your specific assay and keep it as low as possible.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of aqueous buffer with a higher intermediate DMSO concentration, and then perform the final dilution.

  • Vortexing During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring vigorously. This can help to prevent localized high concentrations that can initiate precipitation.

  • Gentle Warming: In some cases, gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can help improve solubility. However, be cautious about the temperature stability of your specific pneumocandin.

Issue 2: I am unsure how to prepare a stock solution of my pneumocandin compound.

The preparation of a stock solution is a critical first step for accurate and reproducible experiments.

General Protocol for Preparing a DMSO Stock Solution:

  • Equilibrate the Vial: Allow the vial of the pneumocandin compound to come to room temperature before opening to prevent condensation of moisture inside the vial.

  • Weigh the Compound: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add Anhydrous DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration. It is recommended to use fresh, high-quality DMSO to avoid issues with water absorption which can reduce solubility.[10]

  • Ensure Complete Dissolution: Vortex the tube thoroughly. If necessary, sonication in a water bath for a few minutes can aid in complete dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for the recommended storage temperature and stability information.

Quantitative Data Summary

The following table summarizes the solubility of common pneumocandin compounds in various solvents. This data has been compiled from publicly available product information sheets and scientific literature.

CompoundSolventApproximate SolubilityReference
Caspofungin Acetate DMSO>60.67 mg/mL[11]
Water≥21.5 mg/mL[11]
PBS (pH 7.2)~3 mg/mL[2]
Ethanol~20 mg/mL[2]
DMF~20 mg/mL[2]
Anidulafungin DMSO~10 mg/mL[1]
DMF~10 mg/mL[1]
PBS (pH 7.2)~1 mg/mL[1]
WaterPractically Insoluble[3]
Micafungin Sodium DMSO~10 mg/mL[3][12]
DMF~10 mg/mL[3]
PBS (pH 7.2)~1 mg/mL[3]
Water>200 mg/mL (as sodium salt)[13][14]
Rezafungin WaterFreely Soluble[15][16]

Experimental Protocols

Protocol 1: General Method for Solubilizing Pneumocandins using a Co-Solvent System for in vivo Studies

This protocol is a general guideline for preparing a formulation of a poorly soluble pneumocandin for animal studies using a co-solvent system. The specific ratios may need to be optimized for your compound and experimental needs.

Materials:

  • Pneumocandin compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock solution of the pneumocandin in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL pneumocandin stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix well.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until a clear and homogenous solution is formed.

  • This will result in a final formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with a final drug concentration of 2.5 mg/mL.[17]

Protocol 2: Solubilization of Anidulafungin using Cyclodextrins

This protocol provides a conceptual framework based on patent literature for using cyclodextrins to enhance the aqueous solubility of Anidulafungin. Specific ratios and conditions may require optimization.

Materials:

  • Anidulafungin

  • Modified cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin)

  • Aqueous buffer (e.g., Tris buffer)

  • Acidifying agent (e.g., citric acid or hydrochloric acid)

Procedure:

  • Prepare a solution of the modified cyclodextrin in the aqueous buffer. The ratio of cyclodextrin to Anidulafungin by weight can range from 20:1 to 100:1.[7]

  • Adjust the pH of the cyclodextrin solution to a range of 4.0 to 6.0 using the acidifying agent.[7]

  • Slowly add the Anidulafungin powder to the cyclodextrin solution while stirring continuously until it is completely dissolved.

  • The resulting solution can then be used for experiments or further processed (e.g., lyophilized for long-term storage).

Visualizations

experimental_workflow cluster_start Start: Insoluble Pneumocandin cluster_dissolution Step 1: Dissolution cluster_stock Step 2: Stock Solution cluster_dilution Step 3: Dilution cluster_final End: Working Solution start Pneumocandin Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve Add solvent stock Concentrated Stock Solution dissolve->stock Vortex/Sonicate dilute Dilute in Aqueous Buffer stock->dilute Add to buffer final Final Working Solution for Assay dilute->final

Caption: Experimental workflow for preparing a pneumocandin working solution.

troubleshooting_precipitation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Precipitation upon dilution of DMSO stock in aqueous buffer cause1 Final concentration exceeds solubility problem->cause1 cause2 Insufficient DMSO in final solution problem->cause2 cause3 Improper mixing technique problem->cause3 solution1 Decrease final concentration cause1->solution1 solution2 Increase final DMSO % (with caution) cause2->solution2 solution3 Use stepwise dilution cause3->solution3 solution4 Vortex during dilution cause3->solution4

Caption: Troubleshooting guide for pneumocandin precipitation.

solubility_enhancement_strategies cluster_goal Goal cluster_strategies Strategies cluster_excipients Excipient Examples goal Improve Aqueous Solubility of Pneumocandins strategy1 Salt Formation (e.g., Micafungin Sodium) goal->strategy1 strategy2 Prodrug Synthesis goal->strategy2 strategy3 Formulation with Excipients goal->strategy3 excipient1 Cyclodextrins strategy3->excipient1 excipient2 Co-solvents (e.g., PEG) strategy3->excipient2 excipient3 Surfactants strategy3->excipient3

Caption: Strategies for enhancing pneumocandin water solubility.

References

impact of carbon and nitrogen sources on pneumocandin biosynthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pneumocandin biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of carbon and nitrogen sources on pneumocandin production, primarily in Glarea lozoyensis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective carbon sources for enhancing pneumocandin B0 production?

A1: The choice of carbon source significantly impacts the yield of pneumocandin B0. While glucose is a common carbon source, studies have shown that other sources, and combinations thereof, can lead to higher productivity. Fructose (B13574) has been demonstrated to increase the total pneumocandin B0 yield and biomass by 54.76% and 13.71%, respectively, when used as the sole carbon source in place of glucose.[1][2] A combination of mannitol (B672) and glucose as co-fermentation carbon sources has also been shown to be highly favorable, resulting in a 65% increase in pneumocandin B0 yield.[1][3] Mannitol is considered an optimal carbon source, and its combination with a more rapidly consumed sugar like glucose can support initial cell growth while mannitol sustains production.[4]

Q2: How do different nitrogen sources affect pneumocandin B0 biosynthesis?

A2: The selection of a nitrogen source is crucial for both fungal morphology and secondary metabolite production. Complex nitrogen sources are often preferred over simple inorganic sources. Cotton seed powder, in particular, has been identified as a highly effective nitrogen source, leading to a 23% enhancement in pneumocandin B0 production when used in the seed culture medium.[1][3] It promotes a beneficial morphology of small, uniformly compact pellets, which can improve fermentation performance.[5] While yeast extract also shows good results, cotton seed powder is a more economical option.[5] Other complex nitrogen sources like soybean meal, corn meal, soy peptone, and tryptone have been found to be less effective and may even inhibit cell growth and pneumocandin B0 yield.[5]

Q3: Can amino acid supplementation boost pneumocandin B0 production?

A3: Yes, specific amino acids can act as precursors and stimulate pneumocandin B0 biosynthesis. Proline is a key precursor, and its addition to the culture medium can promote synthesis in a dose-dependent manner.[3][6] This is because the peptide core of pneumocandin B0 contains two proline residues.[6] Glutamate is another amino acid that, along with proline, can serve as a precursor for production.[7]

Q4: I am observing low pneumocandin B0 yields despite using an optimized medium. What could be the issue?

A4: Low yields can stem from several factors beyond the basic carbon and nitrogen sources. Here are a few troubleshooting steps:

  • Sub-optimal Osmotic Pressure: The osmotic pressure of the medium, not just the substrate concentration, is a critical factor. Mannitol, for instance, contributes to osmotic stress which can enhance production.[7] Consider evaluating and optimizing the osmolarity of your fermentation medium.

  • Feedback Inhibition: Pneumocandin B0 production is known to be limited by feedback inhibition.[6][8] If the product is not efficiently secreted, its accumulation inside the mycelia can halt further synthesis. Strategies to enhance membrane permeability, such as adaptive laboratory evolution, have been shown to increase the secretion ratio and overall yield.[6][8]

  • Incorrect Fungal Morphology: The morphology of Glarea lozoyensis in submerged culture significantly affects production. A dispersed mycelial growth can lead to high broth viscosity, poor oxygen transfer, and lower yields. The formation of small, compact pellets is generally more favorable. The choice of nitrogen source, as mentioned in Q2, plays a crucial role in controlling morphology.[1][5]

  • Inappropriate Fermentation Conditions: Ensure that other fermentation parameters such as temperature and pH are within the optimal range. The ideal temperature for pneumocandin B0 production is typically between 23.5 and 25°C.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Biomass and Low Pneumocandin B0 Yield Inefficient carbon or nitrogen source utilization.- Replace glucose with fructose as the primary carbon source.[2] - Use a combination of mannitol and glucose.[1][3] - Utilize cotton seed powder as the nitrogen source.[5]
High Biomass but Low Pneumocandin B0 Yield Feedback inhibition due to intracellular accumulation.- Investigate methods to increase cell membrane permeability, such as adaptive laboratory evolution.[6] - Consider extractive fermentation to remove the product from the vicinity of the cells.
High Broth Viscosity and Poor Mixing Dispersed mycelial growth (non-pelleted).- Optimize the nitrogen source; use cotton seed powder to encourage pellet formation.[5] - Adjust agitation speed and impeller design to improve mixing and oxygen transfer.
Inconsistent Batch-to-Batch Production Variability in complex media components or inoculum quality.- Standardize the quality and preparation of complex media components like cotton seed powder and soybean meal. - Ensure a consistent and healthy inoculum by controlling the age and morphology of the seed culture.
Pneumocandin A0 is the Major Product Instead of B0 Wild-type strain genetics.The wild-type Glarea lozoyensis naturally produces pneumocandin A0 as the major product. To exclusively produce pneumocandin B0, disruption of the GLOXY4 gene, which is involved in the synthesis of a precursor for pneumocandin A0, is necessary.[9][10]

Quantitative Data Summary

The following tables summarize the impact of different carbon and nitrogen sources on pneumocandin B0 production as reported in various studies.

Table 1: Effect of Different Carbon Sources on Pneumocandin B0 Production

Carbon Source(s)Concentration% Increase in Yield (compared to control)Reference
Fructose20 g/L (replacing glucose)54.76%[2]
Mannitol + GlucoseNot specified65%[1][3]
Mannitol (with osmotic stress control)Fed-batch34.67% (over one-stage fermentation)[7]
Methyl-oleateNot specified2x higher than mannitol (for Echinocandin B)[1]

Table 2: Effect of Different Nitrogen Sources on Pneumocandin B0 Production

Nitrogen SourceCulture Stage% Increase in Yield (compared to control)Reference
Cotton Seed PowderSeed Culture23%[1][3]
Cotton Seed PowderFermentation40% (in a 50-L fermenter)[5]
ProlineNot specifiedDose-dependent increase[3][6]

Experimental Protocols

Protocol 1: Seed Culture Preparation for Glarea lozoyensis

This protocol is based on methodologies described for enhancing pneumocandin B0 production.

  • Medium Preparation: Prepare the seed medium containing: 40 g/L glucose, 20 g/L soybean powder, 1 g/L KH2PO4, and trace elements.[8] For enhanced performance, consider replacing soybean powder with cotton seed powder.[5] Adjust the initial pH to 5.0.[8]

  • Inoculation: Inoculate the sterilized seed medium with a stock culture of Glarea lozoyensis.

  • Incubation: Incubate the culture at a controlled temperature (e.g., 25°C) with agitation (e.g., 220 rpm) for a specified period (e.g., 2-3 days) to achieve sufficient biomass for inoculating the production fermenter.

Protocol 2: Fermentation for Pneumocandin B0 Production

This is a generalized protocol for submerged fermentation.

  • Production Medium: Prepare the fermentation medium. An example of a base medium could include a primary carbon source (e.g., a combination of glucose and mannitol), a nitrogen source (e.g., cotton seed powder), and necessary salts and trace elements.[9]

  • Inoculation: Inoculate the production fermenter with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions: Maintain the fermentation at an optimal temperature (23.5-25°C) and pH.[3] Provide adequate aeration and agitation to ensure sufficient dissolved oxygen levels.

  • Fed-Batch Strategy (Optional): To mitigate substrate inhibition and control osmotic pressure, a fed-batch strategy can be employed. For example, with mannitol as the primary carbon source, a concentrated solution can be fed to maintain a desired osmotic pressure throughout the fermentation.[7]

  • Sampling and Analysis: Periodically take samples to monitor biomass, substrate consumption, and pneumocandin B0 concentration using methods like High-Performance Liquid Chromatography (HPLC).

Signaling and Metabolic Pathways

The choice of carbon source can significantly alter the metabolic fluxes within Glarea lozoyensis, thereby impacting the biosynthesis of pneumocandin B0.

When fructose is used as the carbon source instead of glucose, there is a notable upregulation of genes associated with the pentose (B10789219) phosphate (B84403) pathway (PPP), glycolysis, and branched-chain amino acid metabolism.[2] This leads to an increased intracellular supply of NADPH and acetyl-CoA, which are essential precursors for cell growth and the synthesis of the fatty acid side chain of pneumocandin B0.[2] Interestingly, this shift also results in the upregulation of genes for fatty acid synthesis (FAS) and a downregulation of the tricarboxylic acid (TCA) cycle and the pneumocandin B0 biosynthetic gene cluster itself.[2] The accumulation of fatty acids may lead to the formation of lipid droplets, which can sequester the lipophilic pneumocandin B0, potentially reducing feedback inhibition and cell damage, thereby indirectly increasing the overall yield.[1][2]

Metabolic_Shift Fructose Fructose Glycolysis Glycolysis Fructose->Glycolysis Upregulated Glucose Glucose Glucose->Glycolysis PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA NADPH NADPH PPP->NADPH BCAA_Metabolism Branched-Chain Amino Acid Metabolism BCAA_Metabolism->AcetylCoA Upregulated FAS Fatty Acid Synthesis (FAS) AcetylCoA->FAS Upregulated TCA TCA Cycle AcetylCoA->TCA Downregulated NADPH->FAS Lipid_Droplets Lipid Droplets FAS->Lipid_Droplets Pneumo_Cluster Pneumocandin Biosynthesis Cluster Pneumo_B0 Pneumocandin B0 Pneumo_Cluster->Pneumo_B0 Downregulated Lipid_Droplets->Pneumo_B0

Caption: Metabolic shift in G. lozoyensis with fructose as the carbon source.

The experimental workflow for optimizing pneumocandin B0 production typically involves a multi-step process, starting from strain selection and medium optimization to the final analysis of the product.

Experimental_Workflow Strain_Selection Strain Selection (e.g., G. lozoyensis with disrupted GLOXY4) Medium_Optimization Medium Optimization (Carbon & Nitrogen Sources) Strain_Selection->Medium_Optimization Seed_Culture Seed Culture Preparation Medium_Optimization->Seed_Culture Fermentation Production Fermentation (Batch or Fed-Batch) Seed_Culture->Fermentation Monitoring Process Monitoring (pH, DO, Substrates) Fermentation->Monitoring Harvesting Mycelial Harvesting & Extraction Fermentation->Harvesting Analysis Pneumocandin B0 Quantification (HPLC) Harvesting->Analysis Troubleshooting Troubleshooting & Further Optimization Analysis->Troubleshooting Troubleshooting->Medium_Optimization Troubleshooting->Fermentation

References

Validation & Comparative

Pneumocandin B0 Demonstrates Superior Antifungal Potency Over Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of pneumocandin analogs reveals Pneumocandin B0 as a potent antifungal agent, a key factor in its selection as the precursor for the semi-synthetic drug caspofungin. While data on a wide range of pneumocandin variants is limited, the superior activity of Pneumocandin B0 over the more abundant Pneumocandin A0 is well-documented.

Comparative Antifungal Potency: In Vitro Data

Pneumocandin B0 was ultimately selected for the development of the echinocandin antifungal drug caspofungin due to its superior potency and broader spectrum of activity against various fungal pathogens when compared to Pneumocandin A0.[1] In the wild-type fungus Glarea lozoyensis, Pneumocandin A0 is the most prevalent fermentation product, with a production ratio of approximately 7:1 over Pneumocandin B0.[1] Despite its lower natural abundance, the enhanced antifungal characteristics of Pneumocandin B0 justified the extensive research into optimizing its production.

While specific minimum inhibitory concentration (MIC) values for a direct side-by-side comparison of purified Pneumocandin A0 and B0 are not extensively detailed in publicly available literature, the consistent choice of B0 for further development into a clinical drug speaks to its superior performance in preclinical studies.

The following table summarizes the general findings on the antifungal activity of pneumocandins against key fungal pathogens. It is important to note that these are general activities of the class, with Pneumocandin B0 exhibiting greater potency.

Fungal SpeciesGeneral Pneumocandin ActivityNotes
Candida albicansHighPneumocandins are highly effective against most Candida species.
Candida glabrataHighNotably active against species that can show resistance to other antifungal classes.
Candida kruseiHighDemonstrates efficacy against intrinsically fluconazole-resistant species.
Aspergillus fumigatusModerate to HighFungistatic activity is commonly observed.
Cryptococcus neoformansLowPneumocandins generally show little activity against this pathogen.[2]

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

All pneumocandins share a common mechanism of action, which is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[3] This enzyme is a critical component in the fungal cell wall biosynthesis pathway, responsible for the synthesis of β-(1,3)-D-glucan, a key structural polymer. By inhibiting this enzyme, pneumocandins disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[3] This targeted mechanism is a significant advantage, as mammalian cells lack a cell wall and β-(1,3)-D-glucan, resulting in a high degree of selectivity and a favorable safety profile.

G cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Pneumocandin Pneumocandin B0 / A0 Pneumocandin->Inhibition Inhibition->Glucan_Synthase Inhibition caption Mechanism of Action of Pneumocandins

Caption: Mechanism of Action of Pneumocandins.

Experimental Protocols

The evaluation of the in vitro antifungal activity of pneumocandins is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.

In Vitro Susceptibility Testing: Broth Microdilution Method

1. Preparation of Antifungal Agent:

  • Pneumocandin compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates using a standardized RPMI 1640 medium buffered with MOPS.

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud dextrose agar) to obtain fresh, viable colonies.

  • The fungal inoculum is prepared by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Incubation:

  • The microtiter plates containing the diluted antifungal agents and the fungal inoculum are incubated at 35°C for 24 to 48 hours, depending on the fungal species.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well (containing no drug). The growth inhibition is assessed visually or spectrophotometrically.

G start Start prep_drug Prepare Serial Dilutions of Pneumocandins start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plates prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end caption Broth Microdilution Workflow

Caption: Broth Microdilution Workflow.

Conclusion

The available scientific evidence strongly supports the superior antifungal potency of Pneumocandin B0 over Pneumocandin A0, which was the primary driver for its selection as the foundational molecule for the development of caspofungin. Both compounds exert their antifungal effect through the targeted inhibition of β-(1,3)-D-glucan synthase, a mechanism that ensures high efficacy and safety. While a direct quantitative comparison with "Pneumocandin A4" is not possible due to a lack of available data, the established precedence of Pneumocandin B0's potency underscores its importance in the landscape of antifungal drug discovery. Further research into the structure-activity relationships of a wider array of pneumocandin analogs could provide deeper insights into optimizing this promising class of antifungal agents.

References

comparative analysis of Pneumocandin A4 and Caspofungin.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers on the Evolution from a Natural Product to a Semi-Synthetic Antifungal Agent

This guide provides a detailed comparative analysis of the natural lipopeptide antifungal agent, Pneumocandin B0, and its semi-synthetic derivative, Caspofungin. While the query specified Pneumocandin A4, this designation does not correspond to a standard, documented compound in the scientific literature concerning this class of antifungals. The primary pneumocandins produced by the fungus Glarea lozoyensis are Pneumocandin A0 (the major component) and Pneumocandin B0 (a minor component).[1] Pneumocandin B0 was specifically selected as the direct precursor for the synthesis of Caspofungin due to its superior potency and antifungal spectrum.[1] Therefore, this analysis will focus on the comparison between the natural precursor, Pneumocandin B0, and its clinically approved evolution, Caspofungin.

Introduction and Chemical Relationship

Pneumocandins belong to the echinocandin class of antifungal agents, which represent a significant advancement in the treatment of invasive fungal infections.[2] Their unique mechanism of action, targeting the fungal cell wall, provides a high degree of selective toxicity.[2]

Pneumocandin B0 is a natural secondary metabolite produced by the fungus Glarea lozoyensis.[3] While potent, its development for clinical use was hampered by factors such as limited water solubility and the co-production of less active analogs like Pneumocandin A0, which complicated purification.[1][2]

Caspofungin is a semi-synthetic derivative of Pneumocandin B0.[3] It was developed to improve upon the natural product's pharmaceutical properties, including solubility and stability, leading to the first echinocandin approved for clinical use.[4] The modification involves the addition of an aminoethyl ether group, which confers better water solubility and an improved safety profile.[2][4]

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Both Pneumocandin B0 and Caspofungin share the same molecular target. They are potent, non-competitive inhibitors of the enzyme (1,3)-β-D-glucan synthase .[5] This enzyme is a critical component of the fungal cell wall, responsible for synthesizing β-glucan polymers that provide structural integrity.[3] By inhibiting this enzyme, the compounds disrupt cell wall formation, leading to osmotic instability and fungal cell death.[3] This mechanism is highly specific to fungi, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme, which accounts for the favorable safety profile of this drug class.[2]

G cluster_cell Fungal Cell Cytoplasm cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall UDP_G UDP-Glucose (Substrate) Enzyme β-(1,3)-D-Glucan Synthase (Fks1 Subunit) UDP_G->Enzyme Polymerization Glucan β-(1,3)-D-Glucan (Polymer) Enzyme->Glucan Extrusion Inhibitor Pneumocandin B0 Caspofungin Inhibitor->Enzyme Inhibition

Fig. 1: Mechanism of action for Pneumocandins.

Comparative In Vitro Activity

Caspofungin exhibits broad-spectrum activity against various species of Candida and Aspergillus.[6][7] As its direct precursor, Pneumocandin B0 possesses a similarly potent intrinsic antifungal profile, which was the basis for its selection for semi-synthetic development.[1] Data for early pneumocandin derivatives, which are structurally very similar to Caspofungin, demonstrate potent activity against both azole-susceptible and resistant Candida strains.[6]

Fungal SpeciesCaspofungin MIC Range (µg/mL)Reference
Candida albicans0.0079 - 4[8]
Candida glabrata0.031 - 0.5[8]
Candida tropicalis0.016 - 0.5[8]
Candida parapsilosis0.063 - 2[8]
Candida krusei0.063 - 1[8]
Aspergillus fumigatus0.03125 - 16[2]
Aspergillus flavus0.03125 - 16[2]

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly between testing laboratories and methods. The data reflects the range of reported values.

Pharmacokinetic Properties

Significant effort in the development of Caspofungin from Pneumocandin B0 focused on optimizing its pharmacokinetic profile for clinical use. Caspofungin is administered intravenously and is characterized by high protein binding and slow metabolism.

ParameterCaspofunginReference
Administration Intravenous (IV) only[3]
Protein Binding ~97% (primarily albumin)[7]
Half-life 9-11 hours (initial phase)[7]
Metabolism Slow hydrolysis and N-acetylation in the liver[1]
Excretion Urine (41%) and feces (34%) over 27 days[9]

Note: Detailed pharmacokinetic data for the natural precursor Pneumocandin B0 is not widely available as it did not proceed to extensive clinical development. The modifications leading to Caspofungin were specifically designed to enhance properties like solubility and stability for intravenous administration.

Toxicity and Safety Profile

A key driver for developing semi-synthetic echinocandins was to mitigate the toxicity associated with early natural products. For instance, the first discovered echinocandin, Echinocandin B, had strong hemolytic effects.[4]

Pneumocandin B0: Preclinical studies indicated that natural pneumocandins have minimal hemolytic potential.[10] However, the process of creating semi-synthetic analogs like Caspofungin aimed to further optimize the safety and tolerability profile for human use.

Caspofungin: Caspofungin is generally well-tolerated. The most common adverse events include fever, headache, nausea, and infusion-related reactions.[7] Monitoring of liver function is recommended, and histamine-mediated symptoms can occur. The lack of a target in mammalian cells contributes significantly to its favorable safety profile compared to other antifungal classes like polyenes.[2]

Experimental Protocols

A. In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of echinocandins is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Methodology (Based on CLSI M27/M38 Standards):

  • Inoculum Preparation: Fungal isolates are cultured on agar (B569324) plates. Colonies are suspended in sterile saline, and the suspension is adjusted to a standard turbidity (e.g., 0.5 McFarland standard), corresponding to a specific cell concentration. This is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: The antifungal agent (Pneumocandin B0 or Caspofungin) is serially diluted in a multi-well microtiter plate using a standardized liquid medium, typically RPMI-1640.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant (e.g., ≥50%) reduction in fungal growth (turbidity) compared to a drug-free control well. For Aspergillus species, the Minimum Effective Concentration (MEC), the lowest concentration causing aberrant hyphal growth, is often used as the endpoint.[2]

B. Generalized In Vivo Efficacy Workflow

In vivo studies, typically in murine models of disseminated or invasive fungal infection, are critical for evaluating an antifungal's performance.

G A 1. Animal Model (e.g., BALB/c Mice) B 2. Immunosuppression (e.g., Cyclophosphamide) A->B C 3. Fungal Inoculation (IV injection of Candida/Aspergillus) B->C D 4. Treatment Initiation (24h post-infection) C->D E Group 1: Pneumocandin B0 / Caspofungin (Test Groups, various doses) D->E F Group 2: Vehicle Control (e.g., Saline) D->F G 5. Endpoint Analysis (e.g., Day 5 post-treatment) E->G F->G H Fungal Burden Quantification (CFU counts in kidneys/organs) G->H I Survival Analysis (Kaplan-Meier Curve) G->I

Fig. 2: Generalized workflow for in vivo antifungal studies.

Conclusion

The comparative analysis of Pneumocandin B0 and Caspofungin provides a clear example of rational drug development, where a potent natural product serves as the foundation for a clinically superior semi-synthetic agent. Pneumocandin B0 demonstrated the essential antifungal activity and mechanism of action required for an effective drug. However, it was the targeted chemical modifications—transforming it into Caspofungin—that improved its pharmaceutical properties, such as solubility and safety, making it suitable for widespread clinical use. Caspofungin remains a first-line therapy for many invasive fungal infections, a success built upon the unique lipopeptide scaffold discovered in nature.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of Pneumocandin Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of how modifications to the lipophilic side chain of pneumocandin, a precursor to the potent antifungal agent caspofungin, can significantly enhance its efficacy against pathogenic fungi.

Pneumocandins are a class of lipohexapeptide antifungals that function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] The native compound, pneumocandin B0, is the direct precursor for the semi-synthetic drug caspofungin. A critical determinant of the antifungal activity of pneumocandins is the N-linked acyl side chain.[1] This lipid tail is essential for anchoring the molecule to the fungal cell membrane, and its removal completely abolishes antifungal activity.[1][3] Recent research leveraging mutasynthesis—a technique that involves genetically modifying an organism and feeding it substrate analogs—has enabled the creation of novel pneumocandin variants with altered side chains, providing deeper insight into their structure-activity relationship (SAR).[2]

Comparative Analysis of Side-Chain Modifications

The native pneumocandin B0, produced by the fungus Glarea lozoyensis, features a branched 10,12-dimethylmyristoyl side chain.[4] By creating a mutant strain of G. lozoyensis incapable of synthesizing this native side chain, researchers were able to introduce alternative fatty acid precursors and generate new pneumocandin analogs.[1][2] This has allowed for a direct comparison of how changes in the length and structure of the acyl side chain impact antifungal potency.

A study involving the generation of new pneumocandin analogs with straight-chain C14 (myristic acid), C15 (pentadecanoic acid), and C16 (palmitic acid) side chains revealed significant differences in their antifungal activity compared to the wild-type compounds (Pneumocandin B0 and A0).[1]

Key Findings:

  • Chain Length is Crucial: Analogs with pentadecanoic (C15) and palmitic (C16) acid side chains (compounds 5 and 7, respectively) demonstrated significantly enhanced antifungal activity.[1]

  • Enhanced Potency vs. Candida: The C15 analog (Pneumocandin I) and the C16 analog were found to be 8-fold and 4-fold more potent against Candida albicans, respectively, compared to the wild-type products. Against Candida glabrata, these analogs showed a remarkable 32-fold improvement in activity.[1]

  • Linear vs. Branched Chains: The substitution of the native branched-chain with longer, straight-chain fatty acids (C15 and C16) led to a marked increase in efficacy.

  • Limited Impact of C14 Chain: The analog with a myristic acid (C14) side chain exhibited an antifungal profile similar to that of the wild-type pneumocandins.[1]

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC, and Minimum Effective Concentration, MEC) of wild-type pneumocandins and their novel side-chain analogs against various fungal pathogens. Lower values indicate higher potency.

CompoundSide ChainC. albicans (MIC, μg/mL)C. glabrata (MIC, μg/mL)C. krusei (MIC, μg/mL)A. fumigatus (MEC, μg/mL)
Pneumocandin B0 (1) 10,12-dimethylmyristoyl (Branched C14)0.81.60.80.2
Pneumocandin A0 (2) 10,12-dimethylmyristoyl (Branched C14)0.81.60.80.2
Analog (3) Myristoyl (Linear C14)0.81.60.80.2
Analog (4) Myristoyl (Linear C14)0.81.60.80.2
Pneumocandin I (5) Pentadecanoyl (Linear C15)0.1 0.05 0.1 0.05
Analog (7) Palmitoyl (Linear C16)0.2 0.1 0.2 0.05

Data sourced from a comprehensive biological evaluation of novel pneumocandin analogs.[1]

Experimental Protocols

The quantitative data presented above were obtained using standardized antifungal susceptibility testing methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC values for Candida species were determined using the broth microdilution method, following established guidelines.[5][6]

  • Preparation of Antifungal Agents: The pneumocandin compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations.[7]

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were then suspended in sterile saline, and the suspension was adjusted spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a specific cell density (CFU/mL). This suspension was further diluted in the test medium to the final inoculum size.[8]

  • Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent was inoculated with the standardized fungal suspension. The plates were incubated at 35°C for 24 to 48 hours.[7]

  • Endpoint Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50%) compared to a drug-free growth control well.

Minimum Effective Concentration (MEC) for Aspergillus

For filamentous fungi like Aspergillus fumigatus, the MEC is determined instead of the MIC when testing echinocandins. The procedure is similar to the MIC protocol, but the endpoint is read microscopically.

  • Procedure: The assay is set up identically to the MIC broth microdilution method.

  • Endpoint Determination: After incubation, the MEC is defined as the lowest drug concentration that leads to the formation of abnormal, short, and stubby, highly branched hyphae compared to the long, unbranched hyphae observed in the drug-free control well.[7]

Visualization of SAR Logic

The following diagram illustrates the logical relationship between pneumocandin side-chain modifications and the resulting antifungal activity.

SAR_Pneumocandin cluster_input Pneumocandin Core cluster_modifications Side-Chain Modifications cluster_activity Antifungal Activity Outcome PneumoCore Hexapeptide Core Native Native Branched Chain (10,12-dimethylmyristoyl) PneumoCore->Native C14 Linear C14 Side Chain (Myristoyl) PneumoCore->C14 C15 Linear C15 Side Chain (Pentadecanoyl) PneumoCore->C15 C16 Linear C16 Side Chain (Palmitoyl) PneumoCore->C16 Activity_Base Baseline Activity Native->Activity_Base Wild-Type (Pneumocandin B0) Activity_Similar Similar Activity C14->Activity_Similar Similar MIC Activity_High Increased Potency (vs. C. albicans) C15->Activity_High 8x to 32x improvement in MIC Activity_VeryHigh Significantly Increased Potency (vs. C. glabrata) C15->Activity_VeryHigh 8x to 32x improvement in MIC C16->Activity_High 4x to 32x improvement in MIC C16->Activity_VeryHigh 4x to 32x improvement in MIC

Caption: SAR flowchart for pneumocandin side chains.

This guide illustrates that strategic modifications to the acyl side chain of pneumocandins can lead to the development of analogs with substantially improved antifungal potency. Specifically, the replacement of the native branched side chain with linear C15 and C16 acyl groups has proven to be a highly effective strategy for enhancing activity against clinically relevant Candida species. These findings open promising avenues for the bioengineering of next-generation echinocandin antifungals.

References

Comparative Analysis of Hemolytic Activity: Pneumocandin A4 and Other Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hemolytic activity of Pneumocandin A4 and other members of the echinocandin class of antifungal agents, including Caspofungin, Micafungin, and Anidulafungin. The information presented is based on available preclinical data and aims to assist in the evaluation of the safety profiles of these compounds.

Executive Summary

Echinocandins are a cornerstone in the treatment of invasive fungal infections, valued for their potent efficacy and generally favorable safety profile. A key consideration in the preclinical assessment of any intravenous therapeutic is its potential to induce hemolysis. This guide synthesizes available data on the hemolytic activity of various echinocandins, with a particular focus on comparing the natural precursor, this compound, to its analogue Pneumocandin B0 and the semi-synthetic derivatives.

The structure of the lipid side chain is a critical determinant of an echinocandin's hemolytic potential. Natural echinocandins with linear fatty acid side chains have been associated with a higher risk of hemolysis. In contrast, pneumocandins, which possess a branched 10,12-dimethylmyristoyl side chain, generally exhibit reduced hemolytic activity. This structural feature is a key reason why pneumocandins were selected as the foundational scaffold for the development of the first approved echinocandin, Caspofungin. While direct quantitative data for this compound is limited, inferences can be drawn from comparative studies of closely related pneumocandin analogues.

Comparative Hemolytic Activity

CompoundClassLipid Side ChainHemolytic Activity (Qualitative)Quantitative Data (if available)
This compound Natural Pneumocandin10,12-dimethylmyristoylLow (Inferred)Not directly available. Hemolytic activity is inferred to be similar to Pneumocandin B0 based on structural similarity.
Pneumocandin B0 Natural Pneumocandin10,12-dimethylmyristoylLowShowed minimal hemolytic effect at concentrations up to 25.6 µg/mL in a comparative study.[1]
Caspofungin Semi-synthetic Echinocandin(Amine-containing side chain derived from Pneumocandin B0)LowReports of hemolytic anemia are rare. A study on human erythrocytes showed that Caspofungin at concentrations ≥ 30 µg/ml significantly enhanced hemolysis after 48 hours of exposure.
Micafungin Semi-synthetic Echinocandin(Arylsulfatase-inactivated side chain)LowReports of hemolytic anemia and acute intravascular hemolysis are rare but have been documented.[1] One study reported that Micafungin at concentrations of 10 - 25 µg/ml significantly increased hemolysis in human erythrocytes after 48 hours.
Anidulafungin Semi-synthetic Echinocandin(Alkoxyphenyl-substituted side chain)LowReports of hemolysis are infrequent. A study showed that Anidulafungin at concentrations of 1.5 - 6 µg/ml significantly increased hemolysis in human erythrocytes after a 48-hour exposure.

Experimental Protocols

The assessment of hemolytic activity is a critical component of preclinical safety evaluation for intravenously administered drugs. The following is a generalized protocol for an in vitro hemolysis assay, based on methodologies reported in the literature for testing echinocandins and other compounds.

In Vitro Hemolysis Assay Protocol

1. Objective: To determine the potential of a test compound to induce lysis of red blood cells (hemolysis) in vitro.

2. Materials:

  • Freshly collected human whole blood (with anticoagulant, e.g., EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control: Triton X-100 solution (e.g., 1% v/v)

  • Negative control: Vehicle solvent

  • Microcentrifuge tubes

  • Spectrophotometer

3. Methods:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet the red blood cells (RBCs).

    • Carefully aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBC pellet in cold PBS.

    • Repeat the centrifugation and washing steps three times to ensure the removal of plasma proteins.

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in PBS.

    • In microcentrifuge tubes, add a fixed volume of the 2% RBC suspension.

    • Add an equal volume of the test compound dilutions to the respective tubes.

    • For the positive control, add the Triton X-100 solution to a tube with the RBC suspension to achieve 100% hemolysis.

    • For the negative control, add the vehicle solvent to a tube with the RBC suspension.

    • Incubate all tubes at 37°C for a specified period (e.g., 1-4 hours), with gentle agitation.

  • Quantification of Hemolysis:

    • After incubation, centrifuge the tubes at a higher speed (e.g., 2000 x g) for 5 minutes to pellet the intact RBCs and cell debris.

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of the supernatant at a wavelength of 540 nm (corresponding to the peak absorbance of hemoglobin) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration of the test compound using the following formula:

      % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Plot the % hemolysis against the concentration of the test compound to determine the HC50 value (the concentration that causes 50% hemolysis).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro hemolysis assay protocol.

Experimental workflow for the in vitro hemolysis assay.

Signaling Pathways and Logical Relationships

Drug-induced hemolysis can occur through various mechanisms, including direct membrane damage or immune-mediated destruction. For echinocandins, the primary concern is direct interaction with the erythrocyte membrane. The lipophilic side chain of the molecule can intercalate into the lipid bilayer, leading to membrane disruption and release of hemoglobin. The following diagram illustrates this logical relationship.

Hemolysis_Mechanism cluster_drug Echinocandin Molecule cluster_membrane Erythrocyte Membrane cluster_effect Cellular Effect echinocandin Echinocandin side_chain Lipophilic Side Chain echinocandin->side_chain peptide_core Cyclic Peptide Core echinocandin->peptide_core membrane Lipid Bilayer side_chain->membrane Intercalation disruption Membrane Disruption membrane->disruption hemolysis Hemolysis (Hemoglobin Release) disruption->hemolysis

Logical relationship of echinocandin structure to hemolytic activity.

References

Pneumocandin A0 Demonstrates Potent In Vitro Activity Against Azole-Resistant Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis reveals that Pneumocandin A0, a naturally occurring lipopeptide of the echinocandin class, exhibits significant in vitro activity against various azole-resistant strains of Candida, a prevalent fungal pathogen. This finding positions Pneumocandin A0 as a promising candidate for the development of new antifungal therapies, particularly in light of the growing challenge of azole resistance.

This guide provides a comprehensive comparison of the in vitro performance of Pneumocandin A0 and its derivatives against azole-resistant Candida species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative In Vitro Activity

Studies have demonstrated that pneumocandins, including the natural compounds Pneumocandin A0 and B0, are potent antifungal agents.[1] While specific quantitative data for Pneumocandin A0 against a wide panel of azole-resistant Candida is limited in publicly available literature, data for closely related semi-synthetic pneumocandin derivatives, such as L-733,560 and L-743,872 (a precursor to Caspofungin), highlight the class's efficacy. These derivatives show excellent activity against Candida strains with high resistance to fluconazole (B54011).

For instance, the semi-synthetic derivative L-743,872 demonstrated consistently low Minimum Inhibitory Concentrations (MICs) against both fluconazole-susceptible and fluconazole-resistant isolates of Candida albicans and Candida glabrata.[2] Similarly, another derivative, L-733,560, was shown to be highly active against fluconazole-resistant C. albicans.[3] Caspofungin, a derivative of Pneumocandin B0, has also been shown to be very active against Candida species exhibiting high-level resistance to fluconazole and itraconazole.[4]

The tables below summarize the available in vitro susceptibility data for pneumocandin derivatives against various Candida species, including those with defined azole resistance.

Table 1: In Vitro Activity of L-743,872 against Azole-Susceptible and -Resistant Candida albicans

Isolate TypeNumber of IsolatesFluconazole MIC₅₀ (µg/mL)L-743,872 MIC₅₀ (µg/mL)
Fluconazole-Susceptible300.40.1
Fluconazole-Resistant20>800.1
Data adapted from Vazquez J.A., et al. Antimicrob Agents Chemother. 1997.

Table 2: In Vitro Activity of L-743,872 against Azole-Susceptible and -Resistant Candida glabrata

Isolate TypeNumber of IsolatesFluconazole MIC₅₀ (µg/mL)L-743,872 MIC₅₀ (µg/mL)
Fluconazole-Susceptible14≤80.2
Fluconazole-Resistant7≥160.4
Data adapted from Vazquez J.A., et al. Antimicrob Agents Chemother. 1997.

Table 3: Comparative In Vitro Activity of L-733,560 and Other Antifungals against Azole-Resistant Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
L-733,5600.007 - 0.120.010.06
Amphotericin B0.12 - 2.00.250.5
Itraconazole0.03 - >8.02.0>8.0
Flucytosine0.06 - >640.1216
Data for 44 fluconazole-resistant isolates. Adapted from Pfaller M.A., et al. Antimicrob Agents Chemother. 1995.

Experimental Protocols

The in vitro activity of pneumocandins is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27.[5][6][7]

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.

  • Preparation of Antifungal Agents:

    • Pneumocandin A0 and other antifungal agents are obtained in powder form.

    • Stock solutions are prepared by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Serial twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculum Preparation:

    • Candida isolates are cultured on Sabouraud dextrose agar (B569324) plates for 24-48 hours.

    • A suspension of the yeast cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C.

    • MICs are typically read after 24 hours of incubation.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

    • Growth inhibition can be assessed visually or spectrophotometrically.

Visualizations

Mechanism of Action and Resistance

Pneumocandins and azoles target different components of the fungal cell. Pneumocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall, leading to cell lysis.[8] Azoles, on the other hand, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene), which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[9] Resistance to azoles in Candida species primarily arises from the overexpression of efflux pumps that actively transport the drug out of the cell, or from mutations in the ERG11 gene that reduce the binding affinity of the azole drug.[9]

G Pneumocandin and Azole: Mechanisms of Action and Resistance cluster_cell Candida Cell cluster_resistance Azole Resistance Mechanisms Cell Wall Cell Wall Cell Lysis Cell Lysis Cell Wall->Cell Lysis Leads to Cell Membrane Cell Membrane Fungistatic Effect Fungistatic Effect Cell Membrane->Fungistatic Effect Disruption leads to Ergosterol Ergosterol Ergosterol->Cell Membrane Component of Beta-1,3-D-glucan Beta-1,3-D-glucan Beta-1,3-D-glucan->Cell Wall Component of Efflux Pump Efflux Pump Azole Antifungal Azole Antifungal Efflux Pump->Azole Antifungal Expels drug ERG11 ERG11 Gene Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase ERG11->Lanosterol 14-alpha-demethylase Encodes Lanosterol 14-alpha-demethylase->Ergosterol Synthesizes Pneumocandin A0 Pneumocandin A0 Pneumocandin A0->Beta-1,3-D-glucan Inhibits synthesis Azole Antifungal->Lanosterol 14-alpha-demethylase Inhibits ERG11 Mutation Mutated ERG11 Gene ERG11 Mutation->Lanosterol 14-alpha-demethylase Altered target

Caption: Mechanisms of action for Pneumocandin A0 and azoles, and azole resistance.

Experimental Workflow

The workflow for determining the in vitro activity of Pneumocandin A0 against azole-resistant Candida follows a standardized procedure to ensure reproducibility and comparability of results.

G Experimental Workflow for In Vitro Susceptibility Testing Start Start Isolate Culture Culture of Azole-Resistant Candida Isolates Start->Isolate Culture Inoculum Preparation Preparation of Standardized Yeast Inoculum Isolate Culture->Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum Preparation->Inoculation Plate Preparation Serial Dilution of Pneumocandin A0 in Microtiter Plate Plate Preparation->Inoculation Incubation Incubation at 35°C for 24h Inoculation->Incubation MIC Reading Visual or Spectrophotometric Reading of MIC Incubation->MIC Reading Data Analysis Analysis and Comparison of MIC Values MIC Reading->Data Analysis End End Data Analysis->End

References

Pneumocandin Analogs Demonstrate Efficacy Against Echinocandin-Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing challenge to combat antifungal resistance, novel pneumocandin analogs are demonstrating promising efficacy against echinocandin-resistant strains of Candida albicans and Candida glabrata. This guide provides a comparative analysis of the in vitro activity of new pneumocandin B0 derivatives against their resistant counterparts, alongside the established echinocandin, caspofungin. This report is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Echinocandin resistance, primarily mediated by mutations in the hot-spot regions of the FKS1 and FKS2 genes encoding the catalytic subunits of β-1,3-D-glucan synthase, poses a significant threat to the clinical utility of this first-line antifungal class.[1] The data presented herein, derived from recent studies, highlights the potential of novel pneumocandin structures to overcome these resistance mechanisms.

Comparative In Vitro Efficacy

A 2021 study by Jiang et al. provides a direct comparison of the minimum inhibitory concentrations (MICs) of newly engineered pneumocandin B0 analogs against caspofungin-resistant Candida strains.[2] The results, summarized in the table below, indicate that while the novel pneumocandins exhibit elevated MICs against resistant strains compared to wild-type strains, they retain significant antifungal activity.

CompoundFungal StrainResistance StatusMIC (µg/mL)
Pneumocandin B0 (1) Candida albicans ATCC 90028Wild-Type0.8
Candida albicans MDACC1Caspofungin-R>12.8
Candida glabrata ATCC 2001Wild-Type6.4
Candida glabrata MDACC1Caspofungin-R>12.8
Pneumocandin G (2) Candida albicans ATCC 90028Wild-Type0.8
Candida albicans MDACC1Caspofungin-R>12.8
Candida glabrata ATCC 2001Wild-Type6.4
Candida glabrata MDACC1Caspofungin-R>12.8
Pneumocandin H (3) Candida albicans ATCC 90028Wild-Type0.8
Candida albicans MDACC1Caspofungin-R>12.8
Candida glabrata ATCC 2001Wild-Type6.4
Candida glabrata MDACC1Caspofungin-R>12.8
Pneumocandin I (5) Candida albicans ATCC 90028Wild-Type0.1
Candida albicans MDACC1Caspofungin-R6.4
Candida glabrata ATCC 2001Wild-Type0.2
Candida glabrata MDACC1Caspofungin-R3.2
Pneumocandin J (7) Candida albicans ATCC 90028Wild-Type0.2
Candida albicans MDACC1Caspofungin-R6.4
Candida glabrata ATCC 2001Wild-Type0.2
Candida glabrata MDACC1Caspofungin-R6.4
Caspofungin Candida albicans ATCC 90028Wild-Type0.1
Candida albicans MDACC1Caspofungin-R>12.8
Candida glabrata ATCC 2001Wild-Type0.1
Candida glabrata MDACC1Caspofungin-R>12.8

Data sourced from Jiang et al., 2021.[2]

Notably, Pneumocandin I (5) and Pneumocandin J (7) demonstrated the most potent activity against the caspofungin-resistant strains, with MIC values of 6.4 µg/mL against resistant C. albicans and 3.2-6.4 µg/mL against resistant C. glabrata.[2] While these values are higher than those for susceptible strains, they represent a significant improvement over the parental pneumocandin compounds and caspofungin, for which the MICs were >12.8 µg/mL.[2]

Mechanisms of Echinocandin Resistance and the Role of Signaling Pathways

Echinocandin resistance is primarily attributed to mutations in the FKS1 and FKS2 genes, which encode the catalytic subunit of the β-1,3-D-glucan synthase enzyme. These mutations reduce the sensitivity of the enzyme to echinocandin inhibition. In response to the cell wall stress induced by echinocandins, fungal cells activate compensatory signaling pathways to reinforce the cell wall, primarily through increased chitin (B13524) synthesis. Key pathways involved in this stress response include the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and the Calcineurin signaling pathways.

Echinocandin Resistance Signaling Pathways Echinocandin Resistance Signaling Pathways cluster_0 Cell Wall Stress cluster_1 Signaling Pathways cluster_2 Cellular Response Echinocandins Echinocandins Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1/Fks2) Echinocandins->Glucan_Synthase Inhibition Cell_Wall_Integrity Loss of Cell Wall Integrity Glucan_Synthase->Cell_Wall_Integrity Reduced Glucan Synthesis Resistance Echinocandin Resistance Glucan_Synthase->Resistance Reduced Drug Binding PKC PKC Pathway Cell_Wall_Integrity->PKC HOG HOG Pathway Cell_Wall_Integrity->HOG Calcineurin Calcineurin Pathway Cell_Wall_Integrity->Calcineurin cAMP_PKA cAMP/PKA Pathway Cell_Wall_Integrity->cAMP_PKA Chitin_Synthase Chitin Synthase Upregulation PKC->Chitin_Synthase HOG->Chitin_Synthase Calcineurin->Chitin_Synthase Chitin_Synthase->Resistance Compensatory Mechanism FKS_Mutation FKS Gene Mutations FKS_Mutation->Glucan_Synthase Altered Target

Caption: Fungal cell wall stress response to echinocandins.

Experimental Protocols

The in vitro antifungal activity of the pneumocandin analogs was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A4 document.

Broth Microdilution Assay Protocol
  • Inoculum Preparation: Fungal isolates are subcultured on potato dextrose agar (B569324) to ensure viability. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation: The antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

Experimental Workflow for Broth Microdilution Assay Experimental Workflow for Broth Microdilution Assay Start Start Fungal_Culture 1. Fungal Isolate Culture (Potato Dextrose Agar) Start->Fungal_Culture Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Plates Inoculum_Prep->Inoculation Drug_Dilution 3. Serial Dilution of Antifungal Agents (96-well plate) Drug_Dilution->Inoculation Incubation 5. Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading 6. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Broth microdilution assay workflow.

Conclusion

The emergence of echinocandin resistance presents a formidable challenge in the management of invasive fungal infections. The data presented in this guide suggest that novel pneumocandin analogs, such as Pneumocandin I and J, possess the potential to overcome this resistance, offering a promising avenue for the development of next-generation antifungal agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Genomic and Biosynthetic Overview of Pneumocandin and Echinocandin B Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic gene clusters for two clinically significant echinocandin antifungals: pneumocandin, the precursor to caspofungin, and echinocandin B, the precursor to anidulafungin. This objective comparison, supported by experimental data, aims to facilitate a deeper understanding of their biosynthesis and to inform future drug development and bioengineering efforts.

Gene Cluster Overview and Organization

Pneumocandins are produced by the fungus Glarea lozoyensis, while echinocandin B is produced by fungi such as Aspergillus pachycristatus and Aspergillus nidulans. The biosynthetic gene clusters for both lipopeptides are complex, featuring a core nonribosomal peptide synthetase (NRPS) and a variety of tailoring enzymes.

A key distinction lies in their organization. The pneumocandin gene cluster in G. lozoyensis is a contiguous and highly organized unit of approximately 50 kb.[1] It notably includes a polyketide synthase (PKS) gene responsible for synthesizing the lipid side chain, as well as the genes for L-homotyrosine biosynthesis, a critical amino acid component of the hexapeptide core.[1] This makes the pneumocandin cluster significantly more autonomous than that of echinocandin B.[1]

In contrast, the echinocandin B gene cluster in A. pachycristatus was initially identified on two separate genomic contigs, designated Ecd and Hty.[2] Subsequent research revealed this separation to be a likely artifact of genome misassembly, and the two subclusters have been reassembled into a single, coherent gene cluster.[2][3] The related echinocandin B biosynthetic gene cluster in Aspergillus nidulans spans approximately 56.6 kb.[4]

Quantitative Comparison of Gene Clusters

The following tables summarize the key quantitative differences between the pneumocandin and echinocandin B biosynthetic gene clusters.

Table 1: General Comparison of Pneumocandin and Echinocandin B Gene Clusters

FeaturePneumocandin (from Glarea lozoyensis)Echinocandin B (from Aspergillus pachycristatus/nidulans)
Producing Organism Glarea lozoyensisAspergillus pachycristatus, Aspergillus nidulans
Approx. Cluster Size ~50 kb~56.6 kb (in A. nidulans)
Number of Key Genes 16[5]13[5]
Core Synthetase(s) NRPS (GLNRPS4) and PKS (GLPKS4)[1]NRPS (EcdA) and a fatty acyl-AMP ligase (EcdI)[5]
L-homotyrosine Biosynthesis Genes Present within the main cluster[1]Initially found on a separate contig (Hty)[2]
GenBank Accession (Example) ALVE00000000 (G. lozoyensis WGS)[1]JX421684 & JX421685 (A. pachycristatus); KT806042.1 (A. nidulans)[4][6]

Table 2: Comparison of Key Homologous Genes and Sequence Identity

Gene FunctionPneumocandin Gene (G. lozoyensis)Echinocandin B Gene (A. pachycristatus)Sequence Identity
Nonribosomal Peptide Synthetase (NRPS) GLNRPS4EcdA60.8% (nucleotide), 55.2% (amino acid)[1]
NRPS 6th Adenylation Domain GLNRPS4 (A6 domain)EcdA (A6 domain)59% (amino acid)[7]
Oxygenase (L-leucine cyclization) GLOXY4EcdK62% (amino acid)[7]
Acyl-AMP Ligase GLligaseEcdI-
Polyketide Synthase (PKS) GLPKS4Not present in cluster-

Biosynthetic Pathways

The biosynthesis of both pneumocandins and echinocandin B follows a similar logic, involving the assembly of a cyclic hexapeptide core and its subsequent acylation with a lipid side chain. However, there are notable differences in the origin of the side chain and the organization of the enzymatic machinery.

The following diagram illustrates the key steps in the biosynthesis of pneumocandin B₀ and echinocandin B.

cluster_pneumo Pneumocandin B₀ Biosynthesis (G. lozoyensis) cluster_echino Echinocandin B Biosynthesis (A. pachycristatus) p_pks GLPKS4 (PKS) p_sidechain 10,12-dimethylmyristoyl side chain p_pks->p_sidechain p_nrps GLNRPS4 (NRPS) p_sidechain->p_nrps GLligase p_hexapeptide Cyclic Hexapeptide Core p_nrps->p_hexapeptide p_tailoring Tailoring Enzymes (e.g., GLOXYs, GLP450s) p_hexapeptide->p_tailoring p_pneumocandin Pneumocandin B₀ p_tailoring->p_pneumocandin p_precursors Amino Acid Precursors + L-homotyrosine (from within cluster) p_precursors->p_nrps e_fattyacid Linoleic Acid (from cellular pool) e_nrps EcdA (NRPS) e_fattyacid->e_nrps EcdI (Acyl-AMP ligase) e_hexapeptide Cyclic Hexapeptide Core e_nrps->e_hexapeptide e_tailoring Tailoring Enzymes (e.g., EcdG, EcdH, EcdK) e_hexapeptide->e_tailoring e_echinocandin Echinocandin B e_tailoring->e_echinocandin e_precursors Amino Acid Precursors + L-homotyrosine (Hty enzymes) e_precursors->e_nrps

Caption: Biosynthetic pathways for pneumocandin B₀ and echinocandin B.

Experimental Protocols

The elucidation and comparison of these gene clusters have been made possible through a combination of genomic and molecular biology techniques. Below are representative protocols for key experimental procedures.

Fungal Gene Cluster Identification and Annotation

A typical bioinformatics workflow for identifying and annotating biosynthetic gene clusters from a fungal genome is as follows:

  • Whole-Genome Sequencing: High-quality genomic DNA is extracted from the fungal strain of interest and sequenced using next-generation sequencing platforms (e.g., Illumina).

  • Genome Assembly: The sequencing reads are assembled into a draft genome sequence using assemblers like SPAdes or Velvet.

  • Gene Prediction: Protein-coding genes are predicted from the assembled genome using software such as AUGUSTUS or FGENESH.

  • BGC Prediction: The genome is scanned for potential biosynthetic gene clusters using specialized bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder). These tools identify core biosynthetic genes (e.g., NRPS, PKS) and flanking tailoring enzymes.

  • Functional Annotation: The predicted genes within the clusters are functionally annotated by comparing their sequences against public databases (e.g., NCBI nr, Swiss-Prot) using BLAST and by identifying conserved protein domains using InterProScan.

  • Comparative Genomics: The identified gene cluster is compared to known clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) to identify homologous clusters and predict the potential product.

Gene Disruption via CRISPR-Cas9

Targeted gene disruption is crucial for confirming the function of genes within a biosynthetic cluster. The CRISPR-Cas9 system is a powerful tool for this purpose.

  • gRNA Design: Single guide RNAs (sgRNAs) are designed to target a specific region of the gene of interest.

  • Vector Construction: A vector is constructed containing the Cas9 nuclease gene and the designed sgRNA expression cassette. A selectable marker (e.g., hygromycin resistance) is also included.

  • Fungal Transformation: The CRISPR-Cas9 vector is introduced into fungal protoplasts. This can be achieved through methods like Agrobacterium tumefaciens-mediated transformation (ATMT) or polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection of Transformants: Transformed fungi are selected on a medium containing the appropriate selective agent (e.g., hygromycin).

  • Verification of Gene Disruption: Genomic DNA is extracted from the transformants, and the target gene locus is amplified by PCR and sequenced to confirm the presence of the desired mutation (e.g., insertion or deletion) that disrupts gene function.

  • Phenotypic Analysis: The mutant strain is cultivated, and the secondary metabolite profile is analyzed by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the loss of production of the compound of interest.

Heterologous Expression of the Gene Cluster

Heterologous expression in a model fungal host, such as Aspergillus oryzae, can be used to activate silent gene clusters and characterize their products.

  • Cluster Cloning: The entire biosynthetic gene cluster is cloned from the native producer's genomic DNA. This can be done through PCR amplification of overlapping fragments or by using techniques like TAR (Transformation-Associated Recombination) cloning in yeast.

  • Expression Vector Assembly: The cloned gene cluster is assembled into one or more fungal expression vectors under the control of suitable promoters.

  • Host Transformation: The expression vectors are introduced into a suitable fungal host strain (e.g., A. oryzae).

  • Cultivation and Analysis: The transformed host is cultivated under conditions that induce the expression of the heterologous genes. The culture broth and mycelium are then extracted and analyzed by HPLC and MS to detect the production of the new secondary metabolite.

Experimental and Analytical Workflow

The comparative analysis of the pneumocandin and echinocandin B gene clusters involves a multi-step workflow, from initial genome sequencing to functional characterization.

cluster_workflow Comparative Genomics Workflow cluster_comparison Comparative Analysis cluster_functional Experimental Validation start Fungal Strains (G. lozoyensis, A. pachycristatus) genome_seq Whole Genome Sequencing start->genome_seq assembly Genome Assembly & Annotation genome_seq->assembly bgc_id BGC Identification (antiSMASH/SMURF) assembly->bgc_id gene_content Gene Content & Synteny bgc_id->gene_content homology Sequence Homology Analysis (BLAST) bgc_id->homology phylogeny Phylogenetic Analysis bgc_id->phylogeny functional_analysis Functional Analysis gene_content->functional_analysis homology->functional_analysis phylogeny->functional_analysis gene_disruption Gene Disruption (CRISPR-Cas9) functional_analysis->gene_disruption heterologous_exp Heterologous Expression functional_analysis->heterologous_exp metabolite_analysis Metabolite Analysis (HPLC-MS) gene_disruption->metabolite_analysis heterologous_exp->metabolite_analysis conclusion Elucidation of Biosynthetic Pathways & Evolutionary Relationship metabolite_analysis->conclusion

Caption: A general workflow for the comparative analysis of fungal biosynthetic gene clusters.

Conclusion

The comparative genomic analysis of the pneumocandin and echinocandin B gene clusters reveals both striking similarities in their core biosynthetic machinery and significant differences in their genomic organization and the origin of their lipid side chains. The pneumocandin cluster's autonomous nature, with its integrated PKS and L-homotyrosine biosynthesis genes, contrasts with the more fragmented initial discovery of the echinocandin B cluster. The quantified sequence divergence in key enzymes like the NRPS provides a basis for understanding the evolution of these important antifungal pathways and offers a roadmap for future bioengineering efforts to create novel echinocandin derivatives with improved therapeutic properties.

References

Assessing the Post-Antifungal Effect of Pneumocandin A4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antifungal effect (PAFE) of Pneumocandin A4 and its derivatives, placing it in context with other key antifungal agents. The information presented herein is intended to support research and development efforts in the field of antifungal therapeutics by offering objective comparisons and detailed experimental methodologies.

Introduction to this compound and the Post-Antifungal Effect

This compound is a naturally occurring lipopeptide belonging to the echinocandin class of antifungal agents. Like other echinocandins, its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1][2] This disruption leads to osmotic instability and subsequent cell death in susceptible fungi.[2] Pneumocandin B0, a closely related compound, is the direct precursor for the semi-synthetic echinocandin, caspofungin.[1]

The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter that describes the persistent suppression of fungal growth even after the antifungal agent has been removed from the environment.[3] A prolonged PAFE is a desirable characteristic for an antifungal drug, as it may allow for less frequent dosing intervals and contribute to therapeutic efficacy. Echinocandins, as a class, are known to exhibit a significant PAFE.[3]

Comparative Analysis of Antifungal Activity

While specific quantitative data on the post-antifungal effect of this compound is limited in publicly available literature, extensive research on its close derivative, caspofungin, provides valuable insights into the expected PAFE characteristics of this family of compounds. The following table summarizes the in vitro activity of pneumocandin analogues and comparator antifungal agents against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of Pneumocandins and Comparator Agents

Antifungal AgentFungal SpeciesMIC/MEC Range (µg/mL)Post-Antifungal Effect (PAFE) Duration
Pneumocandin Analogs (e.g., L-733560) Candida albicans0.15 - 1.25[4]Fungicidal activity within 3-5 hours; specific PAFE data is limited.[4]
Candida species (multi-azole resistant)Good activity reported[4]Data not available
Aspergillus fumigatusActivity demonstrated[5]Data not available
Caspofungin Candida albicans0.06[6]Prolonged, concentration-dependent killing persisting for 24 hours after brief (5-60 min) exposure.[3][6]
Candida species0.25 - >8[7]Prolonged PAFE reported.[3]
Aspergillus fumigatusMEC: ≤0.03 - 0.25Data not available
Micafungin Candida species0.008 - >8[8]Prolonged PAFE reported as a class characteristic.
Aspergillus fumigatusMEC: ≤0.03 - 0.12Data not available
Anidulafungin Candida species0.015 - 4.0[9]Prolonged PAFE reported as a class characteristic.
Aspergillus fumigatusMEC: ≤0.03 - 0.12Data not available
Fluconazole Candida albicans0.25 - 128No significant PAFE observed.

MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration. Data for caspofungin is used as a proxy for pneumocandin-derived echinocandins due to the lack of specific PAFE data for this compound.

Experimental Protocols

In Vitro Post-Antifungal Effect (PAFE) Determination

The following protocol is a generalized method for determining the in vitro PAFE of an antifungal agent, based on methodologies used for echinocandins.

1. Fungal Isolate Preparation:

  • Subculture the desired fungal isolate (e.g., Candida albicans) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35-37°C.
  • Prepare a standardized inoculum suspension in a liquid medium such as RPMI-1640 to achieve a final concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.

2. Antifungal Exposure:

  • Expose the fungal suspension to the test antifungal agent at various concentrations (typically multiples of the MIC) for a defined period (e.g., 1-2 hours) at 35-37°C with agitation.
  • Include a drug-free control culture.

3. Drug Removal:

  • Following the exposure period, remove the antifungal agent by washing the fungal cells. This is typically achieved by centrifuging the suspension, removing the supernatant, and resuspending the pellet in a fresh, drug-free medium (e.g., phosphate-buffered saline). Repeat this washing step three times to minimize drug carryover.

4. Post-Exposure Incubation and Growth Monitoring:

  • Resuspend the final washed fungal pellet in a fresh liquid medium (e.g., RPMI-1640).
  • Incubate the treated and control cultures at 35-37°C.
  • Monitor fungal growth over time (typically up to 48 hours) by measuring optical density (OD) at a specific wavelength (e.g., 600 nm) using a spectrophotometer or by quantitative colony counting on agar plates at various time points.

5. PAFE Calculation:

  • The PAFE is calculated as the difference in the time it takes for the treated culture to reach a predefined level of growth (e.g., a 50% increase in OD or a 1-log10 increase in CFU/mL) compared to the untreated control culture.
  • PAFE (hours) = T - C, where T is the time for the treated culture to show the predefined level of growth, and C is the time for the control culture to reach the same level.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for PAFE Assessment

G Experimental Workflow for PAFE Assessment cluster_prep Preparation cluster_exp Exposure cluster_wash Drug Removal cluster_monitor Monitoring & Analysis A Fungal Isolate Subculture B Standardized Inoculum Preparation (10^5-10^6 CFU/mL) A->B C Incubate with Antifungal (Varying Concentrations & Durations) B->C D Drug-Free Control B->D E Centrifugation & Supernatant Removal C->E F Resuspend in Fresh Medium E->F G Repeat Washing Steps (3x) F->G H Post-Exposure Incubation G->H I Monitor Growth (OD or CFU counting) H->I J Calculate PAFE (T - C) I->J

Caption: Workflow for in vitro PAFE determination.

Fungal Signaling Pathways Modulated by Echinocandins

Echinocandin-induced cell wall stress triggers a compensatory response in fungi, primarily through the activation of several key signaling pathways that lead to an increase in chitin (B13524) synthesis to maintain cell integrity.

G Fungal Response to Echinocandin-Induced Cell Wall Stress cluster_inhibition Echinocandin Action cluster_stress Cellular Stress cluster_pathways Signaling Pathways Activated cluster_response Compensatory Response A This compound (Echinocandin) B β-(1,3)-D-Glucan Synthase A->B Inhibition C Cell Wall Stress B->C D Cell Wall Integrity (CWI) Pathway C->D E High Osmolarity Glycerol (HOG) Pathway C->E F Calcineurin Pathway C->F G Increased Chitin Synthesis D->G E->G F->G H Cell Wall Remodeling G->H

Caption: Echinocandin-activated signaling pathways.

Conclusion

This compound, as a member of the echinocandin class, is expected to exhibit a prolonged post-antifungal effect, a highly desirable characteristic for antifungal agents. While direct quantitative PAFE data for this compound remains elusive in the current body of scientific literature, the extensive research on its derivative, caspofungin, strongly suggests a concentration-dependent and persistent suppression of fungal growth post-exposure. The fungicidal activity of pneumocandin analogues observed within 3 to 5 hours further supports their potential for a significant PAFE.[4]

The activation of compensatory signaling pathways, such as the CWI, HOG, and Calcineurin pathways, in response to echinocandin-induced cell wall stress, underscores the complex interplay between these drugs and the fungal cellular machinery. Further research is warranted to elucidate the specific PAFE profile of this compound and other natural pneumocandins to fully understand their therapeutic potential and to inform the development of novel antifungal strategies. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

Comparative Analysis of Pneumocandin Antifungal Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Pneumocandins belong to the echinocandin class of antifungal drugs, which are potent, semi-synthetic lipopeptides.[1] Their primary mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2][3] This targeted action results in osmotic instability and subsequent cell death in susceptible fungi.[1]

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the pneumocandin analog L-733,560 against various fungal species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal PathogenPneumocandin AnalogMean MIC (µg/mL)
Candida albicansL-733,560Not explicitly stated, but demonstrated potent activity[4][5]
Candida (Torulopsis) glabrataL-733,560Lowest MICs observed among tested species[5]
Candida tropicalisL-733,560Lowest MICs observed among tested species[5]
Candida kefyrL-733,560Lowest MICs observed among tested species[5]
Candida kruseiL-733,5600.78[5][6]
Candida parapsilosisL-733,5600.72[5][6]
Candida lusitaniaeL-733,5600.15[5][6]
Candida guilliermondiiL-733,5601.25[5][6]
Cryptococcus neoformansL-733,560Moderate activity observed[4]
Aspergillus fumigatusL-733,560Activity demonstrated by agar (B569324) disk diffusion[4]

Experimental Protocols

The determination of MIC values is performed using standardized laboratory procedures. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

CLSI Broth Microdilution Method (M27-A3 for Yeasts)

The CLSI M27-A3 is a reference method for broth dilution antifungal susceptibility testing of yeasts.[9][10][11]

  • Medium : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[8]

  • Inoculum Preparation : A standardized inoculum is prepared to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Test Procedure : The antifungal agent is serially diluted in a 96-well microtiter plate. Each well is then inoculated with the fungal suspension.

  • Incubation : Plates are incubated at 35°C for 24-48 hours.[12]

  • Endpoint Determination : The MIC is read as the lowest drug concentration that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.

EUCAST Broth Microdilution Method

The EUCAST methodology provides an alternative standardized approach for antifungal susceptibility testing.[7][13][14]

  • Medium : RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS.[8][13]

  • Inoculum Preparation : The final inoculum concentration is typically between 0.5 x 10⁵ and 2.5 x 10⁵ CFU/mL for yeasts and 1 x 10⁵ – 2.5 x 10⁵ CFU/mL for Aspergillus spp.[13]

  • Incubation : Incubation times vary by organism, typically 18-24 hours for Candida spp. and 48 hours for Aspergillus spp.[13]

  • Endpoint Reading : For echinocandins against molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest concentration leading to the growth of small, rounded, compact hyphal forms.[8][15] For yeasts, the endpoint is determined spectrophotometrically or visually based on growth inhibition.[13]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of pneumocandins and the general workflow for determining MIC values.

G Mechanism of Action of Pneumocandins cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Beta-1,3-D-glucan Beta-1,3-D-glucan Cell_Lysis Cell Lysis Beta-1,3-D-glucan_synthase β-(1,3)-D-glucan Synthase (FKS1 subunit) Beta-1,3-D-glucan_synthase->Beta-1,3-D-glucan Synthesizes Disruption Disruption Pneumocandin Pneumocandin Pneumocandin->Beta-1,3-D-glucan_synthase Binds to Inhibition Inhibition

Caption: Pneumocandin inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis and leading to fungal cell lysis.

Broth Microdilution MIC Assay Workflow A Prepare standardized fungal inoculum C Inoculate wells with fungal suspension A->C B Serially dilute antifungal agent in microtiter plate B->C D Incubate at specified temperature and duration C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC: Lowest concentration with significant growth inhibition E->F

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Safety Operating Guide

Navigating the Safe Disposal of Pneumocandin A4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to handle Pneumocandin A4 with appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, small quantities should be wiped up with an absorbent material, and the area should be cleaned thoroughly to remove any residual contamination. Never return spilled material to the original container.

Step-by-Step Disposal Protocol

The following procedure outlines a general approach for the disposal of small quantities of this compound typically used in a research setting. This procedure is based on the hazardous waste guidelines for similar chemical compounds.

  • Waste Identification and Segregation :

    • Treat all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), as hazardous chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

  • Waste Collection and Containment :

    • Collect solid this compound waste in a designated, leak-proof, and sealable container. The container should be made of a material compatible with the chemical.

    • The container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound"), the date of accumulation, and any relevant hazard symbols.

  • Decontamination of Labware :

    • Reusable labware that has come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (e.g., ethanol (B145695) or methanol), followed by washing with soap and water, is a common practice. The solvent rinse should be collected as hazardous waste.

  • Storage of Waste :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Storage should be in a cool, dry place.

  • Consultation and Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a full description of the waste, including the chemical name and quantity.

Hazard Profile of a Related Compound: Pneumocandin B0

While a specific safety data sheet for this compound was not identified, the SDS for Pneumocandin B0 provides valuable insight into the potential hazards. Researchers should handle this compound with the assumption that it presents similar risks.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1]
Eye Damage Causes serious eye damage.[1]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Skin Sensitization May cause an allergic skin reaction.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]
Aquatic Toxicity Very toxic to aquatic life.[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedures outlined above are based on general laboratory safety principles for handling and disposing of hazardous chemicals.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 This compound Waste Generation cluster_1 Segregation and Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (e.g., unused compound, contaminated consumables) C Collect in Labeled, Sealed Hazardous Waste Container A->C B Liquid Waste (e.g., contaminated solvents) B->C D Store in Designated, Secure, and Ventilated Area C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F EHS Transports for Licensed Hazardous Waste Disposal E->F

This compound Disposal Workflow

It is the responsibility of every researcher to be aware of the hazards of the chemicals they handle and to ensure their disposal is conducted in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Pneumocandin A4

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in groundbreaking research and development, the safe handling of specialized compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Pneumocandin A4, a potent antifungal agent. By adhering to these protocols, researchers can mitigate risks and ensure a secure laboratory environment.

Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. The following recommendations are based on the more stringent safety data available for the closely related compound, Pneumocandin B0, as provided by Cayman Chemical. It is advised to treat this compound with the same level of precaution until specific data becomes available.

Personal Protective Equipment (PPE): A Tabular Overview

To ensure researcher safety, a multi-layered approach to personal protection is essential. The following table summarizes the required and recommended PPE for handling this compound, based on the potential hazards identified for Pneumocandin B0.

PPE Category Specification Purpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact, which may cause irritation or allergic reactions.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization.Prevents inhalation, which may cause allergic or asthmatic reactions.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is critical to minimize exposure and environmental impact.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Aliquoting: When handling the solid form, extreme care should be taken to avoid generating dust. Use a dedicated, contained space for weighing.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the compound to minimize splashing.

  • Spill Management: In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. For small spills, absorbent, non-reactive materials can be used for containment, followed by decontamination of the area. All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.

  • Containerization: Use containers that are compatible with the chemical properties of the waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents ("this compound waste").

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through an accredited waste management service, following all local, state, and federal regulations. Due to its potential aquatic toxicity, it is crucial to prevent any release into the environment.[1]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical workflow for handling and disposing of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Plan prep Preparation: - Don appropriate PPE - Work in a fume hood weigh Weighing/Aliquoting: - Avoid dust generation prep->weigh solution Solution Preparation: - Add solvent slowly weigh->solution spill Spill Management: - Evacuate and notify - Contain and decontaminate weigh->spill If spill occurs solution->spill If spill occurs segregate Segregation: - Designated, labeled container spill->segregate Dispose of cleanup materials containerize Containerization: - Chemically compatible segregate->containerize label_waste Labeling: - 'Hazardous Waste - this compound' containerize->label_waste store Storage: - Secure, designated area label_waste->store dispose Disposal: - Accredited waste management store->dispose

This compound Handling and Disposal Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。